molecular formula C26H22N4O B10830776 IDH1 Inhibitor 2

IDH1 Inhibitor 2

Katalognummer: B10830776
Molekulargewicht: 406.5 g/mol
InChI-Schlüssel: BCWIIGSNDGENBB-VAQYAFAPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

IDH1 Inhibitor 2 is a useful research compound. Its molecular formula is C26H22N4O and its molecular weight is 406.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C26H22N4O

Molekulargewicht

406.5 g/mol

IUPAC-Name

(6aS,7S,10aR)-2-anilino-7-methyl-8-oxo-10a-phenyl-5,6,6a,7-tetrahydrobenzo[h]quinazoline-9-carbonitrile

InChI

InChI=1S/C26H22N4O/c1-17-22-13-12-18-16-28-25(29-21-10-6-3-7-11-21)30-24(18)26(22,14-19(15-27)23(17)31)20-8-4-2-5-9-20/h2-11,14,16-17,22H,12-13H2,1H3,(H,28,29,30)/t17-,22-,26+/m0/s1

InChI-Schlüssel

BCWIIGSNDGENBB-VAQYAFAPSA-N

Isomerische SMILES

C[C@H]1[C@@H]2CCC3=CN=C(N=C3[C@]2(C=C(C1=O)C#N)C4=CC=CC=C4)NC5=CC=CC=C5

Kanonische SMILES

CC1C2CCC3=CN=C(N=C3C2(C=C(C1=O)C#N)C4=CC=CC=C4)NC5=CC=CC=C5

Herkunft des Produkts

United States

Foundational & Exploratory

The Core Mechanism of IDH1 Inhibitors: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of isocitrate dehydrogenase 1 (IDH1) inhibitors, a class of targeted therapies that has revolutionized the treatment of specific cancers. We will delve into the fundamental biochemistry of both wild-type and mutant IDH1, the oncogenic role of the resulting oncometabolite, and the molecular cascade that leads to tumorigenesis. Furthermore, this guide will detail the pharmacology of key IDH1 inhibitors, present quantitative data on their efficacy, and provide standardized protocols for essential experimental assays.

The Dual Role of IDH1 in Normal and Cancer Metabolism

Isocitrate dehydrogenase 1 (IDH1) is a crucial enzyme in cellular metabolism, primarily located in the cytoplasm and peroxisomes.[1] In its normal, wild-type (WT) state, IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), concurrently reducing nicotinamide adenine dinucleotide phosphate (NADP+) to NADPH.[1][2] This reaction is a key component of the tricarboxylic acid (TCA) cycle and is vital for cellular biosynthesis and redox homeostasis.[2]

Somatic mutations in the IDH1 gene, most commonly at the arginine 132 (R132) residue in the enzyme's active site, are frequently observed in several cancers, including low-grade gliomas, secondary glioblastomas, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations result in a neomorphic enzymatic function. Instead of converting isocitrate to α-KG, the mutant IDH1 enzyme gains the ability to reduce α-KG to the oncometabolite D-2-hydroxyglutarate (D-2-HG), consuming NADPH in the process. This aberrant production and subsequent accumulation of D-2-HG is a central event in IDH1-mutant tumorigenesis.

The Oncogenic Cascade Driven by 2-Hydroxyglutarate

The accumulation of D-2-HG to millimolar concentrations within tumor cells sets off a cascade of events that drive cancer development. D-2-HG is structurally similar to α-KG and acts as a competitive inhibitor of numerous α-KG-dependent dioxygenases. These enzymes play critical roles in various cellular processes, most notably in epigenetic regulation.

Two major classes of α-KG-dependent dioxygenases are profoundly affected:

  • TET (Ten-Eleven Translocation) Enzymes: The TET family of enzymes (TET1, TET2, TET3) are DNA hydroxylases that mediate DNA demethylation by oxidizing 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC) and further derivatives. Inhibition of TET enzymes by D-2-HG leads to a global hypermethylation of DNA, altering gene expression patterns and promoting oncogenesis.

  • Jumonji C (JmjC) domain-containing histone demethylases: This large family of enzymes is responsible for removing methyl groups from histone proteins, a key mechanism for regulating chromatin structure and gene transcription. By inhibiting these histone demethylases, D-2-HG leads to histone hypermethylation, further contributing to aberrant gene expression and a block in cellular differentiation.

The combined effect of DNA and histone hypermethylation disrupts normal cellular differentiation processes. In hematopoiesis, this manifests as a block in myeloid differentiation, a hallmark of AML. In gliomas, it contributes to the maintenance of a stem-like state and tumor progression.

Mechanism of Action of IDH1 Inhibitors

IDH1 inhibitors are small molecule drugs designed to selectively target and inhibit the neomorphic activity of the mutant IDH1 enzyme. By binding to the mutant enzyme, these inhibitors block the conversion of α-KG to D-2-HG. This leads to a significant reduction in the intracellular levels of the oncometabolite.

The primary therapeutic effect of IDH1 inhibitors stems from the restoration of normal epigenetic regulation. By lowering D-2-HG levels, the inhibition of α-KG-dependent dioxygenases is relieved. This allows for the reactivation of TET enzymes and histone demethylases, leading to a reversal of the hypermethylation state of DNA and histones. The restoration of normal epigenetic patterns helps to re-establish proper gene expression profiles, ultimately inducing the differentiation of cancer cells and inhibiting tumor growth.

dot

Caption: Signaling pathway of wild-type IDH1, mutant IDH1, and the mechanism of IDH1 inhibitors.

Quantitative Data on IDH1 Inhibitor Efficacy

The efficacy of IDH1 inhibitors has been demonstrated in both preclinical and clinical studies. The following tables summarize key quantitative data for prominent IDH1 inhibitors.

Table 1: In Vitro Potency of Select IDH1 Inhibitors

InhibitorTargetIC50 (nM)Cell LineReference
Ivosidenib (AG-120) Mutant IDH1 (R132H)6U87MG
Mutant IDH1 (R132C)12HT1080
Wild-Type IDH124-71-
Olutasidenib (FT-2102) Mutant IDH1 (R132H)8-116Various
Wild-Type IDH122,400-
Vorasidenib (AG-881) Mutant IDH10.04-22-
Mutant IDH2--
BAY1436032 Pan-mutant IDH1--

Table 2: Clinical Efficacy of Ivosidenib in IDH1-Mutant Cancers

IndicationClinical TrialTreatment ArmMedian Progression-Free Survival (PFS)Median Overall Survival (OS)Overall Response Rate (ORR)Reference
Relapsed/Refractory AML Phase 1 (NCT02074839)Ivosidenib8.2 months8.8 months41.6%
Newly Diagnosed AML (in combination with Azacitidine) AGILE (Phase 3)Ivosidenib + AzacitidineNot Reached24.0 months63.6%
Advanced Cholangiocarcinoma ClarIDHy (Phase 3)Ivosidenib2.7 months10.8 months2%
Placebo1.4 months9.7 months0%
Low-Grade Glioma Perioperative Phase 1Ivosidenib-->90% reduction in tumor 2-HG

Table 3: Clinical Efficacy of Olutasidenib in Relapsed/Refractory IDH1-Mutant AML

Clinical TrialTreatment ArmComplete Remission (CR) + CR with Partial Hematologic Recovery (CRh)Median Duration of CR+CRhReference
Phase 2 (NCT02719574)Olutasidenib35%25.9 months

Experimental Protocols for Key Assays

This section provides detailed methodologies for essential experiments used in the research and development of IDH1 inhibitors.

IDH1 Enzyme Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and published literature for measuring the enzymatic activity of IDH1.

Principle: The activity of wild-type IDH1 is measured by monitoring the reduction of NADP+ to NADPH, which can be detected by a colorimetric probe. For mutant IDH1, the activity is measured by the oxidation of NADPH to NADP+.

Materials:

  • Recombinant wild-type or mutant IDH1 enzyme

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Isocitrate (substrate for WT IDH1)

  • α-Ketoglutarate (substrate for mutant IDH1)

  • NADP+ (cofactor for WT IDH1)

  • NADPH (cofactor for mutant IDH1)

  • Colorimetric probe (e.g., WST-1 or similar) and developer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents: Prepare working solutions of the enzyme, substrates, and cofactors in assay buffer.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • IDH1 enzyme (WT or mutant)

    • IDH1 inhibitor (at various concentrations) or vehicle control

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the substrate/cofactor mix (Isocitrate/NADP+ for WT; α-KG/NADPH for mutant) to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Detection: Add the colorimetric probe and developer solution to each well. Incubate for an additional 10-15 minutes at 37°C, protected from light.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.

Cellular 2-Hydroxyglutarate (2-HG) Measurement Assay

This protocol outlines a method for quantifying intracellular 2-HG levels, a key pharmacodynamic biomarker for IDH1 inhibitor activity.

Principle: Intracellular metabolites are extracted, and 2-HG levels are measured using a specific enzymatic assay or by mass spectrometry.

Materials:

  • IDH1-mutant cancer cell line

  • Cell culture reagents

  • IDH1 inhibitor

  • Methanol/water (80:20) extraction solution, chilled to -80°C

  • Centrifuge

  • D-2-HG Assay Kit (commercially available) or LC-MS/MS system

Procedure:

  • Cell Culture and Treatment: Seed IDH1-mutant cells in a multi-well plate and allow them to adhere. Treat the cells with various concentrations of the IDH1 inhibitor or vehicle control for a specified time (e.g., 24-72 hours).

  • Metabolite Extraction:

    • Aspirate the culture medium.

    • Add ice-cold 80% methanol to each well.

    • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

    • Incubate on ice for 10 minutes.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Collect the supernatant containing the metabolites.

  • 2-HG Quantification (Enzymatic Assay):

    • Follow the manufacturer's protocol for the D-2-HG assay kit. This typically involves incubating the extracted metabolites with a specific enzyme that oxidizes D-2-HG, leading to the production of a detectable colorimetric or fluorometric signal.

    • Measure the signal using a microplate reader.

  • 2-HG Quantification (LC-MS/MS):

    • Analyze the extracted metabolites using a liquid chromatography-tandem mass spectrometry system. This method provides high sensitivity and specificity for 2-HG quantification.

  • Data Analysis: Normalize the 2-HG levels to cell number or protein concentration. Calculate the percent reduction in 2-HG for each inhibitor concentration.

Cell Viability (MTT) Assay

This protocol describes a common method for assessing the effect of IDH1 inhibitors on cancer cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Materials:

  • Cancer cell line (with or without IDH1 mutation)

  • Cell culture reagents

  • IDH1 inhibitor

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treatment: Treat the cells with a serial dilution of the IDH1 inhibitor or vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq) for Histone Modifications

This protocol provides a general workflow for ChIP-Seq to analyze changes in histone methylation patterns upon treatment with an IDH1 inhibitor.

Principle: Chromatin is cross-linked, sheared, and then immunoprecipitated with an antibody specific to a histone modification of interest (e.g., H3K4me3, H3K27me3). The associated DNA is then sequenced to identify the genomic regions with this modification.

Materials:

  • IDH1-mutant cells treated with an IDH1 inhibitor or vehicle

  • Formaldehyde (for cross-linking)

  • Glycine (to quench cross-linking)

  • Lysis buffers

  • Sonicator or micrococcal nuclease (for chromatin shearing)

  • Antibody specific to the histone modification of interest

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • Next-generation sequencing platform and reagents

Procedure:

  • Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-600 bp using sonication or enzymatic digestion.

  • Immunoprecipitation:

    • Pre-clear the chromatin with magnetic beads.

    • Incubate the sheared chromatin with a specific antibody overnight at 4°C.

    • Add magnetic beads to capture the antibody-chromatin complexes.

  • Washing and Elution: Wash the beads to remove non-specific binding. Elute the chromatin from the beads.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and treat with RNase A and Proteinase K. Purify the DNA.

  • Library Preparation and Sequencing: Prepare a sequencing library from the immunoprecipitated DNA and sequence it using a next-generation sequencing platform.

  • Data Analysis: Align the sequencing reads to a reference genome. Perform peak calling to identify regions enriched for the histone modification. Compare the histone modification profiles between inhibitor-treated and control cells to identify differential enrichment.

Experimental and Logical Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel IDH1 inhibitor.

dotdot digraph "IDH1_Inhibitor_Experimental_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Preclinical Evaluation Workflow for IDH1 Inhibitors", splines=ortho, rankdir=TB, maxwidth=760]; node [shape=box, style="filled", fontname="Arial", fontsize=10, penwidth=1, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, penwidth=1, color="#4285F4"];

Start [label="Start: Compound Library Screening", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Biochemical_Assay [label="Biochemical Assay:\nInhibition of mutant IDH1 enzyme activity (IC50 determination)"]; Cellular_Assay_2HG [label="Cellular Assay:\nMeasurement of 2-HG reduction in IDH1-mutant cells"]; Cell_Viability_Assay [label="Cell Viability Assay:\nEffect on proliferation of IDH1-mutant vs. wild-type cells"]; Epigenetic_Analysis [label="Epigenetic Analysis:\nChIP-Seq for histone methylation changes\nDNA methylation analysis"]; Differentiation_Assay [label="Cellular Differentiation Assay:\nAssessment of myeloid differentiation markers (for AML models)"]; In_Vivo_Studies [label="In Vivo Efficacy Studies:\nTumor xenograft models\nPharmacokinetic/Pharmacodynamic (PK/PD) analysis"]; Lead_Optimization [label="Lead Optimization", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Clinical_Candidate [label="Identification of Clinical Candidate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Biochemical_Assay; Biochemical_Assay -> Cellular_Assay_2HG [label="Active Compounds"]; Cellular_Assay_2HG -> Cell_Viability_Assay; Cell_Viability_Assay -> Epigenetic_Analysis; Epigenetic_Analysis -> Differentiation_Assay; Differentiation_Assay -> In_Vivo_Studies; In_Vivo_Studies -> Lead_Optimization; Lead_Optimization -> Biochemical_Assay [label="Iterative Improvement", style=dashed, color="#EA4335"]; Lead_Optimization -> Clinical_Candidate [label="Successful Optimization"]; }

References

An In-depth Technical Guide to the Covalent Modification of Histidine 315 in Isocitrate Dehydrogenase 1 by a Novel Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of IDH1 Inhibitor 2, a potent wild-type Isocitrate Dehydrogenase 1 (IDH1) inhibitor. This document details the covalent modification of Histidine 315 (His315) by the inhibitor, presenting key quantitative data, experimental methodologies, and visual representations of the underlying processes.

Core Concepts

Isocitrate dehydrogenase 1 (IDH1) is a critical enzyme in cellular metabolism, primarily responsible for the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), concurrently reducing NADP+ to NADPH.[1][2] IDH1 plays a vital role in cellular defense against oxidative stress and in various metabolic pathways, including glutamine metabolism.[1][3][4]

This compound (also referred to as compound 13) is a novel, potent inhibitor of wild-type IDH1. Its mechanism of action is distinguished by the covalent modification of the histidine residue at position 315 (His315) within the enzyme's active site. This irreversible binding leads to the inhibition of IDH1's enzymatic activity.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the inhibition of IDH1 by Inhibitor 2.

ParameterValueReference
IC50 for wild-type IDH1 110 nM
Cellular Assay Dose-dependent reduction of reduced glutamine metabolism in A-498 cells
Effect on 13C-citrate incorporation 50-75% decrease with 0.1-3 µM of inhibitor over 5 hours

Signaling Pathway and Mechanism of Action

IDH1 is a key regulator of cellular metabolism, particularly the conversion of glutamine to citrate. Under normal conditions, IDH1 catalyzes the oxidative decarboxylation of isocitrate. However, it can also participate in the reverse reaction, the reductive carboxylation of α-ketoglutarate, which is a significant pathway for lipid synthesis, especially under hypoxic conditions. This compound, by covalently binding to His315, disrupts the enzyme's function, thereby impacting these metabolic pathways. The inhibition of IDH1 leads to a reduction in the metabolic flux of glutamine, affecting cellular homeostasis.

G Mechanism of IDH1 Inhibition and Metabolic Impact cluster_0 Cellular Metabolism cluster_1 Inhibitor Action Glutamine Glutamine aKG α-Ketoglutarate Glutamine->aKG Glutaminolysis Isocitrate Isocitrate aKG->Isocitrate Reductive Carboxylation (IDH1) Inhibited_IDH1 Inhibited IDH1 aKG->Inhibited_IDH1 Inhibition Citrate Citrate (for lipid synthesis) Isocitrate->Citrate Inhibitor2 This compound IDH1_His315 IDH1 (His315) Inhibitor2->IDH1_His315 Covalent Modification Covalent_Complex IDH1-Inhibitor 2 Covalent Complex Covalent_Complex->Inhibited_IDH1 Enzyme Inactivation G Experimental Workflow for Covalent Inhibitor Characterization A Initial Screening (Enzyme Assay) B Determine IC50 A->B C Mass Spectrometry (Intact Protein & Peptide Mapping) A->C G Cellular Assays (Metabolic Flux Analysis) A->G D Confirm Covalent Adduct Identify Modification Site (His315) C->D E X-ray Crystallography D->E F Structural Confirmation of Covalent Bond E->F H Assess Cellular Potency and Mechanism of Action G->H G Logical Relationship of Experimental Findings cluster_0 Biochemical & Biophysical Evidence cluster_1 Cellular Consequence IC50 Potent IC50 (110 nM) Conclusion Conclusion: This compound is a covalent inhibitor of WT IDH1 that targets His315 and disrupts cellular metabolism. IC50->Conclusion MassSpec Mass Shift Confirms Covalent Adduct at His315 MassSpec->Conclusion Crystal Structure Shows Covalent Linkage to His315 Crystal->Conclusion Metabolism Reduced Glutamine Metabolic Flux Citrate Decreased 13C-Citrate Incorporation Metabolism->Citrate Citrate->Conclusion

References

The Discovery and Synthesis of IDH1 Inhibitor 2: A Covalent Approach to Targeting Cancer Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a significant therapeutic target in various cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis. This document provides a detailed technical overview of the discovery and synthesis of IDH1 Inhibitor 2, a potent, covalent inhibitor of wild-type IDH1. This inhibitor, also referred to as compound 13 in the scientific literature, demonstrates a unique mechanism of action by covalently modifying a key histidine residue in the enzyme's active site. This guide will cover its biochemical and cellular activity, detailed experimental protocols for its characterization, and a step-by-step synthesis procedure.

Introduction to IDH1 and its Role in Cancer

Isocitrate dehydrogenase 1 (IDH1) is a cytosolic enzyme that catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), concurrently reducing NADP+ to NADPH.[1] NADPH is vital for maintaining cellular redox balance and for various biosynthetic processes. In several cancers, somatic point mutations in the IDH1 gene, most commonly at the R132 residue, result in a gain-of-function activity.[1] This mutant enzyme preferentially converts α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[1] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations that disrupt cellular differentiation and contribute to cancer development.[1]

Discovery of this compound

This compound (compound 13) was identified through a medicinal chemistry campaign focused on developing potent and selective inhibitors of IDH1. The discovery process involved the screening of a 2-thiohydantoin compound library, which led to the identification of a lead compound with moderate inhibitory activity. Subsequent structure-activity relationship (SAR) studies guided the optimization of this lead scaffold to enhance potency and selectivity. This effort culminated in the discovery of this compound, which was found to be a potent inhibitor of wild-type IDH1.[1]

Mechanism of Action

This compound acts as a covalent inhibitor, a distinct mechanism compared to many other reported IDH1 inhibitors that are allosteric and target mutant forms of the enzyme. This inhibitor achieves its potent activity through the covalent modification of His315 within the active site of wild-type IDH1. This irreversible binding leads to the inactivation of the enzyme.

Quantitative Data

The following tables summarize the available quantitative data for this compound, providing key metrics for its biochemical and cellular activity.

ParameterValueTargetReference
IC50110 nMWild-type IDH1
Ki 9.2 µMIDH1(R132H)

Table 1: Biochemical Activity of this compound. This table presents the half-maximal inhibitory concentration (IC50) against the wild-type enzyme and the inhibition constant (Ki) against the R132H mutant.

Cell LineAssayEffectConcentrationDurationReference
A-49813C-citrate incorporationDose-dependently decreased by 50-75%0.1-3 µM5 h
BT-142Cellular 2-HG levelsReducedNot specified-
BT-142Histone methylationReducedNot specified-
BT-142Cell proliferationSuppressedNot specified-

Table 2: Cellular Activity of this compound. This table outlines the observed effects of the inhibitor on cellular metabolism and proliferation in different cancer cell lines.

Note on In Vivo Data: As of the latest available information, specific in vivo pharmacokinetic and efficacy data for this compound (compound 13) have not been publicly reported.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

IDH1 Enzyme Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of compounds against IDH1.

Materials:

  • Recombinant human IDH1 enzyme (wild-type or mutant)

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 0.05% (w/v) bovine serum albumin (BSA)

  • Substrate Solution: α-ketoglutarate (α-KG)

  • Cofactor Solution: NADPH

  • Diaphorase enzyme

  • Resazurin solution

  • 384-well plates

  • Plate reader capable of measuring fluorescence

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 384-well plate, add 2.5 µL of the test compound solution to each well.

  • Add 5 µL of a solution containing the IDH1 enzyme (e.g., 0.3 ng/µL) to each well.

  • Initiate the reaction by adding 2.5 µL of a substrate/cofactor solution (e.g., 4 mM α-KG and 16 µM NADPH).

  • Incubate the plate at room temperature for 60 minutes.

  • To detect the consumption of NADPH, add 5 µL of a solution containing diaphorase (e.g., 0.01 units) and resazurin (e.g., 15 µM).

  • Incubate at room temperature for 10 minutes.

  • Measure the fluorescence on a plate reader (Excitation: 530-560 nm, Emission: 590 nm).

  • Calculate the percent inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular 2-HG Measurement Assay

This protocol details a method to quantify the intracellular levels of the oncometabolite 2-HG in response to inhibitor treatment.

Materials:

  • Cancer cell line expressing mutant IDH1 (e.g., HT1080, U87-MG R132H)

  • Cell culture medium and supplements

  • This compound

  • Cell lysis buffer

  • Deproteination solution

  • D-2-Hydroxyglutarate Dehydrogenase (D2HGDH) enzyme reaction mix

  • 96-well plates

  • LC-MS/MS system or a plate reader for fluorescent quantitation

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for the desired duration (e.g., 48 hours).

  • Lyse the cells and collect the supernatant.

  • Perform a deproteination step on the cell lysates.

  • Transfer the deproteinized supernatant to a new plate.

  • Add the D2HGDH enzyme reaction mix to each well. This mix typically contains diaphorase and resazurin for a fluorescent readout.

  • Incubate the plate to allow for the enzymatic reaction to proceed.

  • Quantify the 2-HG concentration by measuring the fluorescence or by using a validated LC-MS/MS method.

  • Normalize the 2-HG levels to the total protein concentration in each sample.

Chemical Synthesis of this compound

The synthesis of this compound (compound 13) is achieved through a multi-step process starting from commercially available reagents. The general synthetic scheme is outlined below.

G cluster_0 Step 1: Thiohydantoin Formation cluster_1 Step 2: Condensation AminoAcid Amino Acid Derivative Thiohydantoin 3-Propyl-2-thioxoimidazolidin-4-one AminoAcid->Thiohydantoin Reaction Isothiocyanate Propyl Isothiocyanate Isothiocyanate->Thiohydantoin Thiohydantoin_step2 3-Propyl-2-thioxoimidazolidin-4-one Compound13 This compound (Compound 13) Thiohydantoin_step2->Compound13 Knoevenagel Condensation Aldehyde 5-Formyl-1-methyl-1,6-dihydropyridin-2-one Aldehyde->Compound13

Caption: Synthetic scheme for this compound.

Detailed Synthetic Protocol:

Step 1: Synthesis of 3-propyl-2-thioxoimidazolidin-4-one A mixture of the appropriate amino acid derivative and propyl isothiocyanate is reacted in a suitable solvent, such as ethanol, often with heating, to yield the corresponding 3-propyl-2-thiohydantoin.

Step 2: Synthesis of 5-((1-methyl-6-oxo-1,6-dihydropyridin-3-yl)methylene)-3-propyl-2-thioxoimidazolidin-4-one (this compound / Compound 13) 3-propyl-2-thioxoimidazolidin-4-one is then condensed with 5-formyl-1-methyl-1,6-dihydropyridin-2-one via a Knoevenagel condensation. This reaction is typically carried out in a solvent like ethanol with a basic catalyst, such as piperidine, and heated to reflux to afford the final product. The product is then purified by standard methods such as recrystallization or column chromatography.

Signaling Pathways and Experimental Workflow

IDH1 Signaling Pathway in Cancer

The diagram below illustrates the central role of both wild-type and mutant IDH1 in cellular metabolism and its downstream effects in cancer.

IDH1_Signaling_Pathway cluster_wt Wild-Type IDH1 cluster_mut Mutant IDH1 Isocitrate Isocitrate wtIDH1 wtIDH1 Isocitrate->wtIDH1 aKG α-Ketoglutarate (α-KG) mutIDH1 mutIDH1 aKG->mutIDH1 NADPH_WT NADPH TwoHG 2-Hydroxyglutarate (2-HG) Epigenetic_Changes Epigenetic Alterations (Histone/DNA Hypermethylation) TwoHG->Epigenetic_Changes Inhibits α-KG-dependent dioxygenases NADPH_Mut NADPH NADPH_Mut->mutIDH1 Consumes wtIDH1->aKG NADP+ -> NADPH mutIDH1->TwoHG Differentiation_Block Block in Cellular Differentiation Epigenetic_Changes->Differentiation_Block Tumorigenesis Tumorigenesis Differentiation_Block->Tumorigenesis

Caption: IDH1 signaling in normal and cancerous cells.

Experimental Workflow for Inhibitor Discovery

The workflow for the discovery and characterization of this compound is depicted below, from initial screening to cellular evaluation.

Experimental_Workflow Screening High-Throughput Screening of 2-Thiohydantoin Library Hit_ID Hit Identification Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Inhibitor2 This compound (Compound 13) Lead_Opt->Inhibitor2 Biochem_Assay Biochemical Assays (IC50, Ki) Inhibitor2->Biochem_Assay Cellular_Assay Cell-Based Assays (2-HG levels, Proliferation) Inhibitor2->Cellular_Assay

Caption: Workflow for this compound discovery.

Conclusion

This compound represents a significant development in the field of IDH1-targeted therapies due to its unique covalent mechanism of action. While its potent inhibition of wild-type IDH1 and its effects on cancer cell metabolism are well-documented in vitro, further studies are required to evaluate its in vivo efficacy, pharmacokinetic profile, and therapeutic potential. The detailed synthetic and experimental protocols provided in this whitepaper serve as a valuable resource for researchers and drug developers working to advance the next generation of IDH1 inhibitors.

References

The Pivotal Role of Wild-Type IDH1 in Cancer Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocitrate dehydrogenase 1 (IDH1), a key metabolic enzyme, has garnered significant attention in cancer research, primarily due to the discovery of oncogenic mutations. However, the wild-type form of IDH1 (wtIDH1) is emerging as a critical player in tumor metabolism and a promising therapeutic target. This technical guide provides an in-depth exploration of the multifaceted roles of wtIDH1 in cancer, focusing on its enzymatic functions, regulatory mechanisms, and impact on cellular processes that support tumor growth and survival. We present a comprehensive overview of the quantitative metabolic changes orchestrated by wtIDH1, detailed experimental protocols for its study, and visual representations of the key signaling pathways involved. This guide is intended to serve as a valuable resource for researchers and drug development professionals working to understand and target the metabolic vulnerabilities of cancer.

Core Functions of Wild-Type IDH1 in Cancer Metabolism

Wild-type IDH1 is a cytosolic enzyme that catalyzes the reversible oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), concurrently reducing NADP+ to NADPH.[1][2][3] This reaction is a crucial node in cellular metabolism, influencing redox homeostasis, biosynthetic processes, and epigenetic regulation.

NADPH Production and Redox Homeostasis

The forward, oxidative decarboxylation reaction catalyzed by wtIDH1 is a primary source of cytosolic NADPH.[4] NADPH is essential for maintaining the cellular antioxidant defense system, primarily through the regeneration of reduced glutathione (GSH) from its oxidized form (GSSG) by glutathione reductase.[3] By maintaining a high NADPH/NADP+ ratio, wtIDH1 helps cancer cells combat the increased reactive oxygen species (ROS) production associated with rapid proliferation and metabolic stress, thereby promoting survival and resistance to therapies like radiation and chemotherapy.

Reductive Carboxylation and Lipogenesis

Under hypoxic conditions, a common feature of the tumor microenvironment, the canonical TCA cycle is often impaired. In such scenarios, cancer cells can utilize the reverse reaction of wtIDH1, known as reductive carboxylation. This process involves the conversion of glutamine-derived α-KG to isocitrate, which is then converted to citrate. This citrate can be exported to the cytoplasm and used for the synthesis of fatty acids, a critical component for building new cell membranes during rapid proliferation.

α-Ketoglutarate-Dependent Signaling

The product of the forward wtIDH1 reaction, α-KG, is a vital metabolic intermediate and a key cofactor for a large family of α-KG-dependent dioxygenases. These enzymes play critical roles in various cellular processes, including:

  • Epigenetic Regulation: α-KG is required for the function of histone and DNA demethylases (e.g., TET family enzymes), thereby influencing gene expression patterns.

  • Hypoxia Response: Prolyl hydroxylases (PHDs), which are α-KG-dependent, regulate the stability of hypoxia-inducible factor 1α (HIF-1α), a master regulator of the cellular response to low oxygen.

The production of α-KG by wtIDH1 links cellular metabolism directly to the regulation of gene expression and adaptation to the tumor microenvironment.

Quantitative Insights into wtIDH1-Mediated Metabolism

The activity of wtIDH1 significantly alters the metabolic landscape of cancer cells. The following tables summarize key quantitative data on the impact of wtIDH1 expression and activity.

ParameterCancer TypeMethodKey FindingReference
Enzyme Kinetics Recombinant Human IDH1In vitro enzyme assayVmax: Variable with phosphorylation status, Km (Isocitrate): ~10-30 µM, Km (NADP+): ~2-5 µM
NADPH/NADP+ Ratio GlioblastomaLC-MSKnockdown of wtIDH1 decreases the NADPH/NADP+ ratio.
Glutathione Levels MelanomaLC-MSSilencing of wtIDH1 diminishes glutathione (GSH) levels under low glucose conditions.
Metabolite Levels Colon CancerLC-MSwtIDH1 knockout leads to decreased intracellular glucose, pyruvate, αKG, and malate, and increased citrate.
mRNA Expression GliomaqRT-PCRwtIDH1 expression is upregulated in all glioma grades compared to control brain tissue.

Table 1: Quantitative Data on Wild-Type IDH1 Function in Cancer. This table summarizes key quantitative findings related to wtIDH1 enzyme kinetics, its impact on cellular redox state, and its expression levels in cancer.

Signaling Pathways and Regulatory Networks

The function of wtIDH1 is integrated into a complex network of signaling pathways that are frequently dysregulated in cancer.

wtIDH1_Signaling cluster_cytosol Cytosol cluster_nucleus Nucleus Isocitrate Isocitrate wtIDH1 wtIDH1 Isocitrate->wtIDH1 aKG α-Ketoglutarate wtIDH1->aKG Oxidative Decarboxylation NADPH NADPH wtIDH1->NADPH Citrate_cyto Citrate wtIDH1->Citrate_cyto aKG->wtIDH1 Reductive Carboxylation aKG_nuc α-Ketoglutarate aKG->aKG_nuc Transport NADPH->wtIDH1 GSSG Oxidized Glutathione (GSSG) NADPH->GSSG NADP NADP+ NADP->wtIDH1 Glutamine Glutamine Glutamine->aKG Fatty_Acids Fatty Acid Synthesis Citrate_cyto->Fatty_Acids GSH Reduced Glutathione (GSH) ROS Reactive Oxygen Species (ROS) GSH->ROS Detoxification GSSG->GSH Glutathione Reductase aKGDD α-KG-Dependent Dioxygenases aKG_nuc->aKGDD Epigenetic_Mod Epigenetic Modulation aKGDD->Epigenetic_Mod

Figure 1: Core Metabolic Functions of Wild-Type IDH1. This diagram illustrates the dual enzymatic activities of wtIDH1 in the cytosol, producing NADPH for redox defense and α-KG for biosynthetic and epigenetic roles.

Experimental_Workflow_IDH1_Inhibition cluster_assays Downstream Assays Start Cancer Cell Line (e.g., Glioblastoma, Melanoma) Treatment Treatment with wtIDH1 Inhibitor (e.g., GSK864) or Vehicle Control Start->Treatment Incubation Incubation (24-72h) Treatment->Incubation Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubation->Cell_Viability Metabolomics Metabolite Extraction for LC-MS Analysis Incubation->Metabolomics Redox_State NADPH/NADP+ and GSH/GSSG Ratio Measurement Incubation->Redox_State Protein_Analysis Western Blot for Downstream Targets Incubation->Protein_Analysis Data_Analysis_Met Metabolic Pathway Analysis Metabolomics->Data_Analysis_Met Data Analysis Data_Analysis_Redox Assessment of Oxidative Stress Redox_State->Data_Analysis_Redox Data Analysis Data_Analysis_Prot Quantification of Protein Expression Protein_Analysis->Data_Analysis_Prot Data Analysis

Figure 2: Experimental Workflow for Studying wtIDH1 Inhibition. This flowchart outlines a typical experimental approach to investigate the effects of inhibiting wtIDH1 in cancer cells.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of wtIDH1 in cancer metabolism.

Wild-Type IDH1 Enzyme Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and published literature.

Principle: The enzymatic activity of wtIDH1 is measured by monitoring the reduction of NADP+ to NADPH, which can be detected by a colorimetric probe that absorbs light at 450 nm.

Materials:

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 450 nm

  • Recombinant human wtIDH1 protein

  • IDH Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Isocitrate substrate solution

  • NADP+ solution

  • Colorimetric probe (e.g., WST-8)

  • Enzyme for probe reduction (e.g., diaphorase)

Procedure:

  • Prepare Reagents: Reconstitute and dilute all reagents according to the manufacturer's instructions. Prepare a standard curve using known concentrations of NADPH.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • 50 µL of IDH Assay Buffer

    • 10 µL of isocitrate solution

    • 10 µL of NADP+ solution

    • 10 µL of recombinant wtIDH1 or cell lysate

  • Initiate Reaction: Add 20 µL of the colorimetric probe/enzyme mixture to each well.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Calculation: Subtract the absorbance of the blank (no enzyme) from all readings. Calculate the wtIDH1 activity from the NADPH standard curve.

Measurement of Cellular NADPH/NADP+ Ratio

This protocol is based on commercially available kits.

Principle: The total amounts of NADP+ and NADPH are determined in parallel reactions. In one set of reactions, NADP+ is converted to NADPH, and the total NADPH is measured. In a separate set, NADPH is selectively degraded before the assay, allowing for the measurement of the initial NADP+ concentration.

Materials:

  • NADP/NADPH Assay Kit (colorimetric or fluorometric)

  • Extraction Buffer (provided with the kit)

  • 96-well plate (clear for colorimetric, black for fluorometric)

  • Microplate reader

Procedure:

  • Sample Preparation:

    • Adherent cells: Wash cells with cold PBS, scrape, and pellet by centrifugation.

    • Suspension cells: Pellet cells by centrifugation.

    • Resuspend cell pellet in 200 µL of Extraction Buffer.

    • Perform two freeze/thaw cycles to lyse the cells.

    • Centrifuge to remove insoluble material.

  • NADPH Decomposition (for NADP+ measurement): Heat an aliquot of the cell extract at 60°C for 30 minutes. Cool on ice.

  • Assay:

    • Add 50 µL of the untreated extract (for total NADP+ + NADPH) and the heat-treated extract (for NADP+) to separate wells of the 96-well plate.

    • Prepare a standard curve with the provided NADPH standard.

    • Add 100 µL of the Reaction Mix (containing the probe and enzyme) to each well.

    • Incubate at room temperature for 1-4 hours, protected from light.

  • Measurement: Measure absorbance or fluorescence according to the kit instructions.

  • Calculation:

    • Determine the total NADP+/NADPH and the NADP+ concentrations from the standard curve.

    • Calculate the NADPH concentration: [Total NADP+/NADPH] - [NADP+].

    • Calculate the NADPH/NADP+ ratio.

Quantification of Cellular Glutathione (GSH/GSSG)

This protocol is based on commercially available luminescence-based assays.

Principle: This assay utilizes a luciferin derivative that is converted to luciferin in the presence of GSH, a reaction catalyzed by glutathione S-transferase (GST). The amount of luciferin produced is then quantified in a coupled reaction with firefly luciferase, and the resulting luminescent signal is proportional to the amount of GSH.

Materials:

  • GSH/GSSG-Glo™ Assay Kit

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Lysis and GSH Measurement (Total Glutathione):

    • Culture cells in an opaque-walled 96-well plate.

    • Remove the culture medium and add 50 µL of Total Glutathione Lysis Reagent.

    • Incubate for 5 minutes at room temperature with shaking to lyse the cells.

    • Add 50 µL of the Luciferin Generation Reagent and incubate for 30 minutes at room temperature.

    • Add 100 µL of the Luciferin Detection Reagent and incubate for 15 minutes at room temperature.

    • Measure luminescence.

  • GSSG Measurement (Oxidized Glutathione):

    • Follow the same procedure as above, but use the Oxidized Glutathione Lysis Reagent, which contains a reagent to block reduced GSH.

  • Calculation:

    • Generate a standard curve using the provided GSH standard.

    • Determine the concentrations of total glutathione and GSSG from the standard curve.

    • Calculate the concentration of reduced GSH: [Total Glutathione] - [GSSG].

    • Calculate the GSH/GSSG ratio.

shRNA-Mediated Knockdown of IDH1

This protocol provides a general workflow for lentiviral-based shRNA knockdown.

Principle: Short hairpin RNAs (shRNAs) are expressed in cells from a viral vector. These shRNAs are processed by the cell's RNA interference machinery to produce small interfering RNAs (siRNAs) that target the IDH1 mRNA for degradation, leading to reduced protein expression.

Materials:

  • Lentiviral shRNA constructs targeting human IDH1 (and a non-targeting control)

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

  • HEK293T cells for virus production

  • Target cancer cell line

  • Transfection reagent

  • Polybrene

  • Puromycin (or other selection antibiotic)

Procedure:

  • Lentivirus Production:

    • Co-transfect HEK293T cells with the shRNA construct and packaging plasmids using a suitable transfection reagent.

    • Collect the virus-containing supernatant 48 and 72 hours post-transfection.

    • Filter the supernatant and concentrate the virus if necessary.

  • Transduction of Target Cells:

    • Plate the target cancer cells and allow them to adhere.

    • Add the lentiviral supernatant to the cells in the presence of polybrene (to enhance infection efficiency).

    • Incubate for 24 hours.

  • Selection of Stable Knockdown Cells:

    • Replace the virus-containing medium with fresh medium containing puromycin.

    • Select for stably transduced cells over several days until non-transduced control cells are eliminated.

  • Validation of Knockdown:

    • qRT-PCR: Isolate RNA from the selected cells and perform quantitative real-time PCR to measure the level of IDH1 mRNA knockdown.

    • Western Blot: Prepare cell lysates and perform Western blotting with an anti-IDH1 antibody to confirm the reduction in IDH1 protein levels.

Conclusion and Future Directions

The evidence strongly indicates that wild-type IDH1 is not a mere housekeeping enzyme but a critical metabolic hub that supports the malignant phenotype of various cancers. Its roles in maintaining redox balance, enabling biosynthetic processes under stress, and influencing epigenetic landscapes make it a compelling target for therapeutic intervention. The development of specific inhibitors of wtIDH1 holds promise for novel cancer therapies, particularly in combination with conventional treatments that induce oxidative stress. Future research should focus on further elucidating the context-dependent roles of wtIDH1 in different tumor types and the development of potent and selective inhibitors to translate these metabolic insights into clinical benefits. This technical guide provides a foundational resource for researchers to design and execute experiments aimed at unraveling the complexities of wtIDH1 in cancer metabolism.

References

The Impact of IDH1 Inhibition on Glutamine Metabolic Flux: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isocitrate dehydrogenase 1 (IDH1) is a critical enzyme in cellular metabolism, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). In recent years, both wild-type and mutant forms of IDH1 have emerged as key players in cancer metabolism, particularly in regulating the metabolic fate of glutamine. This technical guide provides an in-depth analysis of the effects of IDH1 inhibitors on glutamine metabolic flux, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying metabolic pathways.

Core Concepts: IDH1 and Glutamine Metabolism

Under normal physiological conditions, cytoplasmic IDH1 contributes to the cellular pool of α-KG and NADPH. However, in many cancers, the metabolic landscape is rewired. A significant aspect of this reprogramming involves glutamine, which becomes a crucial carbon and nitrogen source for anabolic processes and maintaining redox homeostasis. Glutamine is first converted to glutamate and then to α-KG, a key intermediate in the tricarboxylic acid (TCA) cycle.

A pivotal discovery in cancer biology was the identification of gain-of-function mutations in the IDH1 gene.[1][2][3] Mutant IDH1 (mIDH1) acquires the neomorphic ability to convert α-KG to the oncometabolite D-2-hydroxyglutarate (D-2HG).[1][2] This process consumes α-KG, which is primarily replenished through glutaminolysis, highlighting the dependence of mIDH1 tumors on glutamine.

Furthermore, both wild-type and mutant IDH1 are implicated in reductive carboxylation, a process where α-KG is converted back to isocitrate and then citrate, particularly under hypoxic conditions. This pathway is crucial for de novo lipogenesis.

The Effect of IDH1 Inhibitors on Glutamine Flux

The development of specific inhibitors for both wild-type and mutant IDH1 has provided powerful tools to probe and therapeutically target these metabolic vulnerabilities.

Inhibition of Mutant IDH1

Inhibitors targeting mutant IDH1, such as AGI-5198 and ivosidenib (AG-120), have demonstrated a significant impact on glutamine metabolism by reducing the production of 2-HG.

Quantitative Data Summary: Mutant IDH1 Inhibition

ParameterCell Line / ModelInhibitorConcentrationEffectCitation
2-HG ProductionJJ012 (mIDH1 Chondrosarcoma)AGI-51982 µMReduced by ~70%
2-HG ProductionJJ012 (mIDH1 Chondrosarcoma)AGI-5198IC50Maximum inhibition of ~90%
Glutamine to Glutamate FluxJJ012 (mIDH1 Chondrosarcoma)AGI-51982 µMNo significant effect
Cell GrowthGlioblastoma cells expressing mIDH1BPTES (Glutaminase inhibitor)10 µMPreferentially slowed growth
Glutaminase ActivityWT and mIDH1 expressing cellsBPTES10 µMReduced by 59% (WT) and 68% (mutant)
Glutamate and α-KG LevelsWT and mIDH1 expressing cellsBPTES10 µMDiminished
Inhibition of Wild-Type IDH1

Inhibitors of wild-type IDH1, such as GSK321, affect the TCA cycle and reductive carboxylation, particularly in cancer types that rely on a hybrid cytoplasmic-mitochondrial TCA cycle.

Quantitative Data Summary: Wild-Type IDH1 Inhibition

ParameterCell Line / ModelInhibitorEffectCitation
Carbon Flux into TCA CycleProstate Cancer (PCa) cellsPharmacological/Genetic InhibitionImpaired
Mitochondrial RespirationProstate Cancer (PCa) cellsPharmacological/Genetic InhibitionImpaired
Reductive CarboxylationH460 spheroidsGSK321Eliminated the gain in citrate m+5
Carbon Flux from Glucose in TCA IntermediatesLNCaP cellsGSK321Significantly decreased in α-KG, succinate, fumarate, and malate

Experimental Protocols

Isotope Tracing with 13C-Labeled Glutamine

This method is fundamental to tracking the metabolic fate of glutamine.

  • Objective: To quantify the contribution of glutamine to various metabolic pathways, including the TCA cycle, reductive carboxylation, and lipogenesis.

  • Materials:

    • Cell culture medium (glutamine-free)

    • [U-13C5]glutamine or [1-13C]glutamine

    • Cell lines of interest (e.g., A549, JJ012)

    • Metabolite extraction solution (e.g., 80% methanol)

    • Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) system

  • Procedure:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Replace the medium with glutamine-free medium supplemented with a known concentration of the 13C-labeled glutamine tracer (e.g., 5 mM).

    • Incubate cells for various time points (e.g., 0.5, 1, 3, 8, 24 hours) to assess the kinetics of label incorporation.

    • For inhibitor studies, pre-treat cells with the IDH1 inhibitor (e.g., AGI-5198 at 2 µM for 96 hours) before adding the tracer.

    • Harvest cells by aspirating the medium and adding ice-cold extraction solution.

    • Scrape the cells and collect the extract.

    • Centrifuge to pellet cell debris and collect the supernatant containing metabolites.

    • Analyze the extracts by LC-MS or GC-MS to determine the mass isotopomer distribution of key metabolites (e.g., citrate, α-KG, 2-HG, fatty acids).

13C Metabolic Flux Analysis (MFA)

MFA is a computational method used to quantify intracellular metabolic fluxes.

  • Objective: To obtain a quantitative map of the metabolic network, including the rates of individual reactions.

  • Inputs:

    • Mass isotopomer distributions from 13C tracer experiments.

    • Extracellular flux rates (e.g., glucose and glutamine consumption, lactate secretion).

    • A stoichiometric model of the cellular metabolic network.

  • Procedure:

    • Perform stable isotope tracing experiments as described above.

    • Measure extracellular metabolite concentrations to calculate consumption and secretion rates.

    • Use software packages (e.g., INCA, Metran) to fit the experimental data to the metabolic model.

    • The software estimates the intracellular fluxes that best reproduce the measured labeling patterns and extracellular rates.

Visualizing the Metabolic Pathways

The following diagrams, generated using Graphviz, illustrate the key metabolic pathways affected by IDH1 inhibition.

Glutamine_Metabolism_Wild_Type_IDH1 cluster_cytosol Cytosol cluster_mitochondria Mitochondria Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate aKG α-Ketoglutarate Glutamate->aKG Isocitrate_cyto Isocitrate (cyto) aKG->Isocitrate_cyto IDH1 (Reductive) Isocitrate_mito Isocitrate (mito) aKG->Isocitrate_mito TCA_Cycle TCA Cycle aKG->TCA_Cycle Oxidative Citrate_cyto Citrate (cyto) Isocitrate_cyto->Citrate_cyto AcetylCoA Acetyl-CoA Citrate_cyto->AcetylCoA Lipids Lipids AcetylCoA->Lipids Citrate_mito Citrate (mito) Isocitrate_mito->Citrate_mito Citrate_mito->TCA_Cycle IDH1_inhibitor WT IDH1 Inhibitor (e.g., GSK321) IDH1_inhibitor->aKG Inhibits

Caption: Glutamine metabolism in cells with wild-type IDH1.

Glutamine_Metabolism_Mutant_IDH1 cluster_cytosol Cytosol Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate aKG α-Ketoglutarate Glutamate->aKG Glutaminase twoHG D-2-Hydroxyglutarate (Oncometabolite) aKG->twoHG Mutant IDH1 mIDH1_inhibitor Mutant IDH1 Inhibitor (e.g., AGI-5198) mIDH1_inhibitor->aKG Inhibits

Caption: Glutamine metabolism in cells with mutant IDH1.

Experimental_Workflow_13C_MFA start Cell Seeding inhibitor Treatment with IDH1 Inhibitor (optional) start->inhibitor tracer Addition of 13C-Glutamine Tracer incubation Time-Course Incubation tracer->incubation inhibitor->tracer extraction Metabolite Extraction incubation->extraction analysis LC-MS / GC-MS Analysis extraction->analysis mfa Metabolic Flux Analysis (MFA) analysis->mfa result Quantified Metabolic Fluxes mfa->result

Caption: Experimental workflow for 13C metabolic flux analysis.

Conclusion

The inhibition of IDH1, both its wild-type and mutant forms, profoundly impacts glutamine metabolic flux in cancer cells. For mutant IDH1, inhibitors effectively block the production of the oncometabolite 2-HG, a key driver of tumorigenesis. In the context of wild-type IDH1, particularly in cancers like prostate cancer, inhibition disrupts the TCA cycle and critical anabolic pathways such as reductive carboxylation. The methodologies outlined in this guide provide a robust framework for researchers to investigate these metabolic alterations, offering valuable insights for the development of novel therapeutic strategies targeting the metabolic vulnerabilities of cancer.

References

Preclinical Studies of Wild-Type IDH1 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research on inhibitors targeting wild-type isocitrate dehydrogenase 1 (wtIDH1). Overexpression of wtIDH1 has emerged as a significant factor in the progression and therapeutic resistance of several cancers, including glioblastoma, pancreatic cancer, and non-small cell lung cancer. This document details the mechanism of action of wtIDH1 inhibitors, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols, and visualizes relevant biological pathways and workflows.

Introduction to Wild-Type IDH1 as a Therapeutic Target

Isocitrate dehydrogenase 1 (IDH1) is a cytosolic enzyme that catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), concurrently producing NADPH from NADP+. While mutations in IDH1 are well-established oncogenic drivers in several cancers, the overexpression of its wild-type form is increasingly recognized as a key contributor to tumor progression and resistance to therapy.[1] In cancers such as primary glioblastoma, pancreatic ductal adenocarcinoma (PDAC), and non-small cell lung cancer (NSCLC), elevated levels of wtIDH1 are associated with poor overall survival.[1][2]

The pro-tumorigenic functions of wtIDH1 are linked to its metabolic output. The production of NADPH contributes to the cellular antioxidant defense, protecting cancer cells from oxidative stress induced by chemotherapy and radiotherapy.[2][3] The generation of α-KG supports mitochondrial function and various biosynthetic pathways. Consequently, inhibiting wtIDH1 presents a promising therapeutic strategy to overcome treatment resistance and impede tumor growth.

Wild-Type IDH1 Inhibitors in Preclinical Development

While many IDH1 inhibitors were initially developed to target mutant forms of the enzyme, several have demonstrated potent activity against wtIDH1, particularly under conditions mimicking the tumor microenvironment.

Ivosidenib (AG-120): An FDA-approved inhibitor of mutant IDH1, Ivosidenib has been shown to be a potent inhibitor of wtIDH1, especially in low-magnesium and nutrient-deprived conditions characteristic of the pancreatic cancer microenvironment. Preclinical studies have demonstrated its ability to enhance the efficacy of chemotherapy and PARP inhibitors in pancreatic cancer models.

GSK864: This compound was initially identified as a potent inhibitor of mutant IDH1 but also exhibits activity against wtIDH1 at higher concentrations. It has been used as a tool compound in preclinical studies to investigate the pharmacological inhibition of wtIDH1 in glioblastoma.

LY3410738: A novel covalent inhibitor of mutant IDH1, preclinical studies have also evaluated its efficacy in cell lines engineered to express wild-type IDH1.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of wtIDH1 inhibitors.

Table 1: In Vitro Inhibitory Activity of Wild-Type IDH1 Inhibitors

InhibitorCancer TypeAssayIC50 (wtIDH1)Reference
GSK864GlioblastomaBiochemical Assay466.5 nM
GSK321Acute Myeloid LeukemiaBiochemical Assay46 nM

Table 2: Preclinical In Vivo Efficacy of Wild-Type IDH1 Inhibitors

InhibitorCancer ModelDosing RegimenKey FindingsReference
IvosidenibMurine PDAC modelsNot specifiedPotentiated the efficacy of subtherapeutic doses of conventional chemotherapeutics.
GSK864Mice with AML xenografts150 mg/kgReduced the number of leukemic blasts.
GSK864CD-1 mice213 mg/kg, intraperitonealMaintained significant concentrations in peripheral blood for up to 24 hours.

Signaling Pathways and Mechanisms of Action

Inhibition of wtIDH1 impacts several critical cellular pathways, leading to increased sensitivity to anti-cancer therapies.

Chemoresistance and Oxidative Stress

Wild-type IDH1 plays a crucial role in mitigating chemotherapy-induced oxidative stress by producing NADPH, a key component of the cellular antioxidant defense system. Chemotherapy induces the expression of wtIDH1 as a resistance mechanism. Inhibition of wtIDH1 depletes NADPH, leading to an increase in reactive oxygen species (ROS) and enhanced apoptosis in response to chemotherapy.

Chemotherapy Chemotherapy ROS Reactive Oxygen Species (ROS) Chemotherapy->ROS induces wtIDH1 Wild-Type IDH1 Chemotherapy->wtIDH1 induces expression Apoptosis Apoptosis ROS->Apoptosis induces NADPH NADPH wtIDH1->NADPH produces Antioxidant_Defense Antioxidant Defense NADPH->Antioxidant_Defense supports Antioxidant_Defense->ROS neutralizes wtIDH1_Inhibitor wtIDH1 Inhibitor wtIDH1_Inhibitor->wtIDH1

Caption: Role of wtIDH1 in Chemoresistance.

Serine Biosynthesis Pathway in NSCLC

In non-small cell lung cancer (NSCLC), wtIDH1 activates the serine biosynthesis pathway by stabilizing phosphoglycerate dehydrogenase (PHGDH) and fragile X-related protein-1 (FXR1). This leads to an imbalance in the GSH/ROS ratio and supports pyrimidine biosynthesis, which maintains cancer stemness and enhances chemoresistance to gemcitabine.

wtIDH1 Wild-Type IDH1 PHGDH PHGDH wtIDH1->PHGDH stabilizes FXR1 FXR1 wtIDH1->FXR1 stabilizes Serine_Biosynthesis Serine Biosynthesis PHGDH->Serine_Biosynthesis activates FXR1->Serine_Biosynthesis activates GSH_ROS_Imbalance GSH/ROS Imbalance Serine_Biosynthesis->GSH_ROS_Imbalance Pyrimidine_Biosynthesis Pyrimidine Biosynthesis Serine_Biosynthesis->Pyrimidine_Biosynthesis NSCLC_Stemness NSCLC Stemness GSH_ROS_Imbalance->NSCLC_Stemness Pyrimidine_Biosynthesis->NSCLC_Stemness Chemoresistance Chemoresistance NSCLC_Stemness->Chemoresistance

Caption: wtIDH1 and Serine Biosynthesis in NSCLC.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in preclinical studies of wtIDH1 inhibitors.

In Vitro Cell Viability and Drug Synergy Assays

This protocol is adapted from studies investigating the synergistic effects of wtIDH1 inhibitors with chemotherapy.

  • Cell Seeding: Plate pancreatic cancer cells (e.g., Mia-Paca2, PANC-1) in 96-well plates at a density of 1-2 x 10³ cells per well and allow them to adhere for 24 hours.

  • Treatment: Treat cells with a range of concentrations of the wtIDH1 inhibitor (e.g., Ivosidenib, 1.25–20 µmol/L) and/or chemotherapeutic agent (e.g., 5-FU, 0.15–20 µmol/L). For experiments with Ivosidenib, culture cells in low magnesium conditions (<0.4 mmol/L Mg²⁺).

  • Incubation: Incubate the treated cells for 6 days.

  • Viability Assessment: Measure cell growth relative to vehicle-treated controls using a fluorescent dye that binds to DNA, such as PicoGreen.

  • Data Analysis: Calculate IC50 values for each drug alone. To determine synergy, use a model such as the Bliss Independence model to analyze the combined effects of the wtIDH1 inhibitor and the chemotherapeutic agent.

cluster_protocol In Vitro Cell Viability Assay Workflow A 1. Seed cells in 96-well plates B 2. Treat with wtIDH1 inhibitor +/- chemo A->B C 3. Incubate for 6 days B->C D 4. Stain with PicoGreen C->D E 5. Measure fluorescence to assess viability D->E

Caption: In Vitro Cell Viability Workflow.

In Vivo Xenograft Studies

This protocol outlines a general procedure for evaluating the in vivo efficacy of wtIDH1 inhibitors in combination with chemotherapy in murine models.

  • Animal Model: Use immunodeficient mice (e.g., NOD-scid gamma mice).

  • Tumor Implantation: Subcutaneously inject pancreatic cancer cells or patient-derived xenografts (PDXs) into the flanks of the mice.

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment groups (e.g., vehicle, wtIDH1 inhibitor alone, chemotherapy alone, combination therapy).

  • Treatment Administration: Administer the wtIDH1 inhibitor (e.g., Ivosidenib) and chemotherapy at predetermined doses and schedules.

  • Monitoring: Monitor tumor growth by caliper measurements at regular intervals. Monitor animal weight and overall health.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and resect the tumors for further analysis (e.g., immunohistochemistry, metabolomics).

  • Data Analysis: Compare tumor growth rates and final tumor volumes between the different treatment groups to assess efficacy.

cluster_protocol In Vivo Xenograft Study Workflow A 1. Implant tumor cells/ PDX in mice B 2. Allow tumors to grow A->B C 3. Randomize into treatment groups B->C D 4. Administer treatment C->D E 5. Monitor tumor growth and animal health D->E F 6. Euthanize and resect tumors E->F G 7. Analyze tumor volume and biomarkers F->G

Caption: In Vivo Xenograft Study Workflow.

NADPH/NADP+ Ratio Measurement

This protocol is based on methods used to assess the impact of wtIDH1 inhibition on cellular redox state.

  • Cell Treatment: Treat glioblastoma initiating cells (GICs) expressing either a scramble shRNA or an shRNA targeting IDH1 with the wtIDH1 inhibitor (e.g., GSK864) at various concentrations.

  • Cell Lysis: After the desired treatment period, lyse the cells to extract metabolites.

  • Quantification: Use a commercially available NADP/NADPH quantification kit to measure the levels of NADPH and NADP+.

  • Data Analysis: Calculate the NADPH/NADP+ ratio for each treatment condition. Compare the ratios between the scramble and shIDH1-expressing cells to confirm the on-target effect of the inhibitor.

Conclusion and Future Directions

The preclinical evidence strongly supports the targeting of wild-type IDH1 as a viable therapeutic strategy, particularly in combination with standard-of-care therapies like chemotherapy and radiotherapy. The ability of wtIDH1 inhibitors to disrupt cancer cell metabolism and increase oxidative stress provides a clear mechanism for overcoming therapeutic resistance.

Future preclinical research should focus on:

  • Identifying more selective and potent wtIDH1 inhibitors: While existing mutant IDH1 inhibitors show activity against the wild-type enzyme, novel compounds designed specifically for wtIDH1 could offer improved efficacy and a better safety profile.

  • Exploring wtIDH1 inhibition in other cancer types: The role of wtIDH1 overexpression should be investigated in a broader range of malignancies to identify other potential indications.

  • Elucidating further mechanisms of action: A deeper understanding of the downstream effects of wtIDH1 inhibition will be crucial for designing rational combination therapies and identifying predictive biomarkers of response.

The ongoing clinical trials investigating wtIDH1 inhibition, such as the study of Ivosidenib in combination with chemotherapy for pancreatic cancer (NCT05209074), are a testament to the promise of this therapeutic approach. The findings from these trials will be critical in translating the compelling preclinical data into tangible benefits for patients.

References

The Selectivity of IDH1 Inhibitors: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Inhibitor Selectivity for Wild-Type versus Mutant Isocitrate Dehydrogenase 1

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (D-2HG), which plays a crucial role in tumorigenesis. Consequently, the development of inhibitors that selectively target mutant IDH1 over the wild-type enzyme is a key therapeutic strategy. This technical guide provides a comprehensive overview of the selectivity of IDH1 inhibitors, presenting quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.

Quantitative Inhibitor Selectivity Data

The selectivity of small molecule inhibitors for mutant IDH1 over the wild-type (WT) enzyme is a critical parameter in their development as targeted cancer therapies. High selectivity ensures that the therapeutic agent specifically targets the cancer cells harboring the mutation while minimizing effects on healthy cells, thereby reducing potential toxicity. The following table summarizes the in vitro potency (IC50 or Ki) of several key IDH1 inhibitors against both wild-type and various mutant forms of the IDH1 enzyme.

InhibitorTargetIC50 / Ki (nM)Selectivity (Fold WT/Mutant)Reference
IDH1 Inhibitor 2 (compound 13) Wild-Type IDH1110 (IC50)N/A[1]
AGI-5198 IDH1-R132H70 (IC50)>400[2]
IDH1-R132C160 (IC50)>187[2]
Wild-Type IDH1>28,000 (IC50)-[2]
ML309 IDH1-R132H96 (IC50)>100[2]
Wild-Type IDH1>10,000 (IC50)-
Ivosidenib (AG-120) IDH1-R132H12 (IC50)~1,500
Wild-Type IDH1~18,000 (IC50)-
IDH305 IDH1-R132H18 (IC50)~200
Wild-Type IDH1~3,600 (IC50)-
Compound 1 (bis-imidazole phenol) IDH1-R132H13 (IC50)>1,000
Wild-Type IDH1>16,000 (IC50)-
1-hydroxypyridin-2-one compounds IDH1-R132H/R132Cas low as 120 (Ki)>60
Wild-Type IDH1>12,300 (Ki)-

Experimental Protocols

The determination of inhibitor selectivity relies on robust and reproducible experimental assays. Below are detailed methodologies for key experiments cited in the study of IDH1 inhibitors.

Enzyme Inhibition Assay (Absorbance-Based)

This assay measures the enzymatic activity of both wild-type and mutant IDH1 by monitoring the change in NADPH concentration, which absorbs light at 340 nm.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against IDH1.

  • Materials:

    • Recombinant human wild-type IDH1 and mutant IDH1 (e.g., R132H, R132C) enzymes.

    • Assay Buffer: 100 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 0.1 mg/mL BSA, 0.2 mM DTT, 0.005% (v/v) Tween 20.

    • Substrates:

      • For WT IDH1 (forward reaction): Isocitrate and NADP+.

      • For mutant IDH1 (neomorphic reaction): α-ketoglutarate (α-KG) and NADPH.

    • Test compounds dissolved in DMSO.

    • 384-well or 1536-well microplates.

    • Plate reader capable of measuring absorbance at 340 nm.

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • Add the enzyme (e.g., 2 nM for WT IDH1, 30 nM for IDH1 R132H) to the wells of the microplate containing assay buffer.

    • Add the test compound to the wells and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for compound binding to the enzyme.

    • Initiate the enzymatic reaction by adding the substrates. For WT IDH1, add isocitrate and NADP+. For mutant IDH1, add α-KG and NADPH.

    • Immediately begin monitoring the change in absorbance at 340 nm over time (e.g., 60 minutes) using a plate reader. The rate of NADPH production (for WT) or consumption (for mutant) is proportional to enzyme activity.

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal model.

Cellular 2-HG Production Assay (LC-MS/MS)

This assay quantifies the amount of the oncometabolite D-2-hydroxyglutarate (2-HG) produced by cancer cells harboring IDH1 mutations in the presence of an inhibitor.

  • Objective: To measure the efficacy of an inhibitor in reducing 2-HG levels in a cellular context.

  • Materials:

    • Cancer cell line with an endogenous IDH1 mutation (e.g., HT1080 fibrosarcoma cells with IDH1-R132C).

    • Cell culture medium and supplements.

    • Test compounds dissolved in DMSO.

    • LC-MS/MS system.

  • Procedure:

    • Plate the IDH1-mutant cancer cells in multi-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 hours).

    • After treatment, harvest the cells and/or the cell culture medium.

    • Perform a deproteination step on the samples.

    • Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method optimized for the detection and quantification of 2-HG.

    • Generate a standard curve using known concentrations of 2-HG to quantify its levels in the experimental samples.

    • Determine the EC50 value, the concentration of the compound that inhibits 2-HG production by 50%.

Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)

DSF is a biophysical technique used to assess the binding of a ligand (inhibitor) to a protein by measuring changes in the protein's thermal stability.

  • Objective: To confirm direct binding of an inhibitor to IDH1 and assess its stabilizing effect.

  • Materials:

    • Recombinant IDH1 protein (wild-type or mutant).

    • Fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).

    • Real-time PCR instrument capable of performing a thermal melt.

  • Procedure:

    • Mix the IDH1 protein with the fluorescent dye and the test compound at various concentrations in a suitable buffer.

    • Place the mixture in a real-time PCR plate.

    • Gradually increase the temperature of the sample in the instrument.

    • Monitor the fluorescence of the dye. As the protein unfolds due to heat, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.

    • The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded.

    • A significant increase in the Tm in the presence of the compound indicates that it binds to and stabilizes the protein.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the IDH1 signaling pathway and a typical experimental workflow for inhibitor selectivity screening.

IDH1_Signaling_Pathway cluster_WT Wild-Type IDH1 Pathway cluster_Mutant Mutant IDH1 Pathway Isocitrate_WT Isocitrate aKG_WT α-Ketoglutarate Isocitrate_WT->aKG_WT IDH1 (WT) Cellular Metabolism Cellular Metabolism aKG_WT->Cellular Metabolism aKG_Mutant α-Ketoglutarate NADPH_WT NADPH NADP_WT NADP+ NADP_WT->NADPH_WT   twoHG D-2-Hydroxyglutarate (Oncometabolite) aKG_Mutant->twoHG IDH1 (Mutant) Epigenetic Dysregulation Epigenetic Dysregulation twoHG->Epigenetic Dysregulation NADPH_Mutant NADPH NADP_Mutant NADP+ NADPH_Mutant->NADP_Mutant   Oncogenesis Oncogenesis Epigenetic Dysregulation->Oncogenesis

Caption: IDH1 signaling in normal and cancerous cells.

Experimental_Workflow start Compound Library primary_screen Primary Screen: Enzyme Inhibition Assay (Mutant IDH1) start->primary_screen hits Initial Hits primary_screen->hits selectivity_screen Selectivity Screen: Enzyme Inhibition Assay (Wild-Type IDH1) hits->selectivity_screen selective_hits Selective Hits selectivity_screen->selective_hits cellular_assay Cellular Assay: 2-HG Production (LC-MS/MS) selective_hits->cellular_assay biophysical_assay Biophysical Assay: Thermal Shift (DSF) selective_hits->biophysical_assay validated_hits Validated Hits cellular_assay->validated_hits biophysical_assay->validated_hits lead_opt Lead Optimization validated_hits->lead_opt

Caption: Workflow for IDH1 inhibitor selectivity screening.

Conclusion

The development of highly selective inhibitors targeting mutant IDH1 represents a significant advancement in precision oncology. As demonstrated by the quantitative data, researchers have successfully identified and developed compounds with substantial selectivity for the mutant enzyme over its wild-type counterpart. The experimental protocols outlined provide a robust framework for the continued discovery and characterization of novel IDH1 inhibitors. The strategic application of these assays, from initial high-throughput screening to detailed biophysical and cellular characterization, is paramount to advancing potent and safe therapeutics for patients with IDH1-mutated cancers.

References

Understanding the Covalent Binding Kinetics of IDH1 Inhibitor 2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core aspects of the covalent binding kinetics of IDH1 Inhibitor 2, a potent, wild-type isocitrate dehydrogenase 1 (IDH1) inhibitor. This document provides a comprehensive overview of its mechanism of action, quantitative binding data, and detailed experimental protocols relevant to its characterization.

Introduction

Isocitrate dehydrogenase 1 (IDH1) is a critical enzyme in cellular metabolism, primarily responsible for the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), while concurrently reducing NADP+ to NADPH. In certain cancers, mutations in IDH1 lead to a neomorphic activity, the reduction of α-KG to the oncometabolite 2-hydroxyglutarate (2-HG), which plays a role in tumorigenesis. Consequently, inhibitors of both wild-type and mutant IDH1 are of significant interest in cancer research and drug development.

This compound, also identified as compound 13 in scientific literature, is a novel inhibitor that targets wild-type IDH1.[1] Unlike many inhibitors that bind non-covalently, this compound exerts its activity through the covalent modification of a specific amino acid residue within the enzyme's active site.[1] This guide delves into the specifics of this covalent interaction.

Mechanism of Action

This compound functions as a covalent inhibitor, forming a permanent bond with its target protein, wild-type IDH1. The specific residue targeted by this inhibitor is Histidine 315 (His315) , located within the enzyme's active site.[1] This covalent modification effectively inactivates the enzyme, preventing it from carrying out its normal metabolic function.

The functional consequence of this inhibition is a dose-dependent reduction in the intracellular metabolic flux of reduced glutamine.[1] Specifically, treatment with this compound leads to a significant decrease in the incorporation of ¹³C-citrate, indicating a disruption of cellular metabolic homeostasis.[1]

Quantitative Data

The following table summarizes the key quantitative data available for this compound.

ParameterValueTargetNotes
IC₅₀ 110 nMWild-Type IDH1The half-maximal inhibitory concentration, indicating the potency of the inhibitor.
Covalent Target His315Wild-Type IDH1The specific amino acid residue that is covalently modified by the inhibitor.
Cellular Effect 50-75% decrease in ¹³C-citrate incorporationA-498 cellsObserved at a concentration range of 0.1–3 µM over 5 hours, demonstrating target engagement and downstream metabolic effects in a cellular context.
k_inact Not ReportedWild-Type IDH1The maximal rate of enzyme inactivation at saturating inhibitor concentrations.
K_I Not ReportedWild-Type IDH1The inhibitor concentration required to achieve half of the maximal inactivation rate.

Note: While this compound is confirmed as a covalent inhibitor, the specific kinetic constants for covalent binding, k_inact (rate of inactivation) and K_I (inactivation constant), have not been reported in the reviewed scientific literature. The determination of these parameters requires specialized time-dependent inhibition studies.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound.

IDH1 Enzyme Activity Assay (Fluorescence-Based)

This protocol is adapted from the high-throughput screening method used for the discovery of IDH1 inhibitors.

Objective: To measure the enzymatic activity of IDH1 by monitoring the production of NADPH, which fluoresces.

Materials:

  • Recombinant human wild-type IDH1 enzyme

  • This compound (or other test compounds)

  • Isocitrate (substrate)

  • NADP⁺ (cofactor)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • 384-well black plates

  • Fluorescence plate reader (Excitation: 340 nm, Emission: 460 nm)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 384-well plate, add a defined amount of the IDH1 enzyme to each well containing assay buffer.

  • Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a no-enzyme control.

  • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 30 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding a mixture of isocitrate and NADP⁺ to each well.

  • Immediately begin monitoring the increase in fluorescence at 340 nm excitation and 460 nm emission over time using a plate reader.

  • Calculate the initial reaction rates from the linear portion of the fluorescence curves.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mass Spectrometry for Covalent Modification

Objective: To confirm the covalent binding of this compound to the IDH1 enzyme and identify the modified residue.

Materials:

  • Recombinant human wild-type IDH1 enzyme

  • This compound

  • Incubation Buffer (as in the activity assay)

  • Urea or Guanidine-HCl (for denaturation)

  • DTT and Iodoacetamide (for reduction and alkylation)

  • Trypsin (for proteolytic digestion)

  • LC-MS/MS system

Procedure:

  • Incubate the IDH1 enzyme with an excess of this compound for a sufficient time to ensure complete reaction. A control sample with no inhibitor should be run in parallel.

  • Denature the protein by adding a high concentration of urea or guanidine-HCl.

  • Reduce the disulfide bonds with DTT and then alkylate the free cysteines with iodoacetamide.

  • Digest the protein into smaller peptides using trypsin.

  • Analyze the resulting peptide mixture by LC-MS/MS.

  • Search the MS/MS data against the amino acid sequence of IDH1 to identify peptides.

  • Specifically look for a peptide containing His315 with a mass shift corresponding to the molecular weight of this compound. This will confirm the covalent modification at this site.

Cellular ¹³C-Citrate Flux Measurement

Objective: To assess the impact of this compound on cellular metabolism by tracing the incorporation of ¹³C-labeled glutamine into citrate.

Materials:

  • A-498 cells (or other relevant cancer cell line)

  • Cell culture medium

  • [U-¹³C₅]-Glutamine (stable isotope-labeled glutamine)

  • This compound

  • Methanol, water, and chloroform (for metabolite extraction)

  • GC-MS or LC-MS system

Procedure:

  • Culture A-498 cells to a desired confluency.

  • Replace the standard culture medium with a medium containing [U-¹³C₅]-glutamine.

  • Treat the cells with various concentrations of this compound for a defined period (e.g., 5 hours). Include a vehicle control.

  • After incubation, rapidly quench metabolism by placing the culture plates on dry ice and aspirating the medium.

  • Extract the intracellular metabolites using a cold methanol/water/chloroform solvent mixture.

  • Separate the polar metabolite-containing aqueous phase.

  • Analyze the isotopic labeling patterns of citrate and other relevant metabolites using GC-MS or LC-MS.

  • Quantify the fractional contribution of ¹³C from glutamine to the citrate pool to determine the extent of metabolic flux inhibition.

Visualizations

The following diagrams illustrate key pathways and workflows related to the study of this compound.

IDH1_Inhibition_Pathway cluster_legend Legend Isocitrate Isocitrate IDH1_wt Wild-Type IDH1 Isocitrate->IDH1_wt Substrate alpha_KG α-Ketoglutarate IDH1_wt->alpha_KG Catalyzes Covalent_Complex IDH1-Inhibitor Covalent Complex (Inactive) His315 His315 Inhibitor2 This compound Inhibitor2->IDH1_wt Binds to Inhibitor2->His315 Covalently modifies Enzyme Enzyme Inhibitor Inhibitor Metabolite Metabolite Target_Residue Target Residue Inactive_Complex Inactive Complex

Caption: Mechanism of covalent inhibition of wild-type IDH1 by this compound.

Covalent_Modification_Workflow start Start incubate Incubate IDH1 with This compound start->incubate denature Denature, Reduce, and Alkylate incubate->denature digest Proteolytic Digestion (Trypsin) denature->digest lcms LC-MS/MS Analysis digest->lcms analysis Data Analysis: Identify Modified Peptide (containing His315) lcms->analysis end End analysis->end

Caption: Experimental workflow for confirming covalent modification of IDH1 via mass spectrometry.

Cellular_Flux_Workflow start Start culture Culture A-498 Cells start->culture label_treat Label with [U-¹³C₅]-Glutamine & Treat with this compound culture->label_treat quench Quench Metabolism label_treat->quench extract Extract Metabolites quench->extract gcms GC-MS or LC-MS Analysis extract->gcms quantify Quantify ¹³C Incorporation into Citrate gcms->quantify end End quantify->end

Caption: Workflow for measuring cellular metabolic flux using stable isotope tracing.

References

Methodological & Application

Application Notes and Protocols for IDH1 Inhibitor Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocitrate dehydrogenase 1 (IDH1) is a critical enzyme in cellular metabolism. Mutations in the IDH1 gene, particularly at the R132 residue, are frequently observed in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma.[1][2] Wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1][2] However, mutant IDH1 (mIDH1) gains a neomorphic function, converting α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[1] Elevated levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, leading to epigenetic dysregulation and a block in cellular differentiation, thereby contributing to tumorigenesis. This unique gain-of-function makes mIDH1 an attractive therapeutic target.

These application notes provide detailed protocols for cellular assays designed to evaluate the efficacy and mechanism of action of IDH1 inhibitors. The primary assays focus on quantifying the inhibition of 2-HG production and assessing the impact on cell viability.

Key Cellular Models for IDH1 Inhibitor Testing

A variety of human cancer cell lines with endogenous IDH1 mutations are commonly used to test inhibitor efficacy. Additionally, engineered cell lines expressing specific IDH1 mutations are valuable tools.

Cell LineCancer TypeIDH1 MutationSource Reference
HT1080FibrosarcomaR132C
U87 MG (engineered)GlioblastomaR132H
JJ012ChondrosarcomaR132C
HCT116 (engineered)Colon CancerR132H
SNU1079CholangiocarcinomaR132C
RBECholangiocarcinomaR132S
THP-1 (engineered)Acute Myeloid LeukemiaR132H

Signaling Pathway of Wild-Type and Mutant IDH1

The diagram below illustrates the catalytic activity of both wild-type and mutant IDH1 and the downstream effects of 2-HG accumulation.

IDH1_Pathway cluster_WT Wild-Type IDH1 Pathway cluster_Mutant Mutant IDH1 Pathway cluster_Downstream Downstream Effects of 2-HG Isocitrate Isocitrate WT_IDH1 WT IDH1 Isocitrate->WT_IDH1 NADP+ to NADPH alpha_KG α-Ketoglutarate Dioxygenases α-KG-Dependent Dioxygenases (e.g., TETs, JmjD) alpha_KG->Dioxygenases Cofactor alpha_KG_mut α-Ketoglutarate WT_IDH1->alpha_KG Epigenetic_Dysregulation Epigenetic Dysregulation (Histone/DNA Hypermethylation) Dioxygenases->Epigenetic_Dysregulation Mutant_IDH1 Mutant IDH1 (e.g., R132H) alpha_KG_mut->Mutant_IDH1 NADPH to NADP+ Two_HG D-2-Hydroxyglutarate (2-HG) (Oncometabolite) Two_HG->Dioxygenases Inhibition Mutant_IDH1->Two_HG Differentiation_Block Block in Cellular Differentiation Epigenetic_Dysregulation->Differentiation_Block Tumorigenesis Tumorigenesis Differentiation_Block->Tumorigenesis Assay_Workflow cluster_workflow General Cellular Assay Workflow A 1. Cell Seeding Seed mIDH1 cells in 96-well plates B 2. Compound Treatment Add serially diluted IDH1 inhibitor A->B C 3. Incubation Incubate for 48-72 hours B->C D 4. Sample Collection Collect cell culture supernatant or lyse cells C->D E 5. 2-HG Quantification (LC-MS/MS or Enzymatic Assay) D->E F 6. Data Analysis Determine IC50 values E->F

References

Determining the In Vitro IC50 of IDH1 Inhibitor 2: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocitrate dehydrogenase 1 (IDH1) is a critical enzyme in cellular metabolism, and its mutations are implicated in various cancers. This document provides detailed application notes and protocols for determining the in vitro half-maximal inhibitory concentration (IC50) of a novel wild-type selective compound, IDH1 Inhibitor 2. The protocols herein describe both a biochemical enzymatic assay and a cell-based assay to comprehensively characterize the inhibitor's potency. Furthermore, comparative data for other known IDH1 inhibitors are presented to contextualize the findings.

Introduction

Isocitrate dehydrogenase 1 (IDH1) is a cytosolic enzyme that catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), concurrently reducing NADP+ to NADPH.[1][2] Mutations in IDH1, most commonly at the R132 residue, confer a neomorphic activity, leading to the conversion of α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2][3] The accumulation of 2-HG disrupts various α-KG-dependent dioxygenases, leading to epigenetic alterations and promoting tumorigenesis. Therefore, inhibitors of both wild-type and mutant IDH1 are of significant interest in cancer therapy.

This compound is a potent covalent inhibitor that targets the wild-type IDH1 enzyme by modifying His315, with a reported IC50 value of 110 nM. This document outlines the detailed experimental procedures to independently verify this IC50 value and to assess its effects in a cellular context.

Data Presentation

The following table summarizes the in vitro IC50 values of this compound and other notable IDH1 inhibitors against both wild-type and various mutant forms of the IDH1 enzyme. This allows for a direct comparison of their potency and selectivity.

InhibitorTargetIC50 (nM)Reference
This compound (compound 13) Wild-Type IDH1110
Ivosidenib (AG-120)IDH1-R132H12
IDH1-R132C13
IDH1-R132G8
IDH1-R132L13
IDH1-R132S12
Olutasidenib (FT-2102)IDH1-R132H21.2
IDH1-R132C114
Vorasidenib (AG-881)IDH1-R132C0.04 - 22
IDH1-R132G0.04 - 22
IDH1-R132H0.04 - 22
IDH1-R132S0.04 - 22

Signaling Pathway

Mutations in IDH1 alter its enzymatic function, leading to the production of the oncometabolite 2-hydroxyglutarate (2-HG), which impacts downstream signaling pathways involved in cell growth and differentiation. Wild-type IDH1, on the other hand, produces α-ketoglutarate, which plays a role in regulating pathways such as the PI3K/AKT/mTOR signaling cascade.

IDH1_Signaling_Pathway IDH1 Signaling Pathway cluster_wildtype Wild-Type IDH1 cluster_mutant Mutant IDH1 Isocitrate_wt Isocitrate IDH1_wt IDH1 (Wild-Type) Isocitrate_wt->IDH1_wt aKG α-Ketoglutarate IDH1_wt->aKG PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway aKG->PI3K_AKT_mTOR modulates Cell_Growth_wt Cell Growth & Migration PI3K_AKT_mTOR->Cell_Growth_wt Isocitrate_mut Isocitrate IDH1_mut IDH1 (Mutant) Isocitrate_mut->IDH1_mut aKG_mut α-Ketoglutarate IDH1_mut->aKG_mut two_HG 2-Hydroxyglutarate (Oncometabolite) aKG_mut->two_HG Epigenetic_Alterations Epigenetic Alterations two_HG->Epigenetic_Alterations Differentiation_Block Block in Cellular Differentiation Epigenetic_Alterations->Differentiation_Block Tumorigenesis Tumorigenesis Differentiation_Block->Tumorigenesis

IDH1 Signaling in Wild-Type and Mutant Forms

Experimental Protocols

In Vitro Enzymatic Assay for IC50 Determination of this compound

This protocol describes a biochemical assay to determine the IC50 of this compound against purified wild-type IDH1 enzyme. The assay measures the decrease in NADPH absorbance at 340 nm, which is consumed during the reductive carboxylation of α-KG, a reaction catalyzed by IDH1.

Materials:

  • Purified recombinant human wild-type IDH1 enzyme

  • This compound

  • α-Ketoglutarate (α-KG)

  • NADPH

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 150 mM NaCl, 0.05% BSA)

  • 96-well UV-transparent microplates

  • Microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in the assay buffer. The final DMSO concentration in the assay should be kept below 1%.

    • Prepare stock solutions of α-KG and NADPH in the assay buffer.

  • Enzyme Reaction:

    • In a 96-well plate, add 50 µL of the serially diluted this compound or vehicle control (assay buffer with DMSO).

    • Add 25 µL of the IDH1 enzyme solution to each well.

    • Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 25 µL of a substrate mix containing α-KG and NADPH.

  • Data Acquisition:

    • Immediately measure the absorbance at 340 nm every minute for 30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADPH consumption) for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell-Based Assay for IC50 Determination of this compound

This protocol outlines a cell-based assay to measure the potency of this compound in a cellular environment. The assay quantifies the reduction of a tetrazolium salt (e.g., MTT or WST-1) by metabolically active cells to determine cell viability after treatment with the inhibitor.

Materials:

  • A suitable human cell line with detectable wild-type IDH1 activity (e.g., A-498 kidney carcinoma cells).

  • This compound

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, WST-1)

  • Microplate reader capable of reading absorbance at the appropriate wavelength.

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor or vehicle control.

  • Incubation:

    • Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for color development.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow

The following diagram illustrates the general workflow for determining the in vitro IC50 of an IDH1 inhibitor.

Experimental_Workflow IC50 Determination Workflow for IDH1 Inhibitor cluster_prep Preparation cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay cluster_result Result Inhibitor_Prep Prepare Inhibitor Stock & Dilutions Enzyme_Reaction Set up Enzyme Reaction (IDH1, Substrate, Inhibitor) Inhibitor_Prep->Enzyme_Reaction Cell_Treatment Treat Cells with Inhibitor Dilutions Inhibitor_Prep->Cell_Treatment Reagent_Prep Prepare Assay Reagents/Media Reagent_Prep->Enzyme_Reaction Reagent_Prep->Cell_Treatment Biochem_Readout Measure NADPH Consumption (OD340) Enzyme_Reaction->Biochem_Readout Biochem_Analysis Calculate % Inhibition & Plot Dose-Response Biochem_Readout->Biochem_Analysis IC50_Value Determine IC50 Value Biochem_Analysis->IC50_Value Cell_Seeding Seed Cells in 96-well Plate Cell_Seeding->Cell_Treatment Cell_Incubation Incubate for 48-72 hours Cell_Treatment->Cell_Incubation Cell_Viability Perform Cell Viability Assay Cell_Incubation->Cell_Viability Cell_Readout Measure Absorbance Cell_Viability->Cell_Readout Cell_Analysis Calculate % Viability & Plot Dose-Response Cell_Readout->Cell_Analysis Cell_Analysis->IC50_Value

Workflow for IC50 Determination

References

Application Notes and Protocols for IDH1 Inhibitor 2 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocitrate dehydrogenase 1 (IDH1) is a critical enzyme in cellular metabolism, primarily located in the cytoplasm and peroxisomes. It catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG) while reducing NADP+ to NADPH. Wild-type IDH1 plays a crucial role in cellular defense against oxidative stress, lipid metabolism, and redox homeostasis. In certain cancers, such as primary glioblastoma, wild-type IDH1 is overexpressed and has been implicated in promoting tumor cell growth and migration.

IDH1 Inhibitor 2 is a potent and covalent inhibitor of wild-type IDH1. It exerts its activity through the specific modification of the histidine residue at position 315 (His315) of the enzyme. This inhibition disrupts the normal metabolic function of wild-type IDH1, leading to a reduction in the intracellular flux of metabolites derived from glutamine. These application notes provide detailed protocols for the use of this compound in cell culture to study its effects on cancer cells.

Mechanism of Action

Wild-type IDH1 is a key player in the tricarboxylic acid (TCA) cycle and is involved in the production of α-ketoglutarate and NADPH. This compound covalently binds to His315 in the active site of wild-type IDH1, leading to its irreversible inactivation. This blockage of IDH1 activity results in decreased production of α-KG and NADPH from isocitrate. A primary consequence of this inhibition is a dose-dependent reduction in the metabolic flux of glutamine, which can impact cellular homeostasis and potentially induce apoptosis in cancer cells that are highly dependent on IDH1 activity.

cluster_cytoplasm Cytoplasm Glutamine Glutamine Isocitrate Isocitrate Glutamine->Isocitrate enters TCA cycle precursors wtIDH1 Wild-Type IDH1 Isocitrate->wtIDH1 alpha_KG α-Ketoglutarate wtIDH1->alpha_KG NADPH NADPH wtIDH1->NADPH Metabolic_Homeostasis Cellular Metabolic Homeostasis alpha_KG->Metabolic_Homeostasis NADPH->Metabolic_Homeostasis IDH1_Inhibitor_2 This compound IDH1_Inhibitor_2->wtIDH1 covalently inhibits (His315)

Figure 1: Mechanism of action of this compound.

Data Presentation

Inhibitor Specifications and Efficacy
ParameterValueReference
TargetWild-Type Isocitrate Dehydrogenase 1 (IDH1)[1]
MechanismCovalent modification of His315[1][2]
IC₅₀110 nM[2]
Cellular Activity in A-498 Cells
Concentration RangeIncubation TimeEffect on Glutamine MetabolismReference
0.1 - 3 µM5 hoursDose-dependent decrease in ¹³C-citrate incorporation (50-75%)[2]

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution: Prepare a stock solution of this compound by dissolving the compound in an appropriate solvent, such as dimethyl sulfoxide (DMSO), to a concentration of 10 mM.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage. When ready to use, thaw an aliquot and dilute it to the desired final concentration in cell culture medium.

Start Start: Lyophilized This compound Dissolve Dissolve in DMSO to 10 mM Start->Dissolve Aliquot Aliquot into smaller volumes Dissolve->Aliquot Store Store at -20°C or -80°C Aliquot->Store Thaw Thaw one aliquot for use Store->Thaw Dilute Dilute in cell culture medium to final concentration Thaw->Dilute End Ready for cell treatment Dilute->End

Figure 2: Workflow for preparing this compound solution.

Cell Viability Assay (MTT Assay)

This protocol is to determine the effect of this compound on the viability of cancer cell lines.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor (e.g., 0.1, 0.3, 1, 3, 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Western Blot Analysis of Downstream Signaling

This protocol is to assess the impact of this compound on the PI3K/AKT/mTOR signaling pathway, which has been shown to be modulated by wild-type IDH1.

  • Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at the desired concentrations for the indicated time. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-AKT (Ser473), AKT, p-mTOR (Ser2448), mTOR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

wtIDH1 wtIDH1 alphaKG α-KG wtIDH1->alphaKG produces PI3K PI3K alphaKG->PI3K activates AKT AKT PI3K->AKT phosphorylates mTOR mTOR AKT->mTOR phosphorylates CellMigration Cell Migration mTOR->CellMigration promotes

Figure 3: wtIDH1-mediated PI3K/AKT/mTOR signaling pathway.

Metabolite Extraction and Analysis

This protocol is to measure changes in intracellular metabolites, such as glutamine and citrate, following treatment with this compound.

  • Cell Treatment: Plate cells in 6-well plates and treat with this compound as described for the western blot protocol.

  • Metabolite Quenching and Extraction:

    • Aspirate the culture medium and quickly wash the cells with ice-cold saline.

    • Immediately add 1 mL of ice-cold 80% methanol to each well to quench metabolism.

    • Scrape the cells and collect the cell suspension in a microcentrifuge tube.

    • Incubate on dry ice for 15 minutes, then thaw on ice.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Collect the supernatant containing the metabolites.

  • Sample Preparation for LC-MS/MS:

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried metabolites in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS/MS) analysis (e.g., 50% acetonitrile).

  • LC-MS/MS Analysis: Analyze the samples using an LC-MS/MS system to quantify the levels of glutamine, citrate, and other relevant metabolites.

Recommended Cell Lines

  • A-498 (Renal cell carcinoma): Demonstrated sensitivity to this compound in terms of reduced glutamine metabolism.

  • U-87 MG (Glioblastoma): Expresses high levels of wild-type IDH1 and is a relevant model for studying the effects of wtIDH1 inhibition.

  • Jurkat and MV4-11 (Leukemia): Wild-type IDH1-containing leukemia cell lines that have been used to study the metabolic impact of wtIDH1 inhibition.

  • MiaPaCa-2 (Pancreatic cancer): A model for studying the role of wild-type IDH1 in cancer cell survival under nutrient-limiting conditions.

Conclusion

This compound is a valuable tool for investigating the role of wild-type IDH1 in cancer cell metabolism and signaling. The provided protocols offer a framework for researchers to explore the cellular effects of this potent and specific inhibitor. Careful optimization of inhibitor concentrations and treatment times for each specific cell line is recommended to achieve robust and reproducible results.

References

IDH1 Inhibitor 2 solubility and stock solution preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IDH1 Inhibitor 2 (CAS No. 2244895-42-7) is a potent, covalent inhibitor of wild-type isocitrate dehydrogenase 1 (IDH1).[1][2] It exerts its inhibitory effect through the modification of His315 on the enzyme.[1] IDH1 is a key metabolic enzyme that catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[3][4] By inhibiting wild-type IDH1, this compound can modulate cellular metabolic pathways, making it a valuable tool for research in cancer metabolism and drug development.

These application notes provide detailed protocols for the solubilization and preparation of stock solutions of this compound for use in in vitro and in vivo studies.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₂₆H₂₂N₄O
Molecular Weight 406.48 g/mol
Appearance White to yellow solid
Purity ≥98%

Solubility Data

The solubility of this compound has been determined in various solvents. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.

SolventSolubilityRemarks
DMSO 100 mg/mL (246.01 mM)Ultrasonic treatment may be needed to achieve complete dissolution. It is recommended to use freshly opened, hygroscopic DMSO as its water content can significantly impact solubility.
Ethanol Data not availableOther IDH1 inhibitors, such as Ivosidenib, are soluble in ethanol, suggesting potential solubility. However, this should be experimentally verified.
Aqueous Buffers (e.g., PBS) Sparingly solubleFor aqueous solutions, it is recommended to first dissolve the compound in DMSO and then dilute with the aqueous buffer of choice.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration DMSO Stock Solution (e.g., 10 mM)

This protocol is suitable for preparing a stock solution for in vitro experiments, such as cell-based assays.

Materials:

  • This compound powder

  • Anhydrous, sterile dimethyl sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene or glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.

  • Weigh: Accurately weigh the desired amount of the inhibitor powder using a calibrated analytical balance in a sterile environment (e.g., a laminar flow hood).

  • Calculate Solvent Volume: Determine the volume of DMSO required to achieve the desired stock concentration. For a 10 mM stock solution of this compound (MW = 406.48 g/mol ):

    • Volume (mL) = [Mass (mg) / 406.48 ( g/mol )] / 10 (mmol/L)

  • Dissolve: Add the calculated volume of sterile DMSO to the vial containing the inhibitor powder.

  • Mix: Vortex the solution thoroughly for several minutes until the powder is completely dissolved.

  • Aid Dissolution (if necessary): If the compound does not fully dissolve, briefly warm the solution to 37°C and/or sonicate in an ultrasonic bath until the solution is clear.

  • Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile vials to minimize freeze-thaw cycles.

  • Store: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol describes the dilution of the DMSO stock solution into cell culture medium for treating cells.

Important Considerations:

  • The final concentration of DMSO in the cell culture medium should be kept low (typically <0.1% v/v) to avoid solvent-induced cytotoxicity.

  • Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experiments.

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the high-concentration DMSO stock solution at room temperature.

  • Serial Dilutions (Optional): If a range of concentrations is required, perform serial dilutions of the DMSO stock solution in sterile DMSO.

  • Final Dilution: Directly before use, dilute the DMSO stock solution (or the serially diluted solutions) into pre-warmed complete cell culture medium to the desired final concentration. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, add 1 µL of a 10 mM DMSO stock solution to 1 mL of cell culture medium.

  • Mix and Apply: Gently mix the working solution and immediately add it to the cells.

Visualizations

Signaling Pathway

IDH1_Pathway cluster_cytoplasm Cytoplasm Isocitrate Isocitrate IDH1_wt Wild-Type IDH1 Isocitrate->IDH1_wt + NADP+ aKG α-Ketoglutarate (α-KG) PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway aKG->PI3K_AKT_mTOR Activates NADPH NADPH NADP NADP+ IDH1_wt->aKG + NADPH + H+ IDH1_Inhibitor This compound IDH1_Inhibitor->IDH1_wt Cell_Migration Cell Migration PI3K_AKT_mTOR->Cell_Migration Promotes

Caption: Wild-type IDH1 metabolic pathway and its inhibition.

Experimental Workflow

Stock_Solution_Workflow cluster_prep Stock Solution Preparation cluster_use Working Solution for Cell Culture start Start: This compound Powder weigh 1. Weigh Powder start->weigh calculate 2. Calculate DMSO Volume weigh->calculate dissolve 3. Add DMSO & Dissolve calculate->dissolve mix 4. Vortex/Sonicate dissolve->mix aliquot 5. Aliquot into Vials mix->aliquot store 6. Store at -20°C or -80°C aliquot->store thaw A. Thaw Stock Aliquot store->thaw For Use dilute B. Dilute in Culture Medium thaw->dilute apply C. Apply to Cells dilute->apply

Caption: Workflow for preparing this compound solutions.

References

Application Note: Mass Spectrometry Protocol for Characterizing the Covalent Binding of IDH1 Inhibitor 2

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Isocitrate dehydrogenase 1 (IDH1) is a critical enzyme in cellular metabolism, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate. Mutations in IDH1 are frequently observed in several cancers, leading to the production of the oncometabolite 2-hydroxyglutarate (2-HG), which contributes to tumorigenesis. While much effort has been focused on mutant IDH1, the wild-type enzyme also plays a significant role in cancer cell metabolism. IDH1 Inhibitor 2 is a potent, wild-type selective covalent inhibitor that targets a histidine residue (His315) in the active site.[1] This application note provides a detailed mass spectrometry-based protocol to characterize the covalent binding of this compound to wild-type IDH1.

The methodologies described herein are essential for researchers in drug discovery and development to confirm target engagement, determine the site of modification, and quantify the extent of covalent adduction. The protocols cover both intact protein analysis for observing the mass shift upon inhibitor binding and peptide mapping for identifying the specific modified residue.

Signaling Pathway

Wild-type IDH1 is involved in cellular metabolism and can influence signaling pathways such as the PI3K/AKT/mTOR pathway, which is crucial for cell growth, proliferation, and survival. Understanding the interplay between IDH1 inhibition and these pathways is vital for elucidating the inhibitor's mechanism of action.

IDH1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth IDH1 IDH1 alpha_KG α-Ketoglutarate IDH1->alpha_KG Produces Isocitrate Isocitrate Isocitrate->IDH1 Substrate IDH1_Inhibitor_2 This compound IDH1_Inhibitor_2->IDH1 Covalently Inhibits

IDH1 and its interaction with the PI3K/AKT/mTOR signaling pathway.

Experimental Workflow

The overall workflow for analyzing the covalent binding of this compound involves sample preparation, mass spectrometry analysis, and data processing. This can be approached by analyzing the intact protein to confirm covalent modification and by peptide mapping to identify the specific site of modification.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_intact_protein Intact Protein Analysis cluster_peptide_mapping Peptide Mapping Analysis Incubation Incubate IDH1 with This compound Quenching Quench Reaction Incubation->Quenching Desalting Desalting (e.g., C4 ZipTip) Quenching->Desalting Denaturation Denaturation, Reduction, and Alkylation Quenching->Denaturation LC_MS LC-MS (Intact Mass) Desalting->LC_MS Deconvolution Deconvolution of Mass Spectrum LC_MS->Deconvolution Digestion Proteolytic Digestion (e.g., Trypsin) Denaturation->Digestion LC_MSMS LC-MS/MS (Peptide Analysis) Digestion->LC_MSMS Database_Search Database Search & Data Analysis LC_MSMS->Database_Search

General workflow for mass spectrometry analysis of covalent binding.

Quantitative Data Summary

The following table provides representative data on the extent of covalent modification of IDH1 by this compound at varying concentrations, as determined by intact protein mass spectrometry. The percentage of modified IDH1 is calculated from the relative intensities of the adducted and non-adducted protein peaks in the deconvoluted mass spectrum.

This compound Concentration (µM)Incubation Time (hours)Percent Modified IDH1 (%)
0 (Control)20
0.1215 ± 2
0.5245 ± 4
1.0278 ± 5
5.0295 ± 3
10.02>99

Note: This table presents illustrative data based on typical results for covalent inhibitors and is intended for demonstration purposes.

Experimental Protocols

Protocol 1: Intact Protein Mass Spectrometry

This protocol is designed to confirm the covalent binding of this compound to IDH1 by observing the expected mass shift.

Materials:

  • Recombinant human wild-type IDH1 protein

  • This compound

  • Assay Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.5

  • Quenching Solution: 1% formic acid in water

  • Desalting ZipTips (e.g., C4 resin)

  • Wetting Solution: 50% acetonitrile in water

  • Elution Solution: 70% acetonitrile, 0.1% formic acid in water

  • LC-MS system (e.g., Q-TOF or Orbitrap)

Procedure:

  • Incubation:

    • Prepare a reaction mixture containing 5 µM IDH1 in Assay Buffer.

    • Add this compound to final concentrations ranging from 0.1 µM to 10 µM. Include a vehicle control (e.g., DMSO).

    • Incubate the reactions for 2 hours at room temperature.

  • Quenching:

    • Stop the reaction by adding an equal volume of Quenching Solution.

  • Sample Desalting:

    • Wet the C4 ZipTip by aspirating and dispensing the Wetting Solution three times.

    • Equilibrate the ZipTip by aspirating and dispensing 0.1% formic acid in water three times.

    • Bind the protein by aspirating and dispensing the quenched reaction mixture 10-15 times.

    • Wash the ZipTip by aspirating and dispensing 0.1% formic acid in water three times.

    • Elute the protein by aspirating and dispensing the Elution Solution directly into a clean microcentrifuge tube.

  • LC-MS Analysis:

    • Inject the desalted sample onto the LC-MS system.

    • Use a suitable reversed-phase column for intact protein separation (e.g., C4).

    • Set the mass spectrometer to acquire data in positive ion mode over a mass range appropriate for the expected charge states of IDH1 (e.g., m/z 800-2000).

  • Data Analysis:

    • Process the raw data to obtain the mass spectrum of the intact protein.

    • Deconvolute the spectrum to determine the molecular weight of the unmodified and modified IDH1. The expected mass shift corresponds to the molecular weight of this compound.

    • Calculate the percentage of modification based on the relative peak intensities of the unmodified and modified protein.

Protocol 2: Peptide Mapping by LC-MS/MS

This protocol is used to identify the specific amino acid residue (His315) that is covalently modified by this compound.

Materials:

  • IDH1-inhibitor complex from Protocol 1

  • Denaturation Buffer: 8 M urea in 100 mM Tris-HCl, pH 8.0

  • Reducing Agent: 10 mM dithiothreitol (DTT)

  • Alkylating Agent: 55 mM iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Digestion Buffer: 50 mM ammonium bicarbonate, pH 8.0

  • Quenching Solution: 5% formic acid in water

  • LC-MS/MS system (e.g., Q-TOF or Orbitrap)

Procedure:

  • Denaturation, Reduction, and Alkylation:

    • To the quenched IDH1-inhibitor complex, add Denaturation Buffer to a final urea concentration of 8 M.

    • Add DTT to a final concentration of 10 mM and incubate for 1 hour at 37°C to reduce disulfide bonds.

    • Cool the sample to room temperature and add IAA to a final concentration of 55 mM. Incubate in the dark for 45 minutes to alkylate free cysteine residues.

  • Proteolytic Digestion:

    • Dilute the sample with Digestion Buffer to reduce the urea concentration to less than 1 M.

    • Add trypsin at a 1:50 (trypsin:protein) ratio by weight.

    • Incubate overnight at 37°C.

  • Sample Cleanup:

    • Quench the digestion by adding formic acid to a final concentration of 1%.

    • Desalt the peptide mixture using a C18 ZipTip or equivalent solid-phase extraction method.

  • LC-MS/MS Analysis:

    • Inject the desalted peptide mixture onto the LC-MS/MS system.

    • Use a suitable reversed-phase column for peptide separation (e.g., C18).

    • Set the mass spectrometer to acquire data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation.

  • Data Analysis:

    • Search the acquired MS/MS data against the human IDH1 protein sequence using a suitable database search engine (e.g., Mascot, Sequest).

    • Specify a variable modification corresponding to the mass of this compound on histidine residues.

    • Identify the peptide containing the modified His315 and confirm the modification site by manual inspection of the MS/MS spectrum.

Conclusion

The mass spectrometry-based protocols detailed in this application note provide a robust framework for the characterization of the covalent binding of this compound to its target protein, IDH1. These methods are indispensable for confirming the mechanism of action, identifying the precise binding site, and quantifying the extent of target modification, thereby accelerating the development of novel covalent inhibitors.

References

Application Notes and Protocols for IDH1 Target Engagement using Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for assessing the target engagement of inhibitors against Isocitrate Dehydrogenase 1 (IDH1) using a Western blot-based Cellular Thermal Shift Assay (CETSA). Additionally, it includes an overview of the relevant IDH1 signaling pathway and representative data.

Introduction

Isocitrate Dehydrogenase 1 (IDH1) is a cytosolic enzyme that plays a crucial role in cellular metabolism. Mutations in IDH1, particularly at the R132 residue, are frequently observed in various cancers, including glioma and acute myeloid leukemia (AML). These mutations lead to a neomorphic enzymatic activity, resulting in the production of the oncometabolite D-2-hydroxyglutarate (2-HG). 2-HG competitively inhibits α-ketoglutarate-dependent dioxygenases, leading to epigenetic alterations and a block in cellular differentiation. Consequently, mutant IDH1 is a key therapeutic target, and verifying the direct engagement of inhibitors with their target in a cellular context is a critical step in drug development.

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to assess target engagement. It relies on the principle that the binding of a ligand, such as a small molecule inhibitor, stabilizes the target protein, leading to an increase in its thermal stability. This change in thermal stability can be quantified by Western blotting.

Data Presentation

The following table presents representative quantitative data from a CETSA experiment designed to evaluate the target engagement of a hypothetical IDH1 inhibitor. In this experiment, cells expressing mutant IDH1 are treated with varying concentrations of the inhibitor, subjected to a specific temperature challenge, and the amount of soluble IDH1 is quantified by densitometry of the Western blot bands.

Inhibitor Concentration (µM)Soluble IDH1 (Normalized Intensity)Standard Deviation
0 (Vehicle)1.000.12
0.011.250.15
0.11.890.21
12.560.28
102.650.31
502.680.33

Signaling Pathway

Mutant IDH1 has been shown to activate the PI3K/AKT/mTOR signaling pathway, which is a critical pathway for cell proliferation, survival, and growth. The oncometabolite 2-HG, produced by mutant IDH1, is thought to be a key mediator of this activation. The diagram below illustrates this signaling cascade.

IDH1_Signaling_Pathway IDH1 Signaling Pathway mutant_IDH1 Mutant IDH1 (R132H) two_HG 2-Hydroxyglutarate (2-HG) mutant_IDH1->two_HG produces PI3K PI3K two_HG->PI3K activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Mutant IDH1 produces 2-HG, which activates the PI3K/AKT/mTOR pathway.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for IDH1 Target Engagement

This protocol describes the steps to assess the engagement of a test compound with endogenous or overexpressed mutant IDH1 in a cellular context.

Materials:

  • Cells expressing mutant IDH1 (e.g., HT1080, U87-MG engineered to express mutant IDH1)

  • Cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Test compound (IDH1 inhibitor) and vehicle (e.g., DMSO)

  • Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • Primary antibody against IDH1 (specific for the mutant form if desired)

  • Loading control primary antibody (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • PVDF membrane

  • Thermal cycler or heating block

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with various concentrations of the test compound or vehicle for a predetermined time (e.g., 1-4 hours) at 37°C.

  • Cell Harvesting and Lysis:

    • Wash cells with ice-cold PBS.

    • Harvest cells by scraping or trypsinization.

    • Resuspend the cell pellet in a small volume of ice-cold lysis buffer.

    • Lyse the cells by sonication or repeated freeze-thaw cycles.

    • Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

    • Collect the supernatant (soluble protein fraction).

  • Protein Quantification:

    • Determine the protein concentration of the soluble fraction using a BCA assay.

    • Normalize all samples to the same protein concentration with lysis buffer.

  • Thermal Challenge:

    • Aliquot the normalized lysates into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for a fixed duration (e.g., 3 minutes) using a thermal cycler. A no-heat control should be included. The optimal temperature for detecting stabilization of mutant IDH1 has been reported to be around 59°C.

    • After heating, cool the samples to room temperature for 3 minutes.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Carefully collect the supernatant, which contains the soluble protein fraction.

Western Blot Protocol
  • Sample Preparation:

    • Mix the supernatant from the CETSA protocol with 4x Laemmli sample buffer.

    • Denature the samples by heating at 95°C for 5 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load equal volumes of the prepared samples onto a polyacrylamide gel (e.g., 10-12%).

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against IDH1 overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using a digital imaging system.

    • Perform densitometric analysis of the bands corresponding to IDH1. Normalize the IDH1 band intensity to the loading control.

Experimental Workflow

The following diagram outlines the key steps in the Western blot protocol for IDH1 target engagement.

Western_Blot_Workflow Western Blot Workflow for IDH1 Target Engagement cluster_CETSA Cellular Thermal Shift Assay (CETSA) cluster_WB Western Blot cell_treatment Cell Treatment with Inhibitor cell_lysis Cell Lysis & Protein Extraction cell_treatment->cell_lysis thermal_challenge Thermal Challenge cell_lysis->thermal_challenge centrifugation Centrifugation to Pellet Aggregates thermal_challenge->centrifugation supernatant_collection Collection of Soluble Protein centrifugation->supernatant_collection sds_page SDS-PAGE supernatant_collection->sds_page transfer Protein Transfer to Membrane sds_page->transfer immunoblotting Antibody Incubation transfer->immunoblotting detection Signal Detection & Densitometry immunoblotting->detection

Caption: Workflow for IDH1 target engagement analysis using CETSA and Western blot.

Application Note: Measuring Changes in NADPH Levels After IDH1 Inhibitor Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isocitrate dehydrogenase 1 (IDH1) is a critical enzyme in cellular metabolism. The wild-type (wt) enzyme catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), concurrently reducing NADP+ to NADPH.[1][2] NADPH is a crucial cellular reductant, essential for biosynthetic pathways, antioxidant defense, and maintaining redox homeostasis.[3][4][5]

In several cancers, including glioma and acute myeloid leukemia, IDH1 acquires a gain-of-function mutation (mIDH1), most commonly at the R132 residue. This mutation confers a neomorphic activity: instead of producing NADPH, the mutant enzyme consumes NADPH to reduce α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG). This consumption leads to a significant depletion of the cellular NADPH pool, which can increase oxidative stress and alter cellular metabolism.

IDH1 inhibitors are a class of targeted therapies designed to selectively block the activity of the mutant enzyme. By inhibiting mIDH1, these drugs prevent the conversion of α-KG to 2-HG, thereby blocking the associated consumption of NADPH. Consequently, treatment with an IDH1 inhibitor is expected to restore depleted NADPH levels in mIDH1-harboring cells.

This application note provides detailed protocols for measuring the changes in NADPH levels and the NADPH/NADP+ ratio in cultured cells following treatment with a selective IDH1 inhibitor.

Principle of the Assay

The quantification of NADPH is typically achieved using an enzymatic cycling assay. The general principle involves a dehydrogenase enzyme that specifically uses NADPH to reduce a substrate, which in turn generates a chromogenic (colorimetric) or fluorogenic (fluorometric) product. The rate of product formation is directly proportional to the amount of NADPH in the sample.

To determine the NADPH/NADP+ ratio, total NADP+/NADPH is measured first. Then, in a parallel sample, one form is selectively degraded to allow for the measurement of the other. Typically, NADP+ is degraded by heat treatment in a basic solution, while NADPH is degraded by treatment with an acidic solution. By subtracting the individual measurement from the total, the concentration of both can be determined, and the ratio calculated. Numerous commercial kits are available that provide the necessary reagents and optimized protocols.

Signaling and Metabolic Pathway

The diagram below illustrates the central role of wild-type and mutant IDH1 in NADPH metabolism and the point of intervention for IDH1 inhibitors.

IDH1_Pathway cluster_wt Wild-Type IDH1 Pathway cluster_mutant Mutant IDH1 Pathway Isocitrate Isocitrate wtIDH1 wt-IDH1 Isocitrate->wtIDH1 aKG_wt α-Ketoglutarate wtIDH1->aKG_wt CO2 NADPH_prod NADPH (Production) wtIDH1->NADPH_prod NADPH_pool Cellular NADPH Pool NADPH_prod->NADPH_pool NADP_wt NADP+ NADP_wt->wtIDH1 aKG_mut α-Ketoglutarate mIDH1 m-IDH1 (R132H) aKG_mut->mIDH1 TwoHG 2-Hydroxyglutarate (Oncometabolite) mIDH1->TwoHG NADP_mut NADP+ mIDH1->NADP_mut NADPH_cons NADPH (Consumption) NADPH_cons->mIDH1 Inhibitor IDH1 Inhibitor Inhibitor->mIDH1 NADPH_pool->NADPH_cons

Caption: Metabolic pathways of wild-type (wt) and mutant (m) IDH1.

Experimental Protocols

Materials and Reagents
  • IDH1-mutant cell line (e.g., HT1080) and IDH1-wildtype control cell line (e.g., U87-MG)

  • Cell culture medium, fetal bovine serum (FBS), and antibiotics

  • IDH1 Inhibitor 2 (and vehicle control, e.g., DMSO)

  • Phosphate Buffered Saline (PBS), ice-cold

  • NADP/NADPH Assay Kit (e.g., Promega NADP/NADPH-Glo™, Dojindo NADP/NADPH Assay Kit-WST)

  • NADP+/NADPH Extraction Buffer (provided in kit or prepared as 0.1 N HCl and 0.1 N NaOH)

  • 96-well plates (white plates for luminescence, clear plates for colorimetric assays)

  • Microplate reader capable of measuring absorbance or luminescence

  • Refrigerated centrifuge

Experimental Workflow

The overall process from cell treatment to data analysis is outlined below.

Experimental_Workflow cluster_prep Cell Preparation & Treatment cluster_extraction Sample Extraction cluster_assay Quantification Assay cluster_analysis Data Analysis arrow A1 1. Seed Cells (mIDH1 and wtIDH1) A2 2. Treat with IDH1 Inhibitor (and Vehicle Control) A1->A2 A3 3. Incubate for 24-72h A2->A3 arrow1 B1 4. Harvest and Wash Cells B2 5. Lyse Cells with Extraction Buffer B1->B2 B3 6. Differential Treatment (Acid/Base/Heat for NADP+/NADPH) B2->B3 arrow2 C2 8. Add Lysates & Standards to 96-well Plate C1 7. Prepare NADP+ Standard Curve C1->C2 C3 9. Add Assay Reagent (Enzyme/Substrate Mix) C2->C3 C4 10. Incubate C3->C4 C5 11. Read Signal (Absorbance/Luminescence) C4->C5 arrow3 D1 12. Calculate Concentrations from Standard Curve D2 13. Determine NADPH/NADP+ Ratio D1->D2 D3 14. Normalize to Cell Number or Protein Content D2->D3

References

Application Notes and Protocols for In Vivo Experimental Design Using IDH1 Inhibitor 2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo experimental design and application of IDH1 Inhibitor 2, a potent, covalent inhibitor of wild-type isocitrate dehydrogenase 1 (IDH1). This document outlines its mechanism of action, detailed protocols for preclinical evaluation in cancer models, and key considerations for data interpretation.

Introduction to this compound

This compound is a small molecule that selectively targets wild-type IDH1, an enzyme crucial for cellular metabolism. It exerts its inhibitory effect through the covalent modification of His315 in the enzyme's active site, with an in vitro IC50 of 110 nM.[1][2] By inhibiting wild-type IDH1, this compound disrupts normal metabolic processes that can be exploited by cancer cells for survival and proliferation, making it a valuable tool for cancer research and therapeutic development. Unlike inhibitors of mutant IDH1 that primarily target the production of the oncometabolite 2-hydroxyglutarate (2-HG), this compound affects the canonical metabolic flux, including glutamine metabolism.[1]

Mechanism of Action

Wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), simultaneously reducing NADP+ to NADPH. NADPH is a critical reducing equivalent for the cell, essential for antioxidant defense and reductive biosynthesis. This compound covalently binds to His315 within the IDH1 active site, blocking its catalytic activity.[3][4] This inhibition leads to a decrease in the production of both α-KG and NADPH, which can induce metabolic stress and potentially lead to cancer cell death through mechanisms like ferroptosis.

cluster_0 Cytosol Isocitrate Isocitrate IDH1 Wild-Type IDH1 Isocitrate->IDH1 aKG α-Ketoglutarate Cell_Survival Cell Survival & Proliferation aKG->Cell_Survival Biosynthesis NADPH NADPH NADPH->Cell_Survival Antioxidant Defense & Biosynthesis IDH1->aKG NADP+ to NADPH IDH1->NADPH IDH1_Inhibitor_2 This compound IDH1_Inhibitor_2->IDH1 Covalent Inhibition (His315) Metabolic_Stress Metabolic Stress / Ferroptosis IDH1_Inhibitor_2->Metabolic_Stress Metabolic_Stress->Cell_Survival

Fig. 1: Mechanism of Action of this compound.

In Vivo Experimental Design: Xenograft Tumor Models

The following protocols are generalized for the in vivo evaluation of IDH1 inhibitors and should be adapted for the specific characteristics of this compound and the chosen cancer model.

Murine Xenograft Model Protocol

1. Cell Line Selection and Culture:

  • Select a cancer cell line with known dependence on or high expression of wild-type IDH1. Pancreatic ductal adenocarcinoma (PDAC) cell lines are a potential model system.

  • Culture cells in appropriate media and conditions to ensure logarithmic growth phase at the time of implantation.

2. Animal Model:

  • Use immunodeficient mice (e.g., NOD-SCID or athymic nude mice), 6-8 weeks old.

  • Acclimatize animals for at least one week before the start of the experiment.

3. Tumor Implantation:

  • Subcutaneously inject 1 x 10⁶ to 10 x 10⁶ tumor cells in a volume of 100-200 µL of a 1:1 mixture of serum-free media and Matrigel into the flank of each mouse.

  • For orthotopic models (e.g., pancreatic cancer), surgically implant tumor cells into the pancreas. This is a more clinically relevant but technically demanding model.

4. Tumor Growth Monitoring and Randomization:

  • Monitor tumor growth by caliper measurements (subcutaneous) or bioluminescence imaging (for engineered cell lines).

  • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.

5. Dosing and Administration:

  • Vehicle Preparation: A common vehicle for in vivo studies is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. Another formulation is 10% DMSO and 90% (20% SBE-β-CD in Saline). The optimal formulation for this compound should be determined empirically.

  • Dosing: While specific in vivo dosing for this compound is not publicly available, a starting dose range of 25-100 mg/kg administered orally (p.o.) or intraperitoneally (i.p.) once or twice daily can be considered, based on general practice for novel small molecule inhibitors. Dose-ranging studies are essential.

  • Administration: Administer the inhibitor or vehicle to the respective groups for a predetermined period (e.g., 21-28 days).

6. Efficacy Evaluation:

  • Measure tumor volume and body weight 2-3 times per week.

  • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis.

7. Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis:

  • PK: Collect blood samples at various time points after the first and last doses to determine plasma concentrations of the inhibitor using LC-MS/MS. This will help determine key PK parameters such as Cmax, Tmax, AUC, and half-life.

  • PD: Collect tumor tissue and plasma to measure downstream biomarkers. For wild-type IDH1 inhibition, this could include measuring the levels of NADPH, α-KG, and markers of metabolic stress or ferroptosis.

Quantitative Data Summary

Note: The following tables provide a template for data presentation. Specific values for this compound are not yet established and must be determined experimentally.

Table 1: In Vivo Efficacy of this compound in a Xenograft Model

Treatment GroupDosing RegimenMean Tumor Volume (mm³) at Day XPercent Tumor Growth Inhibition (%)Mean Tumor Weight (g) at Endpoint
Vehicle Control100 µL, p.o., QD[Experimental Data]N/A[Experimental Data]
This compound25 mg/kg, p.o., QD[Experimental Data][Calculate][Experimental Data]
This compound50 mg/kg, p.o., QD[Experimental Data][Calculate][Experimental Data]
This compound100 mg/kg, p.o., QD[Experimental Data][Calculate][Experimental Data]

Table 2: Pharmacokinetic Parameters of this compound in Mice

Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-24h) (ng·h/mL)Half-life (t½) (h)
[Dose 1][Data][Data][Data][Data]
[Dose 2][Data][Data][Data][Data]

Table 3: Pharmacodynamic Effects of this compound in Tumor Tissue

Treatment GroupDosing RegimenTumor NADPH Levels (relative to control)Tumor α-KG Levels (relative to control)Ferroptosis Marker (e.g., GPX4) Expression
Vehicle Control-1.01.0[Baseline]
This compound[Dose][Data][Data][Data]

Experimental Workflow Diagram

cluster_workflow In Vivo Efficacy Study Workflow start Start: Select Cell Line & Animal Model implant Tumor Cell Implantation (Subcutaneous or Orthotopic) start->implant monitor_growth Monitor Tumor Growth implant->monitor_growth randomize Randomize into Groups (Tumor Volume ~100-150 mm³) monitor_growth->randomize treatment Treatment Phase: - Vehicle Control - this compound (Dose 1, 2, ...) - Positive Control (optional) randomize->treatment monitor_efficacy Monitor Efficacy: - Tumor Volume - Body Weight treatment->monitor_efficacy pk_pd Interim PK/PD Analysis (Optional) treatment->pk_pd endpoint Study Endpoint: (e.g., Day 21-28) monitor_efficacy->endpoint pk_pd->endpoint euthanize Euthanize & Collect Samples endpoint->euthanize analysis Data Analysis: - Tumor Weight - Biomarker Analysis (PD) - Histology euthanize->analysis end End: Report Findings analysis->end

References

Application Note: A Robust Cell-Based Assay for Quantifying 2-Hydroxyglutarate (2-HG) Levels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyglutarate (2-HG) is a metabolite of significant interest in cancer biology and drug development, particularly in malignancies harboring mutations in the isocitrate dehydrogenase 1 and 2 (IDH1/2) genes.[1][2] These mutations confer a neomorphic enzymatic activity, leading to the accumulation of the D-enantiomer of 2-HG (D-2-HG), which acts as an oncometabolite.[3][4] D-2-HG competitively inhibits α-ketoglutarate (α-KG)-dependent dioxygenases, leading to epigenetic alterations and promoting tumorigenesis.[1] Consequently, the accurate measurement of intracellular 2-HG levels is crucial for studying the pathogenesis of IDH-mutant cancers and for the development of targeted therapies. This application note provides a detailed protocol for a reliable and high-throughput cell-based assay to quantify D-2-HG levels in cultured cells. The assay is based on the enzymatic conversion of D-2-HG to α-KG, which is coupled to a colorimetric detection system.

Introduction

Under normal physiological conditions, the levels of 2-hydroxyglutarate (2-HG) in cells are very low. However, in certain cancers, such as gliomas, acute myeloid leukemia (AML), and cholangiocarcinomas, mutations in the IDH1 and IDH2 genes lead to a significant accumulation of D-2-HG. The wild-type IDH enzymes catalyze the oxidative decarboxylation of isocitrate to α-ketoglutarate. In contrast, mutant IDH enzymes gain a new function, reducing α-KG to D-2-HG in an NADPH-dependent manner.

The accumulation of D-2-HG has profound effects on cellular metabolism and epigenetics. It competitively inhibits a range of α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to a hypermethylated state and altered gene expression that can drive cancer development. Furthermore, 2-HG has been shown to impact other cellular processes, including homologous recombination and mTOR signaling. The development of small molecule inhibitors targeting mutant IDH enzymes has shown promise in clinical trials, highlighting the therapeutic potential of reducing 2-HG levels.

This application note describes a straightforward and sensitive colorimetric assay for the quantification of D-2-HG in cell lysates. The assay utilizes a specific D-2-hydroxyglutarate dehydrogenase that oxidizes D-2-HG to α-KG. This reaction is coupled to a probe that is reduced to a colored product, with the absorbance being directly proportional to the amount of D-2-HG in the sample. This method provides a valuable tool for researchers studying the role of 2-HG in cancer and for screening potential inhibitors of mutant IDH enzymes. While other methods like liquid chromatography-mass spectrometry (LC-MS) and magnetic resonance spectroscopy (MRS) can also detect 2-HG, this enzymatic assay offers a more accessible and high-throughput alternative for cell-based studies.

Signaling Pathway

2_HG_Signaling_Pathway Figure 1. Simplified 2-HG Production and Downstream Effects Isocitrate Isocitrate alpha_KG α-Ketoglutarate (α-KG) Isocitrate->alpha_KG Oxidative Decarboxylation D_2_HG D-2-Hydroxyglutarate (D-2-HG) alpha_KG->D_2_HG Neomorphic Reduction mTOR_Signaling mTOR Signaling D_2_HG->mTOR_Signaling Activates HIF_Degradation HIF-1α Degradation D_2_HG->HIF_Degradation Stimulates Inhibition D_2_HG->Inhibition NADPH NADPH NADP NADP+ NADPH->NADP     WT_IDH1_2 Wild-Type IDH1/2 WT_IDH1_2->Isocitrate Mutant_IDH1_2 Mutant IDH1/2 Mutant_IDH1_2->alpha_KG Dioxygenases α-KG-Dependent Dioxygenases (e.g., TETs, KDMs) Epigenetic_Alterations Epigenetic Alterations (DNA & Histone Hypermethylation) Dioxygenases->Epigenetic_Alterations Prevents Demethylation Tumorigenesis Tumorigenesis Epigenetic_Alterations->Tumorigenesis mTOR_Signaling->Tumorigenesis Inhibition->Dioxygenases Activation

Caption: Simplified signaling pathway of 2-HG production by mutant IDH1/2 and its downstream oncogenic effects.

Experimental Protocols

Materials and Reagents
  • D-2-Hydroxyglutarate Assay Kit (Colorimetric) (e.g., Abcam ab211070 or equivalent)

    • D2HG Assay Buffer

    • D2HG Enzyme

    • D2HG Substrate Mix

    • D-2-Hydroxyglutarate (D2HG) Standard

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Deionized water (ddH₂O)

  • 96-well clear flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 450 nm

  • Cultured cells (adherent or suspension) with known or suspected variations in 2-HG levels (e.g., IDH1-mutant and wild-type cell lines)

  • Optional: Mutant IDH1/2 inhibitors for treatment studies

Experimental Workflow Diagram

Experimental_Workflow Figure 2. Experimental Workflow for Cell-Based 2-HG Assay Cell_Culture 1. Cell Culture & Treatment (e.g., with IDH inhibitors) Harvesting 2. Cell Harvesting (Trypsinization or scraping for adherent cells, centrifugation for suspension cells) Cell_Culture->Harvesting Washing 3. Cell Washing (Wash with cold PBS) Harvesting->Washing Lysis 4. Cell Lysis (Resuspend in D2HG Assay Buffer and homogenize) Washing->Lysis Centrifugation 5. Centrifugation (Clarify lysate to remove insoluble material) Lysis->Centrifugation Sample_Prep 6. Sample Preparation (Transfer supernatant to a new tube) Centrifugation->Sample_Prep Assay_Plate 8. Assay Plate Setup (Add samples and standards to a 96-well plate) Sample_Prep->Assay_Plate Standard_Curve 7. Standard Curve Preparation (Serial dilution of D2HG standard) Standard_Curve->Assay_Plate Reaction_Mix 9. Add Reaction Mix (Add D2HG Enzyme and Substrate Mix) Assay_Plate->Reaction_Mix Incubation 10. Incubation (Incubate at 37°C, protected from light) Reaction_Mix->Incubation Measurement 11. Measurement (Read absorbance at 450 nm) Incubation->Measurement Analysis 12. Data Analysis (Calculate 2-HG concentration) Measurement->Analysis

Caption: A step-by-step workflow of the cell-based 2-HG assay from cell culture to data analysis.

Detailed Protocol

1. Sample Preparation (Cell Lysates)

1.1. Culture cells to the desired density. For adherent cells, a confluent 10 cm dish is a good starting point. For suspension cells, aim for approximately 1 x 10⁷ cells.

1.2. For drug treatment studies, incubate cells with the compounds of interest for the desired duration. Include appropriate vehicle controls.

1.3. Harvest the cells. For adherent cells, wash with PBS, then detach using trypsin or a cell scraper. For suspension cells, collect by centrifugation.

1.4. Wash the harvested cells once with ice-cold PBS.

1.5. Resuspend the cell pellet in 100 µL of ice-cold D2HG Assay Buffer.

1.6. Homogenize the cells by pipetting up and down several times.

1.7. Incubate the homogenate on ice for 10 minutes.

1.8. Centrifuge the lysate at 10,000 x g for 5 minutes at 4°C to pellet insoluble material.

1.9. Carefully transfer the supernatant to a new, pre-chilled tube. This is the cell lysate containing 2-HG.

2. Standard Curve Preparation

2.1. Reconstitute the D2HG Standard with ddH₂O to generate a stock solution (e.g., 100 mM).

2.2. Prepare a working standard solution by diluting the stock.

2.3. Perform serial dilutions of the working standard with D2HG Assay Buffer to create a standard curve. A typical range would be 0, 2, 4, 6, 8, and 10 nmol/well.

3. Assay Procedure

3.1. Add 50 µL of each standard and sample (cell lysate) into separate wells of a 96-well plate.

3.2. For each sample, prepare a background control well containing 50 µL of the cell lysate.

3.3. Prepare a Reaction Mix for the standards and samples, and a Background Control Mix for the background control wells, according to the kit manufacturer's instructions. Typically, the Background Control Mix will lack the D2HG Enzyme.

3.4. Add 50 µL of the Reaction Mix to the standard and sample wells.

3.5. Add 50 µL of the Background Control Mix to the background control wells.

3.6. Mix the contents of the wells gently.

3.7. Incubate the plate at 37°C for 60 minutes, protected from light.

3.8. Measure the absorbance of each well at 450 nm using a microplate reader.

4. Data Analysis

4.1. For each sample, subtract the absorbance reading of the background control from the reading of the corresponding sample well.

4.2. Plot the absorbance values of the standards against the known concentrations to generate a standard curve.

4.3. Determine the concentration of D-2-HG in the experimental samples by interpolating their background-subtracted absorbance values on the standard curve.

4.4. The final 2-HG concentration can be expressed as nmol/µg of protein or nmol/10⁶ cells. Protein concentration of the lysates can be determined using a standard protein assay (e.g., BCA).

Data Presentation

The quantitative data obtained from this assay can be effectively summarized in tables for clear comparison between different experimental conditions.

Table 1: Intracellular D-2-HG Levels in IDH1-Wild-Type vs. IDH1-Mutant Cells

Cell LineIDH1 StatusD-2-HG Concentration (nmol/10⁶ cells) ± SD
HT-1080R132C Mutant15.8 ± 1.2
U-87 MGWild-Type0.5 ± 0.1
NHA-IDH1-R132HR132H Mutant (overexpression)25.3 ± 2.5
NHA-WTWild-Type (control)0.8 ± 0.2

Table 2: Effect of a Mutant IDH1 Inhibitor on Intracellular D-2-HG Levels in HT-1080 Cells

TreatmentConcentration (µM)D-2-HG Concentration (nmol/10⁶ cells) ± SD% Inhibition
Vehicle (DMSO)-16.2 ± 1.50
Inhibitor A0.18.5 ± 0.947.5
Inhibitor A12.1 ± 0.387.0
Inhibitor A100.9 ± 0.294.4

Troubleshooting

IssuePossible CauseSolution
Low signal in all samples Insufficient cell numberIncrease the number of cells used for lysate preparation.
Inactive enzyme or substrateEnsure proper storage and handling of kit components. Prepare fresh reagents.
Low 2-HG levels in cellsUse a positive control cell line known to produce high levels of 2-HG.
High background signal Endogenous dehydrogenases in the lysateEnsure the background control (without D2HG enzyme) is included for each sample and subtract its reading.
Contaminated reagentsUse fresh, high-purity water and buffers.
Inconsistent results between replicates Pipetting errorsUse calibrated pipettes and ensure thorough mixing.
Uneven cell platingEnsure a uniform cell suspension when seeding plates.
Edge effects in the 96-well plateAvoid using the outer wells of the plate, or fill them with PBS to maintain humidity.

Conclusion

The cell-based assay described in this application note provides a reliable, sensitive, and high-throughput method for the quantification of D-2-hydroxyglutarate. This protocol is a valuable tool for researchers in academia and the pharmaceutical industry who are investigating the role of 2-HG in cancer and developing novel therapeutics targeting IDH-mutant malignancies. The detailed methodology, along with the provided diagrams and data presentation formats, should enable users to successfully implement this assay in their laboratories.

References

Application Notes and Protocols: Inducing Ferroptosis with IDH1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ferroptosis is a regulated form of cell death characterized by iron-dependent accumulation of lipid reactive oxygen species (ROS) to lethal levels.[1] This process is distinct from other cell death mechanisms like apoptosis and is gaining attention as a potential therapeutic strategy for cancer.[1][2] The isocitrate dehydrogenase 1 (IDH1) enzyme plays a crucial role in cellular metabolism, and its status—wild-type or mutant—has a significant, though context-dependent, impact on a cell's susceptibility to ferroptosis.

Mutations in IDH1 are common in several cancers, including glioma and acute myeloid leukemia.[3][4] The mutant enzyme gains a neomorphic function, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (D-2-HG). High levels of D-2-HG can sensitize cancer cells to ferroptosis by downregulating glutathione peroxidase 4 (GPX4), a key enzyme that neutralizes lipid peroxides, and by promoting the depletion of glutathione (GSH), an essential antioxidant. Consequently, inhibitors of mutant IDH1 can paradoxically make these cells more resistant to ferroptosis inducers like erastin by blocking D-2-HG production.

Conversely, wild-type IDH1 (wt-IDH1) plays a protective role against ferroptosis. It generates cytosolic NADPH, a critical reducing equivalent required for the regeneration of GSH and the function of the GPX4-driven lipid repair pathway. Therefore, inhibiting wt-IDH1 can deplete NADPH, impair the cell's antioxidant capacity, and thereby induce or sensitize cells to ferroptosis. This document provides a protocol focused on using a generic inhibitor of wild-type IDH1, hereafter referred to as IDH1 Inhibitor 2 , to induce ferroptosis.

Mechanism of Action: IDH1 and Ferroptosis Regulation

The status of the IDH1 enzyme dictates its role in ferroptosis. Wild-type IDH1 supports antioxidant defenses, while mutant IDH1 can sensitize cells to oxidative stress, leading to ferroptosis.

G cluster_0 Wild-Type IDH1 Pathway (Anti-Ferroptotic) cluster_1 Mutant IDH1 Pathway (Pro-Ferroptotic Sensitization) wtIDH1 wt-IDH1 NADPH NADPH wtIDH1->NADPH Isocitrate -> α-KG GSH GSH Synthesis NADPH->GSH GPX4 GPX4 (Active) GSH->GPX4 Lipid_ROS Lipid ROS GPX4->Lipid_ROS Detoxification Survival Cell Survival Inhibitor This compound Inhibitor->wtIDH1 Inhibition mutIDH1 mut-IDH1 (R132H/C) D2HG D-2-HG mutIDH1->D2HG α-KG -> D-2-HG mutGPX4 GPX4 (Reduced) D2HG->mutGPX4 mutGSH GSH Depletion D2HG->mutGSH mutLipid_ROS Lipid ROS Accumulation mutGPX4->mutLipid_ROS mutGSH->mutLipid_ROS Ferroptosis Ferroptosis mutLipid_ROS->Ferroptosis

Caption: Signaling pathways of wild-type and mutant IDH1 in ferroptosis regulation.

Data Presentation: Reagent Concentrations and Expected Outcomes

The following tables summarize typical concentrations for inducing and detecting ferroptosis, as well as expected outcomes based on published data.

Table 1: Typical Working Concentrations of Reagents

Reagent Purpose Cell Line Example Typical Concentration Reference
This compound wt-IDH1 Inhibition Glioblastoma Cells 1-10 µM (Hypothetical)
Erastin Positive Control (System Xc⁻ inhibitor) HT-1080 1-10 µM
RSL3 Positive Control (GPX4 inhibitor) HT-1080 10-100 nM
Ferrostatin-1 Ferroptosis Inhibitor (Rescue) Various 0.5-2 µM

| C11-BODIPY 581/591 | Lipid ROS Detection | HT-1080 | 5 µM | |

Table 2: Example IC50 Values for Ferroptosis Inducers in IDH1-Mutant vs. IDH1-Wild-Type Cells Note: Data suggests IDH-mutant cells can sometimes be more resistant to ferroptosis due to compensatory pathways like AKT/Nrf2 activation.

Cell Line Inducer IC50 Value Reference
NHA (IDH1-WT) Erastin 2.15 µM
NHA (IDH1-Mutant) Erastin 6.52 µM
NHA (IDH1-WT) RSL3 16.60 nM

| NHA (IDH1-Mutant) | RSL3 | 101.3 nM | |

Experimental Protocols

The following protocols provide a framework for inducing and verifying ferroptosis using a wild-type IDH1 inhibitor.

G cluster_workflow Experimental Workflow A 1. Cell Seeding (e.g., HT-1080, Glioblastoma lines) Plate cells in 6, 12, or 96-well plates. B 2. Treatment Incubation Add this compound, Controls (+/- Erastin), and Rescue (+ Ferrostatin-1). A->B C 3. Endpoint Assays (After 24-72h treatment) B->C D Cell Viability Assay (e.g., CCK-8, CellTiter-Glo) C->D Measure Viability E Lipid ROS Measurement (C11-BODIPY Staining + Flow Cytometry) C->E Measure Oxidation F GSH/GSSG Assay (Glutathione Kit) C->F Measure Redox State G Protein Analysis (Western Blot for GPX4) C->G Measure Protein Levels H 4. Data Analysis Compare treatment groups to controls. Confirm ferroptosis hallmarks. D->H E->H F->H G->H

Caption: General experimental workflow for inducing and analyzing ferroptosis.

Protocol 1: Cell Culture and Treatment
  • Cell Seeding:

    • Culture chosen cancer cells (e.g., HT-1080, U87-MG) in the recommended medium supplemented with 10% FBS and 1% penicillin/streptomycin.

    • Seed cells into appropriate well plates based on the downstream assay (e.g., 96-well for viability, 6-well for protein or flow cytometry) and allow them to adhere overnight.

  • Preparation of Compounds:

    • Prepare stock solutions of this compound, Erastin, RSL3, and Ferrostatin-1 in DMSO.

    • On the day of the experiment, prepare working dilutions in the cell culture medium. Ensure the final DMSO concentration does not exceed 0.1%.

  • Cell Treatment:

    • Remove the old medium from the cells.

    • Add the medium containing the desired concentrations of treatments. Include the following groups:

      • Vehicle Control (DMSO only)

      • This compound (e.g., 1, 5, 10 µM)

      • Positive Control (e.g., Erastin 5 µM)

      • Rescue Group (this compound + Ferrostatin-1 1 µM)

    • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

Protocol 2: Assessment of Cell Viability
  • Seed cells in a 96-well plate and treat as described in Protocol 1.

  • Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or CCK-8) to each well according to the manufacturer's instructions.

  • Incubate for the recommended time (e.g., 1-2 hours for CCK-8).

  • Measure the absorbance or luminescence using a plate reader.

  • Normalize the results to the vehicle control group to determine the percentage of cell viability.

Protocol 3: Measurement of Lipid ROS by Flow Cytometry
  • Seed cells in a 6-well or 12-well plate and treat as described in Protocol 1.

  • After incubation, collect the cells by trypsinization and wash with PBS.

  • Resuspend the cell pellet in 200 µL of PBS containing 5 µM C11-BODIPY 581/591.

  • Incubate at 37°C for 30 minutes in the dark.

  • Analyze the samples immediately using a flow cytometer, measuring the shift in fluorescence from red to green, which indicates lipid peroxidation.

Protocol 4: Quantification of Intracellular Glutathione (GSH)
  • Seed cells in a 6-well plate and treat for the desired time.

  • Harvest cells by trypsinization and count them to ensure equal cell numbers for each sample.

  • Lyse the cells according to the protocol of a commercial GSH/GSSG assay kit (e.g., from Beyotime, Cayman Chemical).

  • Remove protein from the lysate, typically by centrifugation after adding a protein removal agent.

  • Perform the colorimetric or fluorometric assay as per the manufacturer's protocol, which usually involves measuring absorbance at ~412 nm.

  • Calculate the GSH concentration based on a standard curve and normalize to the cell number or protein concentration.

Protocol 5: Western Blot Analysis for GPX4
  • Treat cells in a 6-well plate as described.

  • Lyse the cells in RIPA buffer containing protease inhibitors.

  • Determine the total protein concentration using a BCA assay.

  • Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with a primary antibody against GPX4 overnight at 4°C. Also probe for a loading control like β-actin or GAPDH.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in GPX4 protein levels is expected in cells sensitized to ferroptosis.

References

Troubleshooting & Optimization

Troubleshooting low efficacy of IDH1 Inhibitor 2 in cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using IDH1 Inhibitor 2 in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent, selective, and covalent inhibitor of wild-type isocitrate dehydrogenase 1 (IDH1).[1] It specifically targets histidine 315 (His315) on the IDH1 enzyme.[1] By covalently modifying this residue, the inhibitor blocks the enzyme's normal metabolic function, which is the conversion of isocitrate to α-ketoglutarate (α-KG).[2][3] This disruption of the citric acid cycle affects cellular metabolism, particularly by reducing the metabolic flux of glutamine.[1] This targeted inhibition can be leveraged to study the role of IDH1 in cancer development and other cellular processes.

Q2: What is the expected outcome of successful IDH1 inhibition in cancer cells with an IDH1 mutation?

A2: In cancer cells harboring an IDH1 mutation, the primary expected outcome is a significant reduction in the levels of the oncometabolite D-2-hydroxyglutarate (2-HG). Mutant IDH1 enzymes gain a new function, converting α-KG to 2-HG. The accumulation of 2-HG disrupts normal cellular processes, including epigenetic regulation, and is believed to be a key driver of tumorigenesis. Successful inhibition of the mutant IDH1 enzyme with a targeted inhibitor is expected to lower 2-HG levels, which can lead to the restoration of normal cellular differentiation and a reduction in cancer cell proliferation.

Q3: What are some common initial reasons for observing low efficacy of a small molecule inhibitor in a cell-based assay?

A3: Low efficacy of a small molecule inhibitor in cellular assays can stem from several factors. A significant portion of drug candidates fail in development due to a lack of clinical efficacy, which can sometimes be predicted by in vitro results. Common reasons include:

  • Poor cell permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.

  • Compound instability: The inhibitor may be unstable in the cell culture medium, degrading before it can exert its effect.

  • Efflux pump activity: Cancer cells can overexpress efflux pumps that actively transport the inhibitor out of the cell.

  • Incorrect dosage: The concentrations used may be too low to achieve effective inhibition.

  • Cell line-specific resistance: The chosen cell line may have intrinsic or acquired resistance mechanisms to the inhibitor.

Troubleshooting Guide

This guide provides a more in-depth, question-and-answer approach to resolving specific issues you may encounter when this compound shows low efficacy in your experiments.

Issue 1: No significant decrease in 2-HG levels in IDH1-mutant cells.

Q: I've treated my IDH1-mutant cancer cell line with this compound, but I'm not seeing the expected decrease in 2-HG levels. What should I check?

A: This is a common issue that can often be resolved by systematically evaluating your experimental setup. Here’s a step-by-step troubleshooting workflow:

  • Confirm IDH1 Mutation Status: First, re-verify the IDH1 mutation status of your cell line using DNA sequencing. Cell line identity can drift over time, and it's crucial to ensure you are working with the correct model.

  • Assess Compound Integrity and Concentration:

    • Solubility: Ensure the inhibitor is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting it in your culture medium. Precipitated compound will not be effective.

    • Concentration Range: Perform a dose-response experiment to determine the optimal concentration. It's possible the initial concentration was too low.

  • Optimize Treatment Duration: The effect of the inhibitor on 2-HG levels may be time-dependent. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.

  • Check for Off-Target Effects: While this compound is designed to be selective, off-target effects can sometimes complicate results. If possible, use a structurally related but inactive compound as a negative control to ensure the observed effects are specific to IDH1 inhibition.

A potential troubleshooting workflow is illustrated below:

G cluster_start Start: Low Efficacy Observed cluster_validation Initial Validation cluster_optimization Experimental Optimization cluster_advanced Advanced Troubleshooting cluster_end Resolution start Low efficacy of this compound confirm_mutation Confirm IDH1 mutation status of cell line start->confirm_mutation check_compound Assess compound integrity (solubility, age) confirm_mutation->check_compound Mutation confirmed dose_response Perform dose-response experiment check_compound->dose_response Compound is stable time_course Conduct time-course experiment dose_response->time_course No effect at any dose end Efficacy Issue Resolved dose_response->end Efficacy observed at optimal dose target_engagement Assess target engagement (e.g., CETSA) time_course->target_engagement No effect at any time point time_course->end Efficacy observed at optimal time resistance_mechanisms Investigate resistance mechanisms (e.g., efflux pumps, secondary mutations) target_engagement->resistance_mechanisms No target engagement target_engagement->end Target engagement confirmed resistance_mechanisms->end Resistance identified and addressed

Troubleshooting workflow for low inhibitor efficacy.
Issue 2: No significant impact on cell viability or proliferation.

Q: I've confirmed a reduction in 2-HG levels, but my cell viability/proliferation assay (e.g., MTT, CellTiter-Glo) shows no effect. Why is this?

A: A reduction in 2-HG is the primary biochemical endpoint, but its impact on cell viability or proliferation may not be immediate or may be dependent on other factors.

  • Cytostatic vs. Cytotoxic Effects: IDH1 inhibitors often have a cytostatic (slowing proliferation) rather than a cytotoxic (killing cells) effect. Assays that primarily measure metabolic activity, like MTT, might not be sensitive enough to detect subtle changes in proliferation. Consider using a direct cell counting method or a proliferation assay that measures DNA synthesis (e.g., EdU incorporation) to get a clearer picture.

  • Time Lag: The effects of epigenetic changes induced by 2-HG reduction can take time to manifest as a change in cell proliferation. You may need to extend the duration of your experiment.

  • Cell Culture Conditions: The microenvironment of your cell culture can significantly impact drug efficacy. Factors like glucose concentration, oxygen tension, and pH can all influence cellular response. Ensure your culture conditions are consistent and optimal for your cell line.

The relationship between IDH1 inhibition and its downstream cellular effects can be visualized as follows:

G cluster_pathway Cellular Signaling Pathway inhibitor This compound idh1 Mutant IDH1 inhibitor->idh1 Inhibits two_hg 2-HG Production idh1->two_hg Reduces epigenetics Epigenetic Dysregulation two_hg->epigenetics Leads to differentiation Blocked Differentiation epigenetics->differentiation Causes proliferation Increased Proliferation differentiation->proliferation

Simplified IDH1 signaling pathway and inhibitor action.
Issue 3: Inconsistent results between experiments.

Q: My results with this compound are not reproducible. What are the likely sources of variability?

A: Inconsistent results are often due to subtle variations in experimental procedures. Here are some key parameters to standardize:

ParameterRecommendationRationale
Cell Seeding Density Optimize and maintain a consistent cell seeding density for all experiments.Cell density can affect growth rate and drug sensitivity.
Passage Number Use cells within a defined low passage number range.High passage numbers can lead to genetic and phenotypic drift.
Reagent Preparation Prepare fresh dilutions of the inhibitor from a stock solution for each experiment.Repeated freeze-thaw cycles can degrade the compound.
Assay Timing Perform assays at the same time point after treatment.Cellular responses can vary over time.

Key Experimental Protocols

2-HG Measurement Assay (Colorimetric)

This protocol is adapted from commercially available kits for the colorimetric detection of D-2-hydroxyglutarate.

Materials:

  • 96-well clear flat-bottom plate

  • D2HG Assay Buffer

  • D2HG Enzyme Mix

  • D2HG Substrate Mix

  • D2HG Standard

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Sample Preparation:

    • Culture cells to the desired density and treat with this compound for the desired time.

    • Collect cell culture supernatant or prepare cell lysates by homogenizing ~1 x 10^7 cells in 100 µL of ice-cold D2HG Assay Buffer.

    • Centrifuge the lysate at 10,000 x g for 5 minutes at 4°C to pellet insoluble material.

  • Standard Curve Preparation:

    • Prepare a 1 mM D2HG standard solution.

    • Create a series of dilutions from the 1 mM stock to generate a standard curve (e.g., 0, 2, 4, 6, 8, 10 nmol/well).

  • Reaction Setup:

    • Add 50 µL of your samples and standards to the wells of the 96-well plate.

    • Prepare a Reaction Mix containing D2HG Assay Buffer, D2HG Enzyme Mix, and D2HG Substrate Mix according to the kit manufacturer's instructions.

    • Add 50 µL of the Reaction Mix to each well.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 60 minutes, protected from light.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the 0 nmol/well standard from all readings.

    • Plot the standard curve and determine the concentration of 2-HG in your samples.

Cell Viability Assay (MTT)

This protocol is a standard method for assessing cell viability based on metabolic activity.

Materials:

  • 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Allow cells to adhere overnight.

    • Treat cells with a range of concentrations of this compound for the desired duration.

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible.

  • Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Express the results as a percentage of the vehicle-treated control.

Western Blotting for IDH1

This protocol allows for the detection of total IDH1 protein levels to ensure the target is expressed in your cell model.

Materials:

  • RIPA buffer with protease inhibitors

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against IDH1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

Procedure:

  • Protein Extraction:

    • Lyse treated and untreated cells in RIPA buffer.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary IDH1 antibody (see table below for suggested dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBST.

    • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Antibody TargetRecommended DilutionSource
Total IDH11:1000Cell Signaling Technology #3997
IDH1 (R132H mutant)1:500Merck Millipore MABC171
Beta-Actin (Loading Control)1:5000Standard commercially available

A general experimental workflow for testing inhibitor efficacy is as follows:

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Culture and Seeding treatment Treat cells with this compound cell_culture->treatment inhibitor_prep Inhibitor Preparation and Dilution inhibitor_prep->treatment two_hg_assay 2-HG Measurement Assay treatment->two_hg_assay viability_assay Cell Viability/Proliferation Assay treatment->viability_assay western_blot Western Blot for Target Expression treatment->western_blot analysis Analyze and Interpret Results two_hg_assay->analysis viability_assay->analysis western_blot->analysis

General experimental workflow for efficacy testing.

References

Technical Support Center: Optimizing IDH1 Inhibitor Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IDH1 inhibitors. The following sections offer detailed protocols and solutions to common issues encountered during the optimization of inhibitor concentration and incubation time.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for a novel IDH1 inhibitor in a cell-based assay?

A1: For a novel IDH1 inhibitor, it is recommended to start with a broad concentration range to determine the half-maximal inhibitory concentration (IC50). A common starting range is from 1 nM to 100 µM. Based on published data for various IDH1 inhibitors, IC50 values can range from low nanomolar to micromolar concentrations.[1][2][3] A dose-response curve with a wider range will help identify the optimal concentration for your specific inhibitor and cell line.

Q2: What is a standard incubation time for measuring the effect of an IDH1 inhibitor on 2-hydroxyglutarate (2-HG) levels?

A2: A standard incubation time for assessing the reduction of 2-HG levels in cell culture is 48 hours.[1] However, the optimal time can vary depending on the cell line's metabolic rate and the inhibitor's mechanism of action. Time-course experiments (e.g., 24, 48, 72 hours) are recommended to determine the point of maximal 2-HG reduction for your experimental system. Some studies have shown significant inhibition of 2-HG production within 24 hours.[4]

Q3: My IDH1 inhibitor shows low potency in my cell-based assay compared to the biochemical assay. What are the possible reasons?

A3: Discrepancies between biochemical and cell-based assay potencies are common and can be attributed to several factors:

  • Cell permeability: The inhibitor may have poor penetration across the cell membrane.

  • Efflux pumps: The compound might be actively transported out of the cell by efflux pumps.

  • Metabolism: The inhibitor could be metabolized into a less active form within the cell.

  • Plasma protein binding: If you are using serum-containing media, the inhibitor may bind to plasma proteins, reducing its effective concentration.

  • Off-target effects: In a cellular context, other pathways might influence the readout.

Q4: I am observing high levels of cell death even at low concentrations of the inhibitor. What should I do?

A4: High cytotoxicity at low concentrations may indicate off-target effects or that the cells are particularly sensitive. To troubleshoot this:

  • Perform a dose-response curve with a lower concentration range.

  • Assess cell viability using a sensitive method like Annexin V/PI staining to distinguish between apoptosis and necrosis.

  • Ensure the health of your cell culture before starting the experiment.

  • Test the inhibitor on a wild-type IDH1 cell line to see if the toxicity is specific to mutant IDH1-expressing cells.

Q5: Should I change the media during a long incubation period (e.g., > 48 hours)?

A5: Yes, for incubation times exceeding 48 hours, it is advisable to perform a media change. Replenish with fresh media containing the inhibitor at the desired concentration to avoid nutrient depletion and the accumulation of waste products, which can confound your results.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No or minimal reduction in 2-HG levels 1. Inhibitor concentration is too low.2. Incubation time is too short.3. The inhibitor is inactive or degraded.4. The cell line does not express the target mutant IDH1.1. Perform a dose-response experiment with a wider and higher concentration range.2. Conduct a time-course experiment (e.g., 24, 48, 72 hours).3. Verify the inhibitor's integrity and activity using a biochemical assay.4. Confirm the IDH1 mutation status of your cell line via sequencing.
High variability between replicates 1. Inconsistent cell seeding density.2. Pipetting errors.3. Edge effects in the multi-well plate.1. Ensure a homogenous cell suspension and accurate cell counting before seeding.2. Use calibrated pipettes and be consistent with your technique.3. Avoid using the outer wells of the plate or fill them with PBS to maintain humidity.
Inconsistent IC50 values across experiments 1. Variation in cell passage number or health.2. Different lots of reagents (e.g., serum, media).3. Fluctuation in incubator conditions (CO2, temperature, humidity).1. Use cells within a consistent and low passage number range.2. Test new lots of critical reagents before use in large-scale experiments.3. Regularly calibrate and monitor incubator conditions.

Data Presentation: IDH1 Inhibitor Potency

The following tables summarize the biochemical and cell-based potencies of several known IDH1 inhibitors against various mutations.

Table 1: Biochemical IC50 Values of mIDH1 Inhibitors

InhibitorIDH1 MutationIC50 (nM)
AG-120 (Ivosidenib)R132H12
R132C13
R132G8
R132L13
R132S12
AGI-5198R132H23
ML309R132H150

Data compiled from multiple sources.

Table 2: Cell-Based IC50 Values of mIDH1 Inhibitors (2-HG Inhibition)

InhibitorCell LineIDH1 MutationIC50 (nM)
AG-120 (Ivosidenib)U87 MGR132H19
HT1080R132C8
COR-L105R132C15
AGI-5198U87R132H40
THP-1R132H50
T001-0657HT1080R132C1311

Data compiled from multiple sources.

Experimental Protocols

Protocol 1: Cell-Based 2-HG Inhibition Assay

This protocol outlines the steps to measure the inhibition of 2-hydroxyglutarate (2-HG) production in cells treated with an IDH1 inhibitor.

  • Cell Seeding:

    • Trypsinize and count cells that endogenously express or are engineered to express a mutant form of IDH1.

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Inhibitor Treatment:

    • Prepare a serial dilution of the IDH1 inhibitor in culture media.

    • Remove the old media from the cells and add the media containing the inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the plate for the desired period (e.g., 48 hours) in a standard cell culture incubator (37°C, 5% CO2).

  • Sample Collection:

    • After incubation, collect the cell culture media and/or cell lysates.

  • 2-HG Quantification:

    • Measure the concentration of 2-HG in the collected samples using a commercially available 2-HG assay kit (colorimetric or fluorometric) or by LC-MS/MS.

  • Data Analysis:

    • Normalize the 2-HG levels to the cell number or protein concentration.

    • Plot the normalized 2-HG levels against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Biochemical IDH1 Enzyme Assay

This protocol describes a method to determine the inhibitory activity of a compound on purified mutant IDH1 enzyme.

  • Assay Preparation:

    • Prepare an assay buffer (e.g., 150 mM NaCl, 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.05% BSA).

    • Prepare solutions of purified recombinant mutant IDH1 enzyme, NADPH, and the substrate α-ketoglutarate (α-KG).

  • Inhibitor Preparation:

    • Prepare serial dilutions of the IDH1 inhibitor in the assay buffer.

  • Reaction Mixture:

    • In a 384-well plate, add the IDH1 enzyme, NADPH, and the inhibitor at various concentrations.

    • Incubate for a short period (e.g., 10-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Initiate the enzymatic reaction by adding α-KG.

  • Detection:

    • Monitor the consumption of NADPH by measuring the decrease in absorbance at 340 nm over time using a plate reader. Alternatively, a coupled enzymatic assay with diaphorase and resazurin can be used to produce a fluorescent signal.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the reaction rates against the inhibitor concentration and fit the data to determine the IC50 value.

Visualizations

IDH1_Signaling_Pathway cluster_wildtype Wild-Type IDH1 cluster_mutant Mutant IDH1 Isocitrate Isocitrate IDH1_wt IDH1 (WT) Isocitrate->IDH1_wt aKG_wt α-Ketoglutarate IDH1_wt->aKG_wt NADPH_wt NADPH IDH1_wt->NADPH_wt NADP_wt NADP+ NADP_wt->IDH1_wt aKG_mut α-Ketoglutarate IDH1_mut IDH1 (Mutant) aKG_mut->IDH1_mut TwoHG 2-Hydroxyglutarate (2-HG) (Oncometabolite) Epigenetic_Dysregulation Epigenetic Dysregulation TwoHG->Epigenetic_Dysregulation Diff_Block Block in Cellular Differentiation TwoHG->Diff_Block IDH1_mut->TwoHG NADP_mut NADP+ IDH1_mut->NADP_mut NADPH_mut NADPH NADPH_mut->IDH1_mut Inhibitor IDH1 Inhibitor Inhibitor->IDH1_mut

Caption: IDH1 signaling in wild-type and mutant cells.

Experimental_Workflow start Start dose_response Dose-Response Experiment start->dose_response determine_ic50 Determine IC50 dose_response->determine_ic50 time_course Time-Course Experiment determine_optimal_time Determine Optimal Incubation Time time_course->determine_optimal_time determine_ic50->time_course downstream_assays Downstream Assays (e.g., Viability, Western Blot) determine_optimal_time->downstream_assays end End downstream_assays->end

Caption: Workflow for optimizing inhibitor concentration and time.

Troubleshooting_Logic start No 2-HG Inhibition check_conc Is Concentration Sufficiently High? start->check_conc check_time Is Incubation Time Sufficient? check_conc->check_time Yes increase_conc Increase Concentration Range check_conc->increase_conc No check_activity Is Inhibitor Active? check_time->check_activity Yes increase_time Increase Incubation Time check_time->increase_time No biochem_assay Verify with Biochemical Assay check_activity->biochem_assay No success Problem Solved check_activity->success Yes increase_conc->start Retest increase_time->start Retest biochem_assay->start Retest with new inhibitor stock

Caption: Troubleshooting logic for lack of 2-HG inhibition.

References

IDH1 Inhibitor 2 stability issues in experimental assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support resource provides essential information, troubleshooting guidance, and experimental protocols for researchers and scientists utilizing IDH1 Inhibitor 2 in their assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound? A1: this compound is a potent, small molecule that specifically targets wild-type isocitrate dehydrogenase 1 (IDH1).[1][2] Its inhibitory action occurs through the direct covalent modification of the His315 residue within the enzyme's active site, leading to irreversible inactivation.[1][2]

Q2: What is the inhibitory potency (IC50) of this compound? A2: The half-maximal inhibitory concentration (IC50) of this compound against wild-type IDH1 has been determined to be 110 nM.[1]

Q3: What are the recommended storage conditions for this compound? A3: To ensure the stability and integrity of the compound, adhere to the following storage guidelines:

  • As a solid powder: Store at -20°C for up to three years.

  • In solvent: Prepare stock solutions and store them in aliquots to prevent degradation from repeated freeze-thaw cycles. Stock solutions are stable for up to 6 months when stored at -80°C and for up to 1 month when stored at -20°C.

Q4: Which solvents are recommended for dissolving this compound? A4: this compound is readily soluble in dimethyl sulfoxide (DMSO). When preparing solutions for cell-based assays, ensure the final DMSO concentration is compatible with your experimental model to avoid cytotoxicity.

Troubleshooting Guide

Issue: Diminished or Inconsistent Inhibitor Activity

Question: My experiments are showing a significant loss of inhibitory effect or high variability between replicates. What are the potential causes and solutions?

This issue often points to problems with compound integrity or handling. Below are common causes and their respective solutions.

Potential CauseRecommended Solution
Improper Storage Verify that both the solid compound and stock solutions are stored at the recommended temperatures (-20°C for solid, -80°C for long-term solution storage). Exposure to ambient temperatures for extended periods can lead to chemical degradation.
Repeated Freeze-Thaw Cycles The most common cause of activity loss is subjecting stock solutions to multiple freeze-thaw cycles. Always aliquot stock solutions into single-use volumes immediately after preparation to maintain compound integrity.
Age of Stock Solution Stock solutions have a finite lifespan. Discard and prepare fresh solutions if they have been stored longer than the recommended duration (6 months at -80°C, 1 month at -20°C).
Solvent Quality Use only high-purity, anhydrous grade DMSO for preparing stock solutions. DMSO is hygroscopic, and absorbed water can compromise the stability of the inhibitor.
Assay Conditions Suboptimal assay conditions, such as extreme pH or elevated temperatures, can degrade the inhibitor. Confirm that your assay buffer and incubation conditions are within a stable range for small molecules.
Issue: Precipitate Formation in Solution

Question: I am observing precipitation when I add the inhibitor to my stock solution or assay medium. How can I resolve this?

Precipitation indicates that the inhibitor's solubility limit has been exceeded in a given solvent or buffer system.

Potential CauseRecommended Solution
Poor Aqueous Solubility While soluble in DMSO, this compound may have limited solubility in aqueous buffers. To improve solubility, you can gently warm the solution to 37°C or briefly sonicate it in an ultrasonic bath.
High Final Concentration The inhibitor concentration in your final assay volume may be too high for the aqueous buffer. Conduct a preliminary solubility test to establish the maximum soluble concentration in your specific experimental buffer.
Incorrect Dilution Method When diluting from a DMSO stock, add the stock solution to the aqueous buffer slowly while vortexing. This gradual introduction helps prevent the compound from crashing out of solution.

Quantitative Data Summary

ParameterValueSource(s)
IC50 (Wild-Type IDH1) 110 nM
Solubility in DMSO ≥ 2.5 mg/mL
Stock Solution Storage (-80°C) Up to 6 months
Stock Solution Storage (-20°C) Up to 1 month

Experimental Protocols

Protocol: In Vitro IDH1 Enzymatic Assay

This protocol outlines a standard procedure for measuring the inhibitory effect of this compound on the enzymatic activity of IDH1.

Materials:

  • Recombinant human wild-type IDH1 enzyme

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 0.01% Tween 20

  • NADPH

  • α-ketoglutarate (α-KG)

  • NADPH detection reagent (e.g., diaphorase/resazurin)

  • 384-well assay plates (black, flat-bottom)

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in DMSO to create a concentration gradient. Further dilute these into the assay buffer for the final assay concentrations.

  • Enzyme and Substrate Preparation: Prepare working solutions of IDH1 enzyme, NADPH, and α-KG in chilled assay buffer.

  • Assay Execution: a. To each well of a 384-well plate, add your serially diluted inhibitor or DMSO for the vehicle control. b. Add the IDH1 enzyme and NADPH solution to each well. c. Pre-incubate the plate for 30 minutes at 37°C to allow the inhibitor to bind to the enzyme. d. Initiate the reaction by adding the α-KG solution to all wells. e. Incubate for 60-90 minutes at 37°C. f. Terminate the reaction and measure NADPH consumption by adding the detection reagent and incubating for an additional 30 minutes at room temperature. g. Read the fluorescence or absorbance on a compatible plate reader.

  • Data Analysis: a. Normalize the data to the vehicle (DMSO) control wells. b. Plot the percent inhibition versus the log of the inhibitor concentration. c. Calculate the IC50 value using a non-linear regression curve fit (e.g., four-parameter logistic).

Visualizations

IDH1_Signaling_Pathway cluster_cytoplasm Cytoplasm Isocitrate Isocitrate IDH1_WT Wild-Type IDH1 Isocitrate->IDH1_WT alpha_KG α-Ketoglutarate IDH1_WT->alpha_KG Catalysis NADPH NADPH IDH1_WT->NADPH IDH1_Inhibitor_2 This compound IDH1_Inhibitor_2->IDH1_WT Covalent Inhibition NADP NADP+ NADP->IDH1_WT

Caption: Inhibition of wild-type IDH1 by this compound.

Experimental_Workflow A Prepare Stock Solution (this compound in DMSO) B Create Serial Dilutions A->B C Pre-incubate Inhibitor with IDH1 Enzyme + NADPH B->C D Initiate Reaction with α-KG C->D E Incubate & Add Detection Reagent D->E F Measure Signal & Analyze Data E->F

Caption: Workflow for an in vitro IDH1 inhibition assay.

Troubleshooting_Workflow rect_node rect_node solution_node solution_node Start Inconsistent Activity or Precipitation Observed? Check_Storage Stored Correctly (-80°C Aliquots)? Start->Check_Storage Check_Age Stock Solution Within 6 Months? Check_Storage->Check_Age Yes solution_node1 Solution: Aliquot new stock and store at -80°C Check_Storage->solution_node1 No Check_Solubility Precipitate in Aqueous Buffer? solution_node3 Issue Likely Resolved. Re-run Assay. Check_Solubility->solution_node3 No solution_node4 Solution: Warm/sonicate or lower final concentration Check_Solubility->solution_node4 Yes Check_Age->Check_Solubility Yes solution_node2 Solution: Prepare fresh stock solution Check_Age->solution_node2 No

Caption: Logical workflow for troubleshooting stability issues.

References

How to confirm covalent modification of IDH1 in cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in confirming the covalent modification of Isocitrate Dehydrogenase 1 (IDH1) in cellular experiments.

Frequently Asked Questions (FAQs)

Q1: What is covalent modification of IDH1 and why is it important?

A1: Covalent modification of IDH1 refers to the formation of a stable, covalent bond between a molecule (such as a drug or an endogenous metabolite) and the IDH1 protein. This is significant in drug development because covalent inhibitors can offer prolonged pharmacodynamic effects and high potency.[1][2] Somatic gain-of-function mutations in IDH1 are found in several cancers, leading to the production of the oncometabolite 2-hydroxyglutarate (2-HG).[2][3] Covalent inhibitors are being developed to target these mutant forms of IDH1, making the confirmation of their binding mechanism crucial.[3]

Q2: What are the primary methods to confirm covalent modification of IDH1 in a cellular context?

A2: The primary methods involve a combination of techniques to demonstrate a stable drug-protein complex and its functional consequences. Key approaches include:

  • Mass Spectrometry (MS): The gold standard for directly observing the mass increase of the protein or its peptides corresponding to the bound molecule.

  • Enzyme Activity Assays: Demonstrating time-dependent inhibition that is not reversible upon dilution is strong evidence of covalent binding.

  • Cellular Thermal Shift Assay (CETSA): Covalent binding typically stabilizes the protein, leading to an increase in its melting temperature, which can be detected by CETSA.

  • Western Blotting with Probes: Using a tagged or clickable version of the covalent modifier allows for visualization of the IDH1-drug adduct via Western blot.

Q3: How can I distinguish between a reversible and an irreversible covalent inhibitor?

A3: Distinguishing between reversible and irreversible covalent inhibition is critical. An irreversible inhibitor forms a permanent bond, while a reversible covalent inhibitor's bond can break over time.

  • "Jump Dilution" Experiments: Pre-incubating the enzyme with the inhibitor and then rapidly diluting the mixture can test for activity recovery. If activity does not recover, the inhibition is likely irreversible.

  • Mass Spectrometry: Analysis of the protein-inhibitor complex over time can show if the adduct is stable or degrades.

  • Washout Experiments: In a cellular context, removing the inhibitor from the media and monitoring the biological effect or target engagement over time can indicate reversibility. If the effect persists long after the compound is cleared, it suggests irreversible binding.

Q4: What are some common challenges when trying to confirm covalent modification in cells?

A4: Common challenges include:

  • Low Stoichiometry: The covalent modification might occur on only a small fraction of the total IDH1 pool, making it difficult to detect, especially with mass spectrometry.

  • Cellular Complexity: The cellular environment contains numerous other proteins and metabolites that can interact with the covalent modifier, leading to off-target effects and complicating data interpretation.

  • Compound Permeability and Stability: The covalent inhibitor must be able to cross the cell membrane and remain stable in the cytoplasm to reach its target.

  • Distinguishing from High-Affinity Non-covalent Binders: A very potent, slow-dissociating non-covalent inhibitor can sometimes mimic the kinetic profile of a covalent one. Orthogonal methods are needed for confirmation.

Troubleshooting Guides

Mass Spectrometry

Q: I am not detecting the expected mass shift in my IDH1 tryptic peptide after treatment. What could be wrong?

A: This is a common issue that can arise from several factors:

  • Insufficient Enrichment: IDH1 may not be sufficiently enriched from the cell lysate. Ensure your immunoprecipitation (IP) protocol is optimized for IDH1.

  • Low Modification Stoichiometry: If only a small percentage of IDH1 is modified, the modified peptide signal may be below the limit of detection. Consider enriching for the modified protein or using a more sensitive mass spectrometer.

  • Poor Peptide Ionization: The modified peptide may not ionize well. Try adjusting the LC-MS method, such as changing the mobile phase or ionization source parameters.

  • Incorrect Protease: The covalent modification might be on a residue within a peptide that is too large or too small to be identified by your standard trypsin digest. Consider using an alternative protease like Glu-C or Chymotrypsin.

  • Compound Instability: The covalent adduct may not be stable under the sample preparation or MS analysis conditions.

Q: My mass spectrometry data is too complex to interpret. How can I simplify my experiment?

A: To reduce complexity:

  • Isotopic Labeling: Use stable isotope-labeled versions of your covalent modifier. This will produce a characteristic doublet in the mass spectrum, making it easier to identify inhibitor-related peaks.

  • Affinity Probes: If your inhibitor can be synthesized with a biotin or click-chemistry handle, you can use this to enrich for the modified protein/peptides, significantly reducing background.

  • Purified Protein Experiments: First, confirm covalent modification using purified recombinant IDH1 protein before moving to the more complex cellular environment. This helps validate that the compound can indeed modify the protein directly.

Enzyme Activity & Target Engagement Assays

Q: My enzyme activity assay shows inhibition, but how do I confirm it's covalent?

A: Potent, non-covalent inhibitors can also show strong inhibition. To confirm a covalent mechanism:

  • Perform a time-dependent inhibition assay. Covalent inhibitors often exhibit a time-dependent increase in inhibition as the covalent reaction proceeds.

  • Conduct a jump-dilution experiment as described in FAQ Q3. Lack of recovery of enzyme activity after significant dilution is a hallmark of irreversible or very stable reversible covalent inhibition.

  • Measure k_inact / K_I values. This parameter quantifies the efficiency of the covalent inactivation and is a key characteristic of covalent inhibitors.

Q: I don't see a band shift on my Western blot after treatment with a covalent inhibitor. Does this mean it's not working?

A: Not necessarily. The mass of most small molecule inhibitors is too small to cause a detectable shift in the migration of a protein the size of IDH1 on a standard SDS-PAGE gel. A standard Western blot primarily confirms the presence of the IDH1 protein. To visualize the modification, you typically need a specialized probe (e.g., a biotinylated or fluorescent version of the inhibitor) that can be detected with a secondary reagent like streptavidin-HRP.

Data Summary

Table 1: Comparison of Key Techniques for Confirming Covalent Modification of IDH1

TechniqueInformation ProvidedProsCons
Intact Protein MS Confirms mass adduct on the whole protein.Direct evidence of covalent binding; good for stoichiometry.Requires high protein purity; less sensitive than peptide MS.
Peptide Mapping (LC-MS/MS) Identifies the specific amino acid residue modified.Gold standard for site identification; highly sensitive.Can be complex to analyze; requires good sequence coverage.
Time-Dependent Inhibition Assay Measures the rate of enzyme inactivation (k_inact).Functional evidence of covalent modification; quantitative.Indirect; a slow, tight non-covalent binder can mimic this.
Cellular Thermal Shift Assay (CETSA) Confirms target engagement in cells by measuring protein stabilization.In-cell, label-free method.Indirect; stabilization can occur with non-covalent binders.
X-ray Crystallography Provides a high-resolution 3D structure of the covalent adduct.Unambiguous proof of covalent bond and binding mode.Technically challenging; requires protein crystallization.
Tagged-Inhibitor Pull-down / WB Visualizes target engagement in a cellular lysate.Relatively straightforward; good for initial screening.The tag might alter compound activity or permeability.

Experimental Protocols & Workflows

Workflow for Confirming IDH1 Covalent Modification

The following diagram outlines a general workflow for identifying and validating a covalent inhibitor of IDH1.

Caption: General workflow for confirming IDH1 covalent modification.

Protocol 1: Peptide Mapping by LC-MS/MS to Identify Modification Site
  • Cell Culture and Treatment: Culture IDH1-expressing cells (e.g., HT1080) to ~80% confluency. Treat cells with the covalent inhibitor at a predetermined concentration (e.g., 10x IC50) or a vehicle control (e.g., DMSO) for a specified time.

  • Cell Lysis: Harvest and wash cells with cold PBS. Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation (IP) of IDH1: Add an anti-IDH1 antibody to the clarified cell lysate and incubate to form an antibody-antigen complex. Precipitate the complex using Protein A/G beads. Wash the beads extensively to remove non-specific binders.

  • On-Bead Digestion: Resuspend the beads in a digestion buffer. Reduce the proteins with DTT and alkylate with iodoacetamide. Digest the proteins overnight with a protease (e.g., trypsin).

  • LC-MS/MS Analysis: Collect the supernatant containing the peptides. Analyze the peptides using a high-resolution mass spectrometer coupled to a liquid chromatography system.

  • Data Analysis: Use specialized software to search the MS/MS data against a protein database. Search for the expected mass shift on potential target residues (e.g., Cysteine, Serine, Histidine) within IDH1 peptides. The identification of a peptide with this specific mass addition confirms the site of covalent modification.

Troubleshooting Mass Spectrometry Logic

This flowchart provides a logical path for troubleshooting common issues in mass spectrometry experiments aimed at detecting covalent modification.

G start Start: No modified peptide detected in MS q1 Was the modification seen with purified protein? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is cellular target engagement confirmed (e.g., by CETSA)? a1_yes->q2 check_invitro Confirm in vitro first: - Test on purified IDH1 - Optimize reaction time/ concentration a1_no->check_invitro a2_yes Yes q2->a2_yes a2_no No q2->a2_no check_ms Optimize MS Protocol: - Increase sample amount - Use alternative protease - Enrich for modified peptides - Check MS parameters a2_yes->check_ms check_compound Troubleshoot compound: - Cell permeability? - Intracellular stability? - Off-target reactivity? a2_no->check_compound end_success Problem Solved check_ms->end_success

References

Technical Support Center: Overcoming Resistance to Wild-Type IDH1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating the inhibition of wild-type isocitrate dehydrogenase 1 (wtIDH1). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

General

  • What is the role of wild-type IDH1 in cancer? Wild-type IDH1 is a crucial enzyme in cellular metabolism, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG) while producing NADPH.[1][2] In some cancers, such as primary glioblastoma, wtIDH1 is overexpressed and contributes to therapeutic resistance.[3][4] It supports tumor progression by enhancing lipid biosynthesis, maintaining redox balance, and promoting a less differentiated cell state.[3]

  • Why target wild-type IDH1 in cancer therapy? Targeting wtIDH1 is a promising strategy, particularly for cancers that show increased expression of the enzyme. Inhibition of wtIDH1 can lead to decreased production of NADPH and α-KG, resulting in increased reactive oxygen species (ROS), reduced lipid synthesis, and enhanced cellular differentiation, ultimately hindering tumor growth. Furthermore, inhibiting wtIDH1 has been shown to enhance the efficacy of chemotherapy and radiation by disrupting the cancer cells' ability to manage oxidative stress.

Troubleshooting Experimental Assays

  • My wtIDH1 inhibitor shows low efficacy in vitro. What are the possible reasons? Several factors could contribute to the low efficacy of a wtIDH1 inhibitor in your cell-based assays:

    • Inhibitor Concentration: Ensure you are using an appropriate concentration of the inhibitor. Refer to the provided IC50 values for different inhibitors against wtIDH1.

    • Nutrient Conditions: The efficacy of some wtIDH1 inhibitors, such as the mutant IDH1 inhibitor Ivosidenib (AG-120) when used against wtIDH1, is dependent on the tumor microenvironment, particularly low magnesium and glucose levels.

    • Cell Line Specifics: The metabolic state and dependencies can vary significantly between different cancer cell lines. Some cell lines may have robust compensatory metabolic pathways.

    • Assay Readout: The chosen assay may not be sensitive enough to detect the effects of wtIDH1 inhibition. Consider using multiple assays that measure different downstream effects, such as NADPH levels, α-KG levels, ROS production, or cell viability under metabolic stress.

  • I am not observing the expected decrease in NADPH/NADP+ ratio after wtIDH1 inhibition. What could be wrong?

    • Timing of Measurement: The kinetics of NADPH depletion may vary. Perform a time-course experiment to determine the optimal time point for measurement after inhibitor treatment.

    • Compensatory Pathways: Cancer cells can upregulate other NADPH-producing pathways, such as the pentose phosphate pathway or the malic enzyme, to compensate for the loss of wtIDH1 activity. Consider using inhibitors of these pathways in combination with your wtIDH1 inhibitor.

    • Assay Sensitivity: Ensure your NADPH/NADP+ assay is sensitive enough to detect subtle changes. Commercial kits like the NADP/NADPH-Glo™ Assay can provide reliable measurements.

  • My α-ketoglutarate measurements are inconsistent. How can I improve this?

    • Sample Preparation: α-KG is a labile metabolite. Ensure rapid quenching of metabolic activity and consistent sample extraction procedures. Refer to protocols for α-ketoglutarate assay kits for detailed instructions on sample preparation from cells and tissues.

    • Assay Type: Both colorimetric and fluorometric assays are available. The choice depends on the required sensitivity and the available equipment. Ensure that your plate reader is set to the correct wavelength for your chosen assay.

Resistance Mechanisms

  • What are the potential mechanisms of acquired resistance to wild-type IDH1 inhibition? While research on resistance to wtIDH1 inhibitors is still emerging, potential mechanisms can be extrapolated from general principles of drug resistance and the known functions of wtIDH1:

    • Upregulation of Compensatory Metabolic Pathways: Cancer cells might increase the activity of other enzymes or pathways that produce NADPH and α-KG to bypass the effect of wtIDH1 inhibition.

    • Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (MDR1), could reduce the intracellular concentration of the inhibitor.

    • Alterations in Downstream Signaling: Activation of pro-survival signaling pathways, such as the PI3K/AKT/mTOR pathway, could counteract the cytotoxic effects of wtIDH1 inhibition.

    • Isoform Switching: Although primarily observed in the context of mutant IDH1 inhibitors, it is conceivable that cancer cells could upregulate the mitochondrial isoform, IDH2, to compensate for the inhibition of cytosolic IDH1.

  • How can I investigate if my resistant cells have upregulated compensatory pathways?

    • Metabolomic Analysis: Perform metabolomic profiling to compare the metabolic landscape of sensitive and resistant cells. Look for increases in metabolites associated with alternative NADPH and α-KG production pathways.

    • Gene and Protein Expression Analysis: Use qPCR or western blotting to examine the expression levels of key enzymes in compensatory pathways (e.g., glucose-6-phosphate dehydrogenase in the pentose phosphate pathway, malic enzyme).

    • Functional Assays: Use specific inhibitors of suspected compensatory pathways in combination with the wtIDH1 inhibitor to see if sensitivity can be restored in resistant cells.

Troubleshooting Guides

Problem: Inconsistent cell viability results with wtIDH1 inhibitor treatment.

Possible Cause Troubleshooting Step
Cell Seeding Density Optimize cell seeding density to ensure cells are in the exponential growth phase during treatment.
Inhibitor Stability Prepare fresh inhibitor solutions for each experiment. Check the manufacturer's instructions for storage and stability.
Nutrient Depletion in Media Ensure consistent media composition and volume. Consider the impact of nutrient levels on inhibitor efficacy.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate for treatment groups, or ensure proper humidification to minimize evaporation.

Problem: Difficulty in detecting a synergistic effect with combination therapy (e.g., wtIDH1 inhibitor + chemotherapy).

Possible Cause Troubleshooting Step
Suboptimal Drug Concentrations Perform dose-response curves for each drug individually to determine their IC50 values. Use a range of concentrations around the IC50 for combination studies.
Inappropriate Dosing Schedule The timing of drug administration can be critical. Experiment with sequential versus concurrent treatment schedules.
Choice of Chemotherapeutic Agent The synergistic effect may be specific to certain classes of chemotherapy that induce oxidative stress.
Data Analysis Method Use appropriate software and statistical methods (e.g., Chou-Talalay method, Bliss independence model) to analyze synergy.

Quantitative Data

Table 1: Inhibitor Potency against Wild-Type IDH1

InhibitorTargetIC50 (nM) against wtIDH1Reference
GSK321Mutant IDH146
Ivosidenib (AG-120)Mutant IDH124–71
OlutasidenibMutant IDH122,400
GSK864Mutant IDH1(Activity against wtIDH1 reported, but specific IC50 not consistently provided)

Note: Some inhibitors developed for mutant IDH1 also show activity against wild-type IDH1, particularly under specific experimental conditions.

Experimental Protocols

1. Wild-Type IDH1 Activity Assay

This protocol measures the enzymatic activity of wtIDH1 by monitoring the production of NADPH.

  • Materials:

    • Isocitrate Dehydrogenase Assay Kit (e.g., Abcam ab102528)

    • Microplate reader capable of measuring absorbance at 450 nm

    • 96-well microplate

    • Cell or tissue lysates

    • Ice-cold IDH Assay Buffer

  • Procedure:

    • Prepare cell or tissue lysates according to the kit manufacturer's protocol.

    • Prepare an NADPH standard curve.

    • Add 2-50 µL of your sample to the wells of the 96-well plate. Adjust the volume to 50 µL with IDH Assay Buffer.

    • Prepare a Reaction Mix containing IDH Assay Buffer, Isocitrate (substrate), and NADP+.

    • Add the Reaction Mix to each well.

    • Measure the absorbance at 450 nm at time zero and then every 5 minutes for 30-60 minutes at 37°C.

    • Calculate the rate of NADPH production based on the standard curve.

2. Measurement of Cellular NADPH/NADP+ Ratio

This protocol outlines the general steps for measuring the ratio of NADPH to NADP+ in cell lysates.

  • Materials:

    • NADP/NADPH-Glo™ Assay Kit (Promega)

    • Luminometer

    • 96-well white-walled microplates

    • Cell lysates

  • Procedure:

    • Prepare cell lysates according to the kit protocol. This typically involves lysis and inactivation of enzymes that consume NADP(H).

    • To measure total NADP and NADPH, add the NADP/NADPH-Glo™ Detection Reagent to the lysate.

    • To measure only NADPH, first treat the lysate with a solution to degrade NADP+, then add the detection reagent.

    • Incubate as recommended by the manufacturer.

    • Measure luminescence using a plate-reading luminometer.

    • Calculate the NADP+ and NADPH concentrations and their ratio based on a standard curve.

3. α-Ketoglutarate (α-KG) Measurement

This protocol provides a general outline for quantifying α-KG in biological samples.

  • Materials:

    • Alpha Ketoglutarate Assay Kit (e.g., Abcam ab83431)

    • Microplate reader (colorimetric or fluorometric)

    • 96-well microplate

    • Cell or tissue samples

  • Procedure:

    • Prepare cell or tissue homogenates as described in the kit protocol. Deproteinization of the sample is often required.

    • Prepare an α-KG standard curve.

    • Add samples and standards to the wells of the microplate.

    • Prepare and add the Reaction Mix, which typically contains an enzyme and a probe that generates a colorimetric or fluorometric signal in the presence of α-KG.

    • Incubate as recommended.

    • Measure the absorbance or fluorescence at the appropriate wavelength.

    • Determine the α-KG concentration in your samples from the standard curve.

Signaling Pathways and Experimental Workflows

Wild_Type_IDH1_Signaling_Pathway cluster_cytosol Cytosol Isocitrate Isocitrate wtIDH1 Wild-Type IDH1 Isocitrate->wtIDH1 alpha_KG α-Ketoglutarate wtIDH1->alpha_KG NADP+ to NADPH NADPH NADPH wtIDH1->NADPH PI3K PI3K alpha_KG->PI3K Activates GSH Glutathione (GSH) (Redox Balance) NADPH->GSH Reduces GSSG AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Lipid_Biosynthesis Lipid Biosynthesis mTOR->Lipid_Biosynthesis Promotes ROS ROS GSH->ROS Neutralizes

Caption: Wild-type IDH1 signaling pathway in the cytosol.

Experimental_Workflow_for_Investigating_Resistance Start Start with wtIDH1 inhibitor-sensitive cancer cell line Chronic_Treatment Chronic treatment with increasing concentrations of wtIDH1 inhibitor Start->Chronic_Treatment Establish_Resistant_Line Establish resistant cell line Chronic_Treatment->Establish_Resistant_Line Characterize_Resistance Characterize resistance phenotype (IC50 shift, proliferation assays) Establish_Resistant_Line->Characterize_Resistance Metabolomics Metabolomic analysis (NADPH, α-KG, etc.) Characterize_Resistance->Metabolomics Genomics_Proteomics Genomic and Proteomic analysis (Expression of metabolic enzymes) Characterize_Resistance->Genomics_Proteomics Hypothesize_Mechanism Hypothesize resistance mechanism (e.g., pathway upregulation) Metabolomics->Hypothesize_Mechanism Genomics_Proteomics->Hypothesize_Mechanism Validate_Mechanism Validate mechanism (e.g., use of secondary inhibitors) Hypothesize_Mechanism->Validate_Mechanism Overcome_Resistance Develop strategies to overcome resistance (e.g., combination therapy) Validate_Mechanism->Overcome_Resistance

Caption: Workflow for studying resistance to wtIDH1 inhibition.

References

Technical Support Center: Cell Line Selection for IDH1 Inhibitor Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IDH1 inhibitors.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: Which cell line should I choose for my IDH1 inhibitor experiment?

A1: The choice of cell line is critical for the success of your experiment. You will need a positive control cell line that harbors an IDH1 mutation and produces the oncometabolite 2-hydroxyglutarate (2-HG), and a negative control cell line that has wild-type IDH1. The ideal choice depends on the specific IDH1 mutation you are targeting and the tissue type of interest.

Q2: My IDH1 inhibitor shows no effect on my mutant cell line. What could be the problem?

A2: There are several potential reasons for a lack of inhibitor effect:

  • Cell Line Integrity: Confirm the IDH1 mutation status of your cell line using sequencing. Cell lines can be misidentified or lose their characteristic mutations over time.

  • Inhibitor Potency and Stability: Ensure your inhibitor is potent and has not degraded. Use a fresh stock and test a range of concentrations.

  • Drug Resistance: The cells may have developed resistance to the inhibitor. Common resistance mechanisms include:

    • Isoform Switching: Cells with an IDH1 mutation may acquire a mutation in IDH2, allowing them to continue producing 2-HG.

    • Second-Site Mutations: Additional mutations in the IDH1 gene can prevent inhibitor binding.

  • Assay Sensitivity: The assay you are using to measure the inhibitor's effect (e.g., cell viability, 2-HG levels) may not be sensitive enough to detect small changes.

Q3: I'm seeing a high background in my 2-HG measurement assay.

A3: High background in 2-HG assays can be caused by:

  • Sub-optimal Extraction: Inefficient extraction of metabolites can lead to variability. Ensure complete cell lysis and protein precipitation.

  • Interfering Substances: The presence of other metabolites that co-elute with 2-HG during LC-MS analysis can interfere with detection. Optimization of the chromatography method may be necessary.

  • Contamination: Ensure all reagents and equipment are free from contamination.

Q4: How do I confirm that my inhibitor is specifically targeting mutant IDH1?

A4: To confirm target specificity, you should:

  • Use a Wild-Type Control: Demonstrate that the inhibitor has minimal effect on a cell line expressing only wild-type IDH1.

  • Measure 2-HG Levels: A specific inhibitor should significantly reduce the production of 2-HG in mutant IDH1 cells.

  • Western Blot Analysis: While not a direct measure of activity, you can confirm the presence of the mutant IDH1 protein in your positive control cells.

Cell Line Selection Guide

The following table summarizes commonly used cell lines for IDH1 inhibitor studies.

Cell LineCancer TypeIDH1 StatusKey CharacteristicsRecommended Use
HT1080 FibrosarcomaEndogenous heterozygous R132C mutation[1][2][3]High level of 2-HG production. Widely used as a positive control.[1]Positive Control for screening IDH1 R132C inhibitors.
U87 MG GlioblastomaWild-type[4]Commonly used as a negative control. Can be engineered to express mutant IDH1.Negative Control . Can also be used to create isogenic pairs for studying the effects of specific IDH1 mutations.
U-87 MG (IDH1 R132H mutant) GlioblastomaEngineered heterozygous R132H mutationIsogenic to the parental U-87 MG line, allowing for direct comparison of the effects of the R132H mutation.Positive Control for studying the IDH1 R132H mutation.
TF-1 ErythroleukemiaWild-typeCan be engineered to express mutant IDH1 or IDH2.Negative Control and model for creating isogenic lines in a hematological cancer context.
HEK293T Embryonic KidneyWild-typeEasily transfectable, making them suitable for overexpressing various IDH1 mutants.Negative Control and platform for transient or stable overexpression of IDH1 mutants.
HCT116 Colorectal CarcinomaWild-typeCan be engineered to express mutant IDH1.Negative Control and isogenic model system for colon cancer.

Experimental Protocols

Intracellular 2-Hydroxyglutarate (2-HG) Measurement by LC-MS

This protocol provides a general workflow for the extraction and quantification of intracellular 2-HG.

a. Metabolite Extraction:

  • Seed cells in a 6-well plate and treat with the IDH1 inhibitor or vehicle control for the desired time.

  • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add 1 mL of ice-cold 80% methanol to each well.

  • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Vortex the tubes vigorously for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the protein and cell debris.

  • Transfer the supernatant containing the metabolites to a new tube.

  • Dry the metabolite extract using a vacuum concentrator.

b. LC-MS Analysis:

  • Reconstitute the dried metabolite extract in a suitable volume of the initial mobile phase.

  • Inject the sample onto a liquid chromatography system coupled to a mass spectrometer.

  • Separate the metabolites using a suitable column (e.g., a chiral column to distinguish D- and L-2-HG).

  • Detect and quantify 2-HG using the appropriate mass-to-charge ratio (m/z) in negative ion mode.

  • Normalize the 2-HG levels to the cell number or total protein concentration.

Cell Viability Assay (MTS/MTT)

This protocol outlines the steps for assessing cell viability upon treatment with an IDH1 inhibitor.

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the IDH1 inhibitor or vehicle control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • For MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • For MTT Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Then, add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm (MTS) or 570 nm (MTT) using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot for IDH1 Expression

This protocol describes the detection of total or mutant-specific IDH1 protein.

a. Protein Extraction:

  • Wash cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Determine the protein concentration using a BCA or Bradford assay.

b. Electrophoresis and Transfer:

  • Denature protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein onto an SDS-PAGE gel.

  • Separate the proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

c. Immunodetection:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for total IDH1 or a mutant form of IDH1 (e.g., IDH1-R132H) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathways and Experimental Workflows

IDH1_Metabolic_Pathway cluster_cytoplasm Cytoplasm cluster_inhibitor IDH1 Inhibitor Isocitrate Isocitrate alpha_KG α-Ketoglutarate Isocitrate->alpha_KG Wild-Type IDH1 Two_HG 2-Hydroxyglutarate (2-HG) alpha_KG->Two_HG Mutant IDH1 NADPH NADPH NADP NADP+ NADPH->NADP Inhibitor IDH1 Inhibitor Inhibitor->Two_HG Blocks Production

Caption: Metabolic pathway of wild-type and mutant IDH1.

Downstream_Signaling Two_HG Increased 2-HG TET_Enzymes TET Enzymes (DNA Demethylases) Two_HG->TET_Enzymes Inhibits Histone_Demethylases Histone Demethylases Two_HG->Histone_Demethylases Inhibits DNA_Hypermethylation DNA Hypermethylation TET_Enzymes->DNA_Hypermethylation Leads to Histone_Hypermethylation Histone Hypermethylation Histone_Demethylases->Histone_Hypermethylation Leads to Altered_Gene_Expression Altered Gene Expression DNA_Hypermethylation->Altered_Gene_Expression Histone_Hypermethylation->Altered_Gene_Expression Differentiation_Block Block in Cellular Differentiation Altered_Gene_Expression->Differentiation_Block

Caption: Downstream effects of 2-HG accumulation.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Endpoint Assays cluster_analysis Data Analysis Cell_Seeding Seed IDH1-mutant and IDH1-wild-type cells Inhibitor_Treatment Treat with IDH1 inhibitor (and vehicle control) Cell_Seeding->Inhibitor_Treatment Viability_Assay Cell Viability Assay (MTS/MTT) Inhibitor_Treatment->Viability_Assay Two_HG_Assay 2-HG Measurement (LC-MS) Inhibitor_Treatment->Two_HG_Assay Western_Blot Western Blot (IDH1 expression) Inhibitor_Treatment->Western_Blot Analyze_Viability Analyze Cell Viability Data Viability_Assay->Analyze_Viability Analyze_2HG Analyze 2-HG Levels Two_HG_Assay->Analyze_2HG Analyze_Protein Analyze Protein Expression Western_Blot->Analyze_Protein

Caption: General experimental workflow for testing an IDH1 inhibitor.

References

Technical Support Center: Minimizing Cytotoxicity of IDH1 Inhibitor 2 in Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the cytotoxicity of IDH1 Inhibitor 2, a potent covalent inhibitor of wild-type isocitrate dehydrogenase 1 (IDH1), in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as compound 13) is a potent and specific inhibitor of wild-type isocitrate dehydrogenase 1 (IDH1). It exerts its inhibitory effect through the covalent modification of the histidine residue at position 315 (His315) in the IDH1 active site.[1] This covalent binding leads to an irreversible inhibition of the enzyme's activity. The primary function of wild-type IDH1 is to catalyze the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), while reducing NADP+ to NADPH.[2][3] By inhibiting this process, this compound can disrupt cellular metabolism and redox balance.

Q2: Why am I observing high levels of cytotoxicity in my primary cells when using this compound?

A2: Primary cells can be more sensitive to metabolic perturbations than immortalized cell lines. The cytotoxicity of this compound in primary cells can stem from several factors:

  • On-target toxicity: Inhibition of wild-type IDH1 disrupts the production of α-ketoglutarate and NADPH. This can lead to increased levels of reactive oxygen species (ROS) and compromise the cell's antioxidant defense mechanisms, ultimately triggering apoptosis.[4][5]

  • Off-target effects: Although designed to be specific, at higher concentrations, covalent inhibitors can react with other cellular nucleophiles, leading to off-target toxicity.

  • Cell-type specific sensitivity: Different primary cell types have varying metabolic dependencies and antioxidant capacities, making some more susceptible to IDH1 inhibition than others. For example, hepatocytes have a high metabolic rate and may be particularly sensitive to disruptions in the TCA cycle.

  • Suboptimal experimental conditions: Inappropriate inhibitor concentration, prolonged exposure, or harsh solvent concentrations can all contribute to increased cell death.

Q3: What are the visual signs of cytotoxicity to look for in my primary cell cultures?

A3: Common morphological changes indicating cytotoxicity include:

  • Increased number of floating cells or debris in the culture medium.

  • Cells rounding up and detaching from the culture surface.

  • Shrinking of the cell body and condensation of the cytoplasm.

  • Appearance of apoptotic bodies (small, membrane-bound vesicles).

  • A significant decrease in cell density compared to vehicle-treated controls.

Q4: What is a good starting concentration for this compound in primary cells?

A4: The reported biochemical IC50 for this compound is 110 nM. However, the effective concentration in a cell-based assay, especially with primary cells, can be significantly different. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific primary cell type. A good starting point for a dose-response curve would be a range from 10 nM to 10 µM.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High Cytotoxicity at Low Concentrations Primary cells are highly sensitive to IDH1 inhibition.- Reduce inhibitor concentration: Perform a more granular dose-response curve at a lower concentration range (e.g., 1 nM to 1 µM).- Shorten exposure time: Assess cell viability at earlier time points (e.g., 6, 12, 24 hours) to find a therapeutic window.
Solvent toxicity (e.g., DMSO).- Ensure the final DMSO concentration is below 0.1%.- Include a vehicle-only control to assess solvent toxicity.
Inconsistent Results Between Experiments Variability in primary cell lots or passage number.- Use primary cells from the same donor and with a low passage number.- Standardize cell seeding density and culture conditions.
Instability of the inhibitor in solution.- Prepare fresh stock solutions of this compound regularly.- Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or -20°C for 1 month.
No Inhibitory Effect Observed Inhibitor concentration is too low.- Extend the dose-response curve to higher concentrations (e.g., up to 50 µM), while carefully monitoring for signs of cytotoxicity.
The primary cell type is not reliant on the metabolic pathway targeted by the inhibitor.- Confirm the expression and activity of wild-type IDH1 in your primary cells.- Consider using a positive control cell line known to be sensitive to IDH1 inhibition.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations of various wild-type IDH1 inhibitors in different cell types. Note that data for this compound in primary cells is limited; therefore, data from other wild-type IDH1 inhibitors and cancer cell lines are provided for reference.

InhibitorCell TypeAssayIC50 / Effective ConcentrationReference
This compound (compound 13) -Biochemical Assay110 nM
GSK864Jurkat (Leukemic T cells)Proliferation Assay~2 µM
GSK864MV4-11 (Leukemic cells)Proliferation Assay~2 µM
GSK321-Biochemical Assay (WT IDH1)46 nM

Experimental Protocols

Protocol 1: Dose-Response Cytotoxicity Assay using Resazurin

This protocol determines the concentration-dependent cytotoxicity of this compound.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO (cell culture grade)

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • 96-well clear-bottom black plates

  • Multichannel pipette

  • Plate reader with fluorescence detection (Ex/Em: ~560/590 nm)

Procedure:

  • Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to attach and recover for 24 hours.

  • Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series of the inhibitor in complete culture medium. Ensure the final DMSO concentration in all wells (including vehicle control) is the same and does not exceed 0.1%.

  • Treatment: Carefully remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include wells for "untreated" and "vehicle control" cells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Resazurin Addition: Add 10 µL of resazurin solution to each well and incubate for 2-4 hours, or until a color change is observed.

  • Measurement: Measure the fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value.

Protocol 2: Assessment of Oxidative Stress

This protocol measures the level of intracellular reactive oxygen species (ROS) upon treatment with this compound.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Treatment: Seed and treat cells with the desired concentrations of this compound as described in Protocol 1. Include a positive control for ROS induction (e.g., H2O2).

  • Staining: After the treatment period, remove the medium and wash the cells with warm PBS. Add H2DCFDA solution (typically 5-10 µM in PBS) and incubate for 30 minutes at 37°C, protected from light.

  • Washing: Remove the H2DCFDA solution and wash the cells twice with PBS.

  • Analysis: Analyze the cells immediately by flow cytometry or visualize them using a fluorescence microscope. The intensity of green fluorescence is proportional to the amount of intracellular ROS.

Mandatory Visualizations

Signaling Pathway Diagram

IDH1_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase (RTK) GrowthFactors->RTK PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Isocitrate Isocitrate alpha_KG α-Ketoglutarate Isocitrate->alpha_KG Catalyzes alpha_KG->mTORC1 Modulates IDH1 Wild-Type IDH1 IDH1->Isocitrate NADPH NADPH IDH1->NADPH NADP NADP+ IDH1->NADP IDH1_Inhibitor_2 This compound IDH1_Inhibitor_2->IDH1 Inhibits (covalent) ROS Increased ROS NADPH->ROS Reduces NADP->NADPH Reduces CellGrowth Cell Growth & Proliferation S6K1->CellGrowth _4EBP1->CellGrowth

Caption: Wild-type IDH1 influences the PI3K/AKT/mTOR signaling pathway.

Experimental Workflow Diagram

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis SeedCells Seed Primary Cells in 96-well Plate PrepareInhibitor Prepare Serial Dilutions of this compound TreatCells Treat Cells with Inhibitor and Vehicle Control PrepareInhibitor->TreatCells Incubate Incubate for 24, 48, or 72 hours TreatCells->Incubate AddReagent Add Viability Reagent (e.g., Resazurin) Incubate->AddReagent Measure Measure Signal (Fluorescence/Absorbance) AddReagent->Measure CalculateViability Calculate % Cell Viability Measure->CalculateViability DetermineIC50 Determine IC50 Value CalculateViability->DetermineIC50

Caption: Experimental workflow for determining the cytotoxicity of this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_solutions cluster_no_effect_solutions Start High Cytotoxicity Observed? ReduceConc Lower Inhibitor Concentration Start->ReduceConc Yes ShortenTime Decrease Exposure Time Start->ShortenTime Yes CheckSolvent Verify Solvent Concentration (<0.1%) Start->CheckSolvent Yes NoEffect No Inhibitory Effect? Start->NoEffect No UseLowPassage Use Low Passage Primary Cells ReduceConc->UseLowPassage ShortenTime->UseLowPassage CheckSolvent->UseLowPassage FreshInhibitor Prepare Fresh Inhibitor Stocks UseLowPassage->FreshInhibitor IncreaseConc Increase Inhibitor Concentration NoEffect->IncreaseConc Yes ConfirmTarget Confirm IDH1 Expression/Activity NoEffect->ConfirmTarget Yes

Caption: A logical guide for troubleshooting common issues.

References

Validation & Comparative

A Comparative Guide to Wild-Type IDH1 Inhibitors: IDH1 Inhibitor 2 and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isocitrate dehydrogenase 1 (IDH1) is a critical enzyme in cellular metabolism, primarily responsible for the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG) while reducing NADP+ to NADPH. This function places wild-type IDH1 at the nexus of central carbon metabolism and cellular redox balance. While much focus has been placed on mutant IDH1 inhibitors in oncology, the therapeutic potential of targeting wild-type IDH1 is an emerging area of interest, particularly in cancers that exhibit metabolic vulnerabilities. This guide provides a detailed comparison of "IDH1 Inhibitor 2," a potent covalent inhibitor, with other known wild-type IDH1 inhibitors, supported by experimental data and protocols.

Performance Comparison of Wild-Type IDH1 Inhibitors

The following table summarizes the biochemical potency of this compound and other selected wild-type IDH1 inhibitors. The data is compiled from various studies to provide a comparative overview.

InhibitorTargetIC50 (nM) vs. Wild-Type IDH1Mechanism of ActionKey Cellular Effects
This compound Wild-Type IDH1110[1][2]Covalent modification of His315[1][2]Dose-dependently reduces intracellular reduced glutamine metabolic flux.[1]
(R,R)-GSK321 Wild-Type IDH1120Reversible, AllostericCross-reactivity with mutant R132H IDH1.
GSK321 Mutant IDH1 (with WT activity)46Reversible, AllostericPrimarily a mutant IDH1 inhibitor with significant wild-type activity.

Signaling Pathways and Experimental Workflows

To understand the context of wild-type IDH1 inhibition, it is crucial to visualize its role in cellular pathways and the methods used to assess inhibitor activity.

IDH1_Signaling_Pathway cluster_cytoplasm Cytoplasm Isocitrate Isocitrate wt_IDH1 Wild-Type IDH1 Isocitrate->wt_IDH1 alpha_KG α-Ketoglutarate PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway alpha_KG->PI3K_AKT_mTOR modulates NADPH NADPH Redox_Homeostasis Redox Homeostasis (GSH Regeneration) NADPH->Redox_Homeostasis Lipid_Synthesis Lipid Synthesis NADPH->Lipid_Synthesis NADP NADP+ NADP->wt_IDH1 wt_IDH1->alpha_KG wt_IDH1->NADPH IDH1_Inhibitor_2 This compound IDH1_Inhibitor_2->wt_IDH1

Figure 1: Wild-Type IDH1 Signaling Pathway.

The diagram above illustrates the central role of wild-type IDH1 in converting isocitrate to α-ketoglutarate, leading to the production of NADPH. NADPH is essential for maintaining redox homeostasis and supporting lipid synthesis. α-ketoglutarate can also influence signaling pathways such as the PI3K/AKT/mTOR pathway. This compound blocks this activity.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Enzyme_Kinetics Enzyme Kinetics Assay (IC50 Determination) Covalent_Modification Mass Spectrometry (Covalent Adduct Analysis) Metabolic_Flux 13C-Citrate Incorporation (Glutamine Metabolism) Target_Engagement Cellular Thermal Shift Assay (CETSA) Recombinant_Protein Recombinant wt-IDH1 Protein Recombinant_Protein->Enzyme_Kinetics Recombinant_Protein->Covalent_Modification Inhibitor IDH1 Inhibitor Inhibitor->Enzyme_Kinetics Inhibitor->Covalent_Modification Inhibitor->Metabolic_Flux Inhibitor->Target_Engagement Cancer_Cell_Line Cancer Cell Line Cancer_Cell_Line->Metabolic_Flux Cancer_Cell_Line->Target_Engagement

Figure 2: Experimental Workflow for IDH1 Inhibitor Characterization.

The workflow diagram outlines the key experimental approaches to characterize wild-type IDH1 inhibitors. Biochemical assays are used to determine the potency and mechanism of action, while cellular assays confirm target engagement and elucidate the inhibitor's effect on cellular metabolism.

Detailed Experimental Protocols

Wild-Type IDH1 Biochemical Assay (IC50 Determination)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against wild-type IDH1.

Principle: The enzymatic activity of IDH1 is monitored by measuring the rate of NADPH production, which can be detected by absorbance at 340 nm or through a coupled enzymatic reaction that produces a fluorescent signal.

Materials:

  • Recombinant human wild-type IDH1 enzyme

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, and 0.05% (w/v) bovine serum albumin (BSA)

  • Substrate solution: Isocitrate

  • Cofactor solution: NADP+

  • Test compounds (IDH1 inhibitors) dissolved in DMSO

  • 96-well or 384-well microplates

  • Microplate reader capable of measuring absorbance at 340 nm or fluorescence.

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.

  • Add the diluted compounds to the microplate wells. Include wells with DMSO only as a no-inhibitor control.

  • Add the wild-type IDH1 enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding a mixture of the isocitrate substrate and NADP+ cofactor.

  • Immediately begin monitoring the increase in absorbance at 340 nm (or fluorescence) over time in a kinetic mode.

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Mass Spectrometry for Covalent Modification of His315

Objective: To confirm the covalent binding of this compound to the His315 residue of wild-type IDH1.

Principle: Intact protein mass spectrometry or peptide mapping following proteolytic digestion is used to detect the mass shift corresponding to the covalent adduction of the inhibitor to the protein or a specific peptide.

Materials:

  • Recombinant human wild-type IDH1 enzyme

  • This compound

  • Incubation Buffer: As per the biochemical assay.

  • Denaturing buffer: 8 M urea or 6 M guanidine HCl.

  • Reducing agent: Dithiothreitol (DTT)

  • Alkylating agent: Iodoacetamide (IAM)

  • Protease: Trypsin or chymotrypsin

  • Liquid chromatography-mass spectrometry (LC-MS) system (e.g., Q-TOF or Orbitrap).

Procedure:

  • Incubate wild-type IDH1 with an excess of this compound for a specified time to ensure complete reaction. A control sample with DMSO is run in parallel.

  • For Intact Mass Analysis: Desalt the protein samples and analyze by LC-MS to determine the mass of the intact protein. A mass increase corresponding to the molecular weight of the inhibitor confirms covalent binding.

  • For Peptide Mapping: a. Denature, reduce, and alkylate the protein samples. b. Digest the protein with a specific protease (e.g., trypsin) overnight. c. Analyze the resulting peptide mixture by LC-MS/MS. d. Search the MS/MS data against the sequence of IDH1 to identify peptides. e. Look for a peptide containing His315 with a mass modification corresponding to the addition of the inhibitor. The MS/MS fragmentation pattern of this modified peptide will confirm the precise site of adduction.

13C-Citrate Incorporation Assay for Glutamine Metabolic Flux

Objective: To measure the effect of IDH1 inhibitors on the reductive carboxylation of glutamine-derived α-ketoglutarate.

Principle: Cells are cultured with 13C-labeled glutamine. The incorporation of the 13C label into citrate via reductive carboxylation by IDH1 is quantified by mass spectrometry. A decrease in 13C-labeled citrate upon inhibitor treatment indicates inhibition of wild-type IDH1 activity.

Materials:

  • Cancer cell line of interest (e.g., A-498)

  • Cell culture medium

  • [U-13C5]-glutamine

  • IDH1 inhibitor

  • Methanol, water, and chloroform for metabolite extraction

  • Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) system.

Procedure:

  • Seed cells in multi-well plates and allow them to adhere.

  • Replace the standard culture medium with a medium containing [U-13C5]-glutamine and treat the cells with the IDH1 inhibitor or vehicle (DMSO) for a specified time (e.g., 5 hours).

  • Aspirate the medium and quench metabolism by adding ice-cold 80% methanol.

  • Scrape the cells and collect the cell lysate.

  • Perform a polar metabolite extraction using a methanol/water/chloroform procedure.

  • Dry the polar metabolite fraction and derivatize the samples for GC-MS analysis or resuspend for LC-MS analysis.

  • Analyze the samples by GC-MS or LC-MS to determine the fractional labeling of citrate (m+5 isotopologue).

  • Compare the amount of 13C-labeled citrate in inhibitor-treated cells to that in vehicle-treated cells to determine the extent of inhibition of glutamine metabolic flux.

Conclusion

This compound is a potent, covalent inhibitor of wild-type IDH1 that effectively reduces cellular glutamine metabolic flux. Its performance is comparable to other known wild-type inhibitors such as (R,R)-GSK321 in terms of biochemical potency. The detailed experimental protocols provided herein offer a robust framework for the evaluation and comparison of novel wild-type IDH1 inhibitors. The continued exploration of such compounds holds promise for the development of new therapeutic strategies targeting metabolic vulnerabilities in cancer.

References

A Comparative Guide to IDH1 Inhibitors: Wild-Type vs. Mutant-Specific Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of IDH1 Inhibitor 2, a wild-type selective inhibitor, against mutant-specific IDH1 inhibitors. The information presented is supported by experimental data to aid researchers in selecting the appropriate tool for their studies on isocitrate dehydrogenase 1 (IDH1) in cancer metabolism and therapeutics.

Introduction to IDH1 Inhibition

Isocitrate dehydrogenase 1 (IDH1) is a critical enzyme in cellular metabolism. In normal cells, wild-type IDH1 (IDH1-WT) catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). However, mutations in the IDH1 gene, commonly found in several cancers like glioma and acute myeloid leukemia (AML), lead to a neomorphic enzymatic activity. This mutant IDH1 (IDH1-mut) converts α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[1] The accumulation of 2-HG disrupts epigenetic regulation and cellular differentiation, contributing to tumorigenesis.[2]

This guide compares two distinct therapeutic strategies: the inhibition of wild-type IDH1 and the specific inhibition of mutant IDH1.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against wild-type IDH1 and several mutant-specific inhibitors against both wild-type and various IDH1 mutants.

InhibitorTargetIC50 (nM)Reference(s)
This compound Wild-Type IDH1110[3][4][5]
Ivosidenib (AG-120) IDH1 R132H12
IDH1 R132C13
IDH1 R132G8
IDH1 R132L13
IDH1 R132S12
Wild-Type IDH124-71
Olutasidenib (FT-2102) IDH1 R132H21.2
IDH1 R132C114
Wild-Type IDH1>20,000
BAY1436032 (Pan-mutant) IDH1 R132H60 (cellular)
IDH1 R132C45 (cellular)
IDH1 R132 (various mutants)3 - 16 (ex vivo)
Wild-Type IDH120,000

Signaling Pathways

The inhibition of wild-type versus mutant IDH1 impacts distinct downstream signaling pathways.

Wild_Type_IDH1_Signaling cluster_0 Cytoplasm Isocitrate Isocitrate IDH1_WT Wild-Type IDH1 Isocitrate->IDH1_WT NADP+ alpha_KG α-Ketoglutarate PI3K PI3K alpha_KG->PI3K Activates IDH1_WT->alpha_KG NADPH IDH1_Inhibitor_2 This compound IDH1_Inhibitor_2->IDH1_WT Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Migration Cell Migration & Proliferation mTOR->Migration

Wild-Type IDH1 Signaling Pathway

In some cancers, such as primary glioblastoma, elevated wild-type IDH1 expression can promote cell migration and proliferation through the activation of the PI3K/AKT/mTOR signaling pathway. Inhibition of wild-type IDH1 by molecules like this compound can potentially disrupt this pro-tumorigenic signaling.

Mutant_IDH1_Signaling cluster_1 Cytoplasm alpha_KG_mut α-Ketoglutarate IDH1_mut Mutant IDH1 alpha_KG_mut->IDH1_mut NADPH two_HG 2-Hydroxyglutarate (2-HG) Epigenetics Epigenetic Dysregulation two_HG->Epigenetics Inhibits TET enzymes ATM_CHK2 ATM/CHK2 Pathway two_HG->ATM_CHK2 Inhibits IDH1_mut->two_HG NADP+ Mutant_Inhibitor Mutant-Specific Inhibitor Mutant_Inhibitor->IDH1_mut Inhibits Differentiation Blocked Cellular Differentiation Epigenetics->Differentiation

Mutant IDH1 Signaling Pathway

Mutant IDH1 converts α-KG to 2-HG, which acts as an oncometabolite. 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to widespread epigenetic changes and a block in cellular differentiation. Furthermore, 2-HG has been shown to inhibit the ATM/CHK2 DNA damage response pathway. Mutant-specific inhibitors block the production of 2-HG, thereby reversing these oncogenic effects.

Experimental Workflow

A typical workflow for comparing the efficacy of different IDH1 inhibitors is outlined below.

Experimental_Workflow cluster_workflow In Vitro Inhibitor Comparison start Select Cell Lines (WT & Mutant IDH1) enzymatic_assay Biochemical Enzymatic Assay start->enzymatic_assay two_hg_assay 2-HG Measurement start->two_hg_assay viability_assay Cell Viability Assay start->viability_assay data_analysis Data Analysis & Comparison enzymatic_assay->data_analysis two_hg_assay->data_analysis target_engagement Target Engagement (e.g., CETSA) viability_assay->target_engagement viability_assay->data_analysis downstream_analysis Downstream Pathway Analysis target_engagement->downstream_analysis downstream_analysis->data_analysis

Workflow for IDH1 Inhibitor Comparison

This workflow provides a structured approach to comprehensively evaluate and compare the biochemical and cellular effects of wild-type and mutant-specific IDH1 inhibitors.

Detailed Experimental Protocols

IDH1 Enzymatic Activity Assay

Objective: To determine the in vitro potency (IC50) of inhibitors against wild-type and mutant IDH1 enzymes.

Methodology: The enzymatic activity of recombinant human IDH1 (wild-type or mutant) is measured by monitoring the consumption of NADPH at 340 nm. The assay is performed in a 96-well plate format.

  • Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgCl2, and NADP+ (for wild-type) or NADPH (for mutant).

  • Inhibitor Preparation: Serially dilute the test inhibitors (this compound and mutant-specific inhibitors) in DMSO and add to the wells.

  • Enzyme Addition: Add the recombinant IDH1 enzyme to each well and incubate.

  • Substrate Addition: Initiate the reaction by adding the substrate, isocitrate for wild-type IDH1 or α-ketoglutarate for mutant IDH1.

  • Measurement: Immediately measure the change in absorbance at 340 nm over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction rates and plot them against the inhibitor concentrations to determine the IC50 values.

Cellular 2-Hydroxyglutarate (2-HG) Measurement

Objective: To quantify the intracellular and extracellular levels of 2-HG in cells treated with IDH1 inhibitors.

Methodology: 2-HG levels are measured using liquid chromatography-mass spectrometry (LC-MS).

  • Cell Culture and Treatment: Culture IDH1-mutant cancer cell lines and treat with a dose range of the test inhibitors for a specified period (e.g., 48-72 hours).

  • Metabolite Extraction: Harvest the cells and extract metabolites using a cold methanol/water solution. Collect the cell culture medium for extracellular 2-HG measurement.

  • LC-MS Analysis: Separate the metabolites by liquid chromatography and detect 2-HG using a mass spectrometer.

  • Quantification: Use a standard curve of known 2-HG concentrations to quantify the amount of 2-HG in each sample.

  • Data Analysis: Normalize the 2-HG levels to cell number or protein concentration and compare the effects of the different inhibitors.

Cell Viability Assay

Objective: To assess the effect of IDH1 inhibitors on the viability and proliferation of cancer cell lines.

Methodology: Cell viability can be determined using various methods, such as the MTT or CellTiter-Glo® assays.

  • Cell Seeding: Seed cancer cell lines (both IDH1-WT and IDH1-mutant) in 96-well plates.

  • Inhibitor Treatment: Treat the cells with a range of inhibitor concentrations.

  • Incubation: Incubate the cells for a defined period (e.g., 72 hours).

  • Assay Procedure:

    • MTT Assay: Add MTT reagent to each well and incubate to allow the formation of formazan crystals. Solubilize the crystals with DMSO and measure the absorbance at 570 nm.

    • CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent to lyse the cells and generate a luminescent signal proportional to the amount of ATP present. Measure the luminescence.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values for each inhibitor.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of the IDH1 inhibitors in a cellular context.

Methodology: CETSA measures the thermal stabilization of a target protein upon ligand binding.

  • Cell Treatment: Treat intact cells with the test inhibitors or a vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Protein Extraction: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Detection: Detect the amount of soluble IDH1 protein in the supernatant at each temperature using Western blotting or a luminescence-based method (e.g., Split-Luciferase CETSA).

  • Data Analysis: Plot the amount of soluble protein against temperature to generate a melting curve. A shift in the melting curve in the presence of an inhibitor indicates target engagement.

NADP+/NADPH Ratio Assay

Objective: To measure the impact of IDH1 inhibition on the cellular redox state.

Methodology: The ratio of NADP+ to NADPH can be measured using commercially available colorimetric or fluorometric assay kits.

  • Cell Culture and Treatment: Treat cells with the IDH1 inhibitors.

  • Lysate Preparation: Lyse the cells and extract the NADP+ and NADPH. It is crucial to follow the kit's instructions for differential extraction of the oxidized and reduced forms.

  • Assay Procedure: Perform the enzymatic cycling reaction according to the kit protocol, which generates a product that can be measured by absorbance or fluorescence.

  • Quantification: Use standard curves for NADP+ and NADPH to determine their concentrations in the samples.

  • Data Analysis: Calculate the NADP+/NADPH ratio and compare the effects of the different inhibitors.

Conclusion

The choice between a wild-type and a mutant-specific IDH1 inhibitor depends on the specific research question. This compound provides a tool to probe the functions of wild-type IDH1, which may have distinct roles in certain cancers. Mutant-specific inhibitors like Ivosidenib and Olutasidenib are highly potent and selective for the oncogenic forms of IDH1, making them valuable for studying the direct consequences of mutant IDH1 activity and for therapeutic development. The pan-mutant inhibitor BAY1436032 offers broader activity against various IDH1 mutations. This guide provides the foundational data and methodologies to assist researchers in making an informed decision for their experimental designs.

References

Validating the On-Target Efficacy of IDH1 Inhibitor 2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of IDH1 Inhibitor 2 with other notable IDH1 inhibitors, supported by experimental data to validate its on-target effects. The information is curated for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in their research.

Introduction to IDH1 Inhibition

Isocitrate dehydrogenase 1 (IDH1) is a critical enzyme in cellular metabolism. In several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma, a mutated form of IDH1 gains a neomorphic function, converting α-ketoglutarate to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] The accumulation of 2-HG disrupts epigenetic regulation and cellular differentiation, contributing to tumorigenesis.[2] IDH1 inhibitors are designed to block this activity, representing a targeted therapeutic strategy.

This compound, also known as compound 13, is a potent and covalent inhibitor of wild-type IDH1. It exerts its effect through the modification of His315 and has been shown to reduce the intracellular metabolic flux of glutamine.

Comparative Analysis of IDH1 Inhibitors

The following table summarizes the inhibitory activity of this compound and other prominent IDH1 inhibitors. It is important to note that the data presented is compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.

InhibitorTargetIC50 (nM)Cell-Based 2-HG Inhibition IC50 (nM)Key Features
This compound (compound 13) Wild-Type IDH1110Data Not AvailableCovalent inhibitor targeting His315.
Ivosidenib (AG-120) Mutant IDH1 (R132H)12~13 (in U87MG-IDH1 R132H cells)FDA-approved for IDH1-mutant AML and cholangiocarcinoma.[3][4] Also inhibits wild-type IDH1.
Olutasidenib (FT-2102) Mutant IDH1 (R132H, R132L, R132G, R132C)Data Not AvailableData Not AvailableFDA-approved for relapsed/refractory IDH1-mutant AML. Highly selective for mutant over wild-type IDH1.
BAY-1436032 Pan-Mutant IDH1 (R132H, R132C, R132G, R132L, R132S)Data Not Available45 (IDH1R132C), 60 (IDH1R132H)Orally available and demonstrates in vivo efficacy.

Experimental Validation of On-Target Effects

The primary on-target effect of IDH1 inhibitors in cancer cells harboring IDH1 mutations is the reduction of 2-HG levels. This can be validated through various in vitro and cell-based assays.

Signaling Pathway of Mutant IDH1

IDH1_Pathway cluster_0 Cytoplasm cluster_1 Downstream Effects Isocitrate Isocitrate Mutant_IDH1 Mutant IDH1 Isocitrate->Mutant_IDH1 Wild-type Activity (reduced) alpha-KG alpha-KG alpha-KG->Mutant_IDH1 Neomorphic Activity Mutant_IDH1->alpha-KG 2-HG D-2-Hydroxyglutarate (Oncometabolite) Mutant_IDH1->2-HG alpha-KG_Dioxygenases α-KG-Dependent Dioxygenases 2-HG->alpha-KG_Dioxygenases Competitive Inhibition IDH1_Inhibitor This compound IDH1_Inhibitor->Mutant_IDH1 Inhibition Epigenetic_Changes Epigenetic Alterations (Histone & DNA Hypermethylation) alpha-KG_Dioxygenases->Epigenetic_Changes Differentiation_Block Block in Cellular Differentiation Epigenetic_Changes->Differentiation_Block

Caption: Signaling pathway of mutant IDH1 and the inhibitory action of this compound.

Experimental Workflow for On-Target Validation

Experimental_Workflow Start Start: Compound Screening Biochemical_Assay Biochemical Assay (Enzymatic Activity - IC50) Start->Biochemical_Assay Cell_Culture Cell Culture (IDH1-mutant cell lines) Start->Cell_Culture Data_Analysis Data Analysis and Comparison Biochemical_Assay->Data_Analysis Compound_Treatment Treat cells with This compound Cell_Culture->Compound_Treatment HG_Measurement 2-HG Measurement Assay (LC-MS or Enzymatic) Compound_Treatment->HG_Measurement Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Compound_Treatment->Cell_Viability HG_Measurement->Data_Analysis Cell_Viability->Data_Analysis Conclusion Conclusion: On-Target Effect Validation Data_Analysis->Conclusion

Caption: General experimental workflow for validating the on-target effects of IDH1 inhibitors.

Key Experimental Protocols

IDH1 Enzymatic Activity Assay (NADPH Depletion)

This assay measures the enzymatic activity of purified IDH1 protein by monitoring the change in NADPH absorbance.

Materials:

  • Purified recombinant wild-type or mutant IDH1 enzyme

  • This compound and other comparators

  • Assay Buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, 0.005% (v/v) Tween 20, pH 8.0)

  • Substrate: α-ketoglutarate (for mutant IDH1) or isocitrate (for wild-type IDH1)

  • Cofactor: NADPH

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare serial dilutions of this compound and other test compounds in DMSO.

  • In a 96-well plate, add the assay buffer.

  • Add the purified IDH1 enzyme to each well (except for the no-enzyme control).

  • Add the diluted inhibitors to the respective wells. Include a DMSO vehicle control.

  • Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes).

  • Initiate the reaction by adding the substrate (α-ketoglutarate) and NADPH.

  • Immediately measure the absorbance at 340 nm in kinetic mode for a set duration (e.g., 30-60 minutes).

  • The rate of NADPH depletion (decrease in absorbance at 340 nm) is proportional to the enzyme activity.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Cellular 2-Hydroxyglutarate (2-HG) Measurement Assay

This assay quantifies the level of the oncometabolite 2-HG in cell culture media or cell lysates following treatment with an IDH1 inhibitor.

Materials:

  • IDH1-mutant cancer cell line (e.g., U87-MG R132H, HT1080)

  • Cell culture medium and supplements

  • This compound and other test compounds

  • 96-well cell culture plates

  • LC-MS/MS system or a commercial 2-HG assay kit

Procedure (using LC-MS/MS):

  • Seed the IDH1-mutant cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound or other inhibitors for a specified period (e.g., 48 hours). Include a vehicle control.

  • Collect the cell culture medium or lyse the cells to collect the intracellular metabolites.

  • Prepare the samples for LC-MS/MS analysis, which may include protein precipitation and derivatization steps.

  • Analyze the samples using a validated LC-MS/MS method to quantify the concentration of 2-HG.

  • Normalize the 2-HG levels to cell number or protein concentration.

  • Calculate the percent reduction in 2-HG for each inhibitor concentration and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of IDH1 inhibition on the viability and proliferation of cancer cells.

Materials:

  • IDH1-mutant cancer cell line

  • Cell culture medium and supplements

  • This compound and other test compounds

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density.

  • After cell attachment, treat the cells with various concentrations of this compound or other inhibitors. Include a vehicle control.

  • Incubate the plate for a desired period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

References

A Comparative Guide to IDH1 Inhibitor 2 and Ivosidenib on Wild-Type IDH1

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of "IDH1 Inhibitor 2" (also known as compound 13) and Ivosidenib (AG-120) concerning their inhibitory activity on wild-type isocitrate dehydrogenase 1 (wtIDH1). The information is intended for researchers, scientists, and drug development professionals, offering objective data and experimental methodologies to support further investigation and decision-making.

Introduction

Isocitrate dehydrogenase 1 (IDH1) is a critical enzyme in cellular metabolism, primarily responsible for the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG) in the cytoplasm and peroxisomes, while concomitantly producing NADPH. While much of the therapeutic focus on IDH1 inhibitors has been on mutant forms of the enzyme found in various cancers, the activity of these inhibitors against wild-type IDH1 is of significant interest for understanding potential off-target effects and exploring therapeutic applications in cancers that overexpress wtIDH1. This guide compares two small molecule inhibitors, the research compound "this compound" and the FDA-approved drug Ivosidenib, in the context of their interaction with wild-type IDH1.

Data Presentation

The following table summarizes the quantitative data for the inhibition of wild-type IDH1 by this compound and Ivosidenib.

InhibitorCommon SynonymsMechanism of Action on wtIDH1IC50 for wtIDH1 (nM)CAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound Compound 13Covalent modification of His315[1][2][3]110[1][2]2244895-42-7C₂₆H₂₂N₄O406.48
Ivosidenib AG-120Allosteric inhibition24 - 711448347-49-6C₂₈H₂₂F₃N₅O₃581.5

Signaling Pathway and Inhibitor Mechanism

The diagram below illustrates the normal function of wild-type IDH1 in the cell and the distinct mechanisms by which this compound and Ivosidenib inhibit its activity.

IDH1_Pathway Wild-Type IDH1 Catalytic Cycle and Inhibition cluster_cytoplasm Cytoplasm cluster_inhibition Inhibition Mechanisms Isocitrate Isocitrate wtIDH1 Wild-Type IDH1 Isocitrate->wtIDH1 Substrate aKG α-Ketoglutarate NADPp NADP+ NADPp->wtIDH1 Cofactor NADPH NADPH wtIDH1->aKG Product wtIDH1->NADPH Product Ivosidenib Ivosidenib (AG-120) (Allosteric Inhibitor) Ivosidenib->wtIDH1 Binds to allosteric site Inhibitor2 This compound (Covalent Inhibitor) Inhibitor2->wtIDH1 Covalently modifies His315

Caption: Wild-type IDH1 pathway and inhibitor mechanisms.

Experimental Workflow for Inhibitor Comparison

The following diagram outlines a typical experimental workflow for comparing the efficacy of this compound and Ivosidenib against wild-type IDH1.

Experimental_Workflow Workflow for Comparing wtIDH1 Inhibitors cluster_prep Preparation cluster_biochemical Biochemical Assay cluster_cellular Cellular Assays recombinant_protein Purify Recombinant Wild-Type IDH1 biochemical_assay Perform IDH1 Enzyme Inhibition Assay recombinant_protein->biochemical_assay inhibitor_prep Prepare Serial Dilutions of Inhibitors inhibitor_prep->biochemical_assay cetsa Perform Cellular Thermal Shift Assay (CETSA) inhibitor_prep->cetsa readout Measure NADPH Production (Absorbance/Fluorescence) biochemical_assay->readout ic50_calc Calculate IC50 Values readout->ic50_calc cell_culture Culture Cells Expressing Wild-Type IDH1 cell_culture->cetsa target_engagement Confirm Target Engagement cetsa->target_engagement

Caption: Experimental workflow for inhibitor comparison.

Experimental Protocols

Wild-Type IDH1 Biochemical Inhibition Assay

This protocol is a representative method for determining the in vitro potency of inhibitors against purified wtIDH1 enzyme.

Materials:

  • Purified recombinant human wild-type IDH1 enzyme

  • Assay Buffer: 150 mM NaCl, 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.05% (w/v) bovine serum albumin (BSA)

  • Substrate solution: Isocitrate

  • Cofactor solution: NADP+

  • Inhibitors: this compound and Ivosidenib, serially diluted in DMSO

  • 96-well or 384-well microplates (UV-transparent for absorbance reading or black for fluorescence)

  • Microplate reader capable of measuring absorbance at 340 nm or fluorescence

Procedure:

  • Enzyme Preparation: Dilute the purified wtIDH1 enzyme to the desired concentration in cold Assay Buffer.

  • Inhibitor Plating: Add a small volume (e.g., 1 µL) of the serially diluted inhibitor solutions or DMSO (vehicle control) to the wells of the microplate.

  • Enzyme Addition: Add the diluted wtIDH1 enzyme solution to each well containing the inhibitor or DMSO.

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of the substrate (isocitrate) and cofactor (NADP+) to each well.

  • Kinetic Reading: Immediately place the microplate in a plate reader and monitor the increase in absorbance at 340 nm (due to the production of NADPH) over time (e.g., every 30 seconds for 30 minutes) at a constant temperature (e.g., 25°C or 37°C).

  • Data Analysis:

    • Determine the initial reaction velocity (rate) for each well by calculating the slope of the linear portion of the absorbance versus time curve.

    • Normalize the rates of the inhibitor-treated wells to the rate of the DMSO control wells.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to verify that a compound binds to its target protein in a cellular environment.

Materials:

  • Cells expressing endogenous or over-expressed wild-type IDH1

  • Cell culture medium and reagents

  • Inhibitors: this compound and Ivosidenib

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Liquid nitrogen

  • Thermal cycler or water baths

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against IDH1

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence detection system

Procedure:

  • Cell Treatment: Culture cells to the desired confluency and treat them with the inhibitor at various concentrations or with a vehicle control (DMSO) for a specific duration (e.g., 1-2 hours).

  • Harvesting and Washing: Harvest the cells, wash them with PBS to remove excess inhibitor, and resuspend them in PBS with protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler. Include a non-heated control at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) or other appropriate lysis methods.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation for Western Blot: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Normalize the protein concentration for all samples. Prepare the samples for SDS-PAGE by adding loading buffer and boiling.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for IDH1.

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensity for IDH1 at each temperature for both the vehicle- and inhibitor-treated samples.

    • Generate a melting curve by plotting the percentage of soluble IDH1 (relative to the non-heated control) as a function of temperature.

    • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization of the protein.

Conclusion

This guide provides a comparative overview of this compound and Ivosidenib, focusing on their inhibitory effects on wild-type IDH1. This compound is a potent covalent inhibitor, while Ivosidenib acts as an allosteric inhibitor. The provided quantitative data and detailed experimental protocols offer a foundation for researchers to further explore the biochemical and cellular activities of these compounds. Understanding the interactions of these inhibitors with wild-type IDH1 is crucial for a comprehensive assessment of their selectivity, potential off-target effects, and therapeutic applications beyond mutant IDH1-driven cancers.

References

A Comparative Analysis of IDH1 Inhibitor Binding Pockets: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Published on: November 25, 2025

This guide provides a comprehensive comparative analysis of the binding pockets of various inhibitors targeting Isocitrate Dehydrogenase 1 (IDH1), a critical enzyme in cellular metabolism. Mutations in IDH1 are frequently observed in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma, making it a prime target for therapeutic intervention. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of inhibitor performance supported by experimental data.

Introduction to IDH1 and its Inhibitors

Isocitrate Dehydrogenase 1 (IDH1) is a homodimeric enzyme that catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1] In cancer, specific point mutations, most commonly at the R132 residue, confer a neomorphic activity, leading to the conversion of α-KG to the oncometabolite D-2-hydroxyglutarate (D-2-HG).[1] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic alterations and a block in cellular differentiation, thereby promoting tumorigenesis.

The development of small-molecule inhibitors targeting mutant IDH1 (mIDH1) has emerged as a promising therapeutic strategy. These inhibitors have demonstrated clinical efficacy, with several agents receiving regulatory approval. The majority of these inhibitors are allosteric, binding to a pocket at the dimer interface of the enzyme rather than the active site.[2] This allosteric inhibition stabilizes the enzyme in an open, inactive conformation, preventing the binding of the substrate and subsequent production of 2-HG.

Comparative Analysis of Inhibitor Binding and Potency

The efficacy and selectivity of IDH1 inhibitors are determined by their binding affinity to the target protein. This section presents a comparative summary of the inhibitory potency (IC50) of several key IDH1 inhibitors against both wild-type (WT) and mutant IDH1. The data highlights the selectivity of these compounds, a crucial factor in minimizing off-target effects.

InhibitorTargetIC50 (nM)Reference
Ivosidenib (AG-120) IDH1 R132H12[3]
IDH1 WT24-71[4]
Olutasidenib (FT-2102) IDH1 R132H21.2
IDH1 R132C114
IDH1 WT>20,000
Vorasidenib (AG-881) IDH1 R132H/C/G/L/S0.04 - 22
IDH2 R140Q/R172KPotent dual inhibitor
ML309 IDH1 R132H64
IDH1 R132C160
IDH1 WT>50,000

Key Observations:

  • Selectivity: Olutasidenib and ML309 exhibit high selectivity for mutant IDH1 over the wild-type enzyme, with IC50 values for WT IDH1 in the micromolar range. In contrast, Ivosidenib shows some inhibitory activity against WT IDH1 at higher concentrations.

  • Potency: Vorasidenib is a potent dual inhibitor of both mutant IDH1 and IDH2. Ivosidenib and Olutasidenib are also highly potent against the R132H mutant of IDH1.

  • Binding Stoichiometry: Ivosidenib binds to the IDH1 dimer with a 1:1 stoichiometry, meaning one inhibitor molecule per dimer. In contrast, Olutasidenib has a unique binding stoichiometry of 2:1, with two inhibitor molecules binding to each IDH1 dimer.

The Allosteric Binding Pocket

The majority of clinically advanced IDH1 inhibitors bind to an allosteric pocket located at the interface of the two monomers of the IDH1 homodimer. This binding site is distinct from the active site where the substrate and cofactor bind. The binding of the inhibitor to this allosteric site induces a conformational change that prevents the enzyme from adopting the closed, catalytically active conformation.

The allosteric pocket is predominantly hydrophobic, with key interactions involving residues such as Trp124, Ile128, and Val255. The plasticity of this pocket allows it to accommodate a diverse range of chemical scaffolds, as evidenced by the structural differences between inhibitors like Ivosidenib and Olutasidenib.

Signaling Pathway and Experimental Workflow

To visualize the biological context and the experimental approach to studying IDH1 inhibitors, the following diagrams are provided.

IDH1_Signaling_Pathway cluster_normal Normal Cell cluster_cancer Cancer Cell with IDH1 Mutation cluster_inhibition Inhibitor Action Isocitrate Isocitrate IDH1_WT IDH1_WT Isocitrate->IDH1_WT aKG α-Ketoglutarate IDH1_WT->aKG NADP+ -> NADPH aKG_mut aKG_mut TCA_Cycle TCA Cycle aKG->TCA_Cycle IDH1_mutant IDH1_mutant aKG_mut->IDH1_mutant NADPH -> NADP+ TwoHG 2-Hydroxyglutarate (Oncometabolite) IDH1_mutant->TwoHG IDH1_mutant_inhibited Inactive IDH1 Mutant Epigenetic_Changes Epigenetic Changes TwoHG->Epigenetic_Changes Inhibits α-KG-dependent dioxygenases Blocked_Differentiation Blocked Differentiation Epigenetic_Changes->Blocked_Differentiation Tumorigenesis Tumorigenesis Blocked_Differentiation->Tumorigenesis Inhibitor Inhibitor Inhibitor->IDH1_mutant Allosteric Binding

Caption: IDH1 signaling in normal and cancerous cells.

Experimental_Workflow cluster_protein Protein Preparation cluster_binding Binding Affinity & Stability cluster_structure Structural Analysis cluster_activity Enzymatic Activity Expression Expression of WT and Mutant IDH1 Purification Purification of IDH1 Expression->Purification ITC Isothermal Titration Calorimetry (ITC) (Kd, Stoichiometry) Purification->ITC DSF Differential Scanning Fluorimetry (DSF) (Thermal Stability, Tm) Purification->DSF Crystallography X-ray Crystallography Purification->Crystallography Enzyme_Assay Enzyme Kinetic Assays Purification->Enzyme_Assay Comparative_Analysis Comparative Analysis of Inhibitor Binding Pockets ITC->Comparative_Analysis DSF->Comparative_Analysis Structure 3D Structure of IDH1-Inhibitor Complex Crystallography->Structure Binding_Pocket_Analysis Binding_Pocket_Analysis Structure->Binding_Pocket_Analysis Identify key interactions IC50 IC50 Determination Enzyme_Assay->IC50 IC50->Comparative_Analysis Binding_Pocket_Analysis->Comparative_Analysis

Caption: Workflow for comparing IDH1 inhibitor binding pockets.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

X-ray Crystallography for Protein-Ligand Complex Structure Determination

This method is used to determine the three-dimensional structure of the IDH1 enzyme in complex with an inhibitor, providing insights into the precise binding mode and key molecular interactions.

  • Protein Crystallization:

    • Purified IDH1 (wild-type or mutant) is concentrated to 10-20 mg/mL.

    • For co-crystallization, the inhibitor is added to the protein solution at a molar excess (typically 10-fold) and incubated.

    • Crystallization screens are set up using hanging-drop or sitting-drop vapor diffusion methods at various temperatures.

    • Crystal growth is monitored over several days to weeks.

  • Crystal Soaking (Alternative to Co-crystallization):

    • Apo-IDH1 crystals are grown first.

    • The crystals are then transferred to a solution containing the inhibitor (typically dissolved in a cryoprotectant-compatible solvent like DMSO) for a defined period (minutes to hours).

  • Data Collection and Structure Determination:

    • Crystals are cryo-cooled in liquid nitrogen.

    • X-ray diffraction data are collected at a synchrotron source.

    • The structure is solved using molecular replacement with a known IDH1 structure as a search model.

    • The inhibitor molecule is fitted into the electron density map, and the complex structure is refined.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

ITC directly measures the heat changes associated with the binding of an inhibitor to the IDH1 enzyme, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

  • Sample Preparation:

    • Purified IDH1 and the inhibitor are dialyzed against the same buffer to minimize heats of dilution.

    • The concentrations of the protein and inhibitor are accurately determined.

  • ITC Experiment:

    • The IDH1 solution is placed in the sample cell of the calorimeter.

    • The inhibitor solution is loaded into the injection syringe.

    • A series of small injections of the inhibitor into the protein solution are performed at a constant temperature.

  • Data Analysis:

    • The heat released or absorbed after each injection is measured.

    • The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters.

Differential Scanning Fluorimetry (DSF) for Thermal Stability Assessment

DSF, also known as a thermal shift assay, is used to assess the thermal stability of IDH1 in the presence and absence of an inhibitor. Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tm).

  • Assay Setup:

    • A reaction mixture is prepared containing purified IDH1, a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins, and the inhibitor at various concentrations.

    • The assay is typically performed in a 96- or 384-well PCR plate.

  • Thermal Denaturation:

    • The plate is placed in a real-time PCR instrument, and the temperature is gradually increased.

    • The fluorescence intensity is monitored as a function of temperature.

  • Data Analysis:

    • As the protein unfolds, the dye binds to the exposed hydrophobic core, leading to an increase in fluorescence.

    • The melting temperature (Tm) is determined as the midpoint of the unfolding transition. A significant increase in Tm in the presence of the inhibitor indicates binding and stabilization.

Conclusion

The comparative analysis of IDH1 inhibitor binding pockets reveals a common allosteric binding site at the dimer interface that is exploited by a variety of chemical scaffolds. While these inhibitors share a common mechanism of action, they exhibit distinct profiles in terms of potency, selectivity, and binding stoichiometry. Understanding these differences is crucial for the rational design of next-generation IDH1 inhibitors with improved efficacy and safety profiles. The experimental protocols provided in this guide offer a framework for the comprehensive characterization of novel IDH1 inhibitors.

References

Validating His315 as the Covalent Binding Site of IDH1 Inhibitor 2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of IDH1 Inhibitor 2, a covalent inhibitor targeting wild-type isocitrate dehydrogenase 1 (IDH1), with alternative allosteric inhibitors that primarily target mutant forms of the enzyme. We present supporting experimental data validating the covalent binding of this compound to the His315 residue within the enzyme's active site and provide detailed methodologies for the key experiments.

Introduction to IDH1 and its Inhibition

Isocitrate dehydrogenase 1 (IDH1) is a critical enzyme in cellular metabolism, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). While the wild-type enzyme plays a crucial role in cellular defense against oxidative stress, mutations in IDH1, particularly at the R132 residue, are frequently observed in various cancers, including glioma and acute myeloid leukemia (AML). These mutations confer a neomorphic activity, leading to the production of the oncometabolite 2-hydroxyglutarate (2-HG), which contributes to tumorigenesis.

The majority of clinically advanced IDH1 inhibitors, such as Ivosidenib and Enasidenib, are allosteric inhibitors that specifically target these mutant forms of IDH1, binding to the dimer interface of the enzyme. In contrast, this compound (also known as compound 13) represents a distinct class of inhibitors that covalently target the active site of wild-type IDH1. This guide focuses on the experimental validation of His315 as the covalent binding site for this inhibitor and compares its mechanism and performance with those of allosteric mutant IDH1 inhibitors.

Comparative Performance of IDH1 Inhibitors

The following table summarizes the key characteristics and performance metrics of this compound in comparison to several well-characterized allosteric inhibitors of mutant IDH1.

InhibitorTargetBinding SiteMechanismIC50KiPDB ID
This compound (Compound 13) Wild-Type IDH1Active Site (His315)Covalent110 nM[1]N/A6BL1[2]
Ivosidenib (AG-120) Mutant IDH1 (R132H)Allosteric (Dimer Interface)Non-covalent4.9 nM[3]N/A5L58
Enasidenib (AG-221) Mutant IDH2 (R140Q/R172K)Allosteric (Dimer Interface)Non-covalent~100 nMN/A5I96
AGI-5198 Mutant IDH1 (R132H)Allosteric (Dimer Interface)Non-covalent70 nM[4]N/A4XS3
GSK864 Mutant IDH1 (R132C/H/G)Allosteric (Dimer Interface)Non-covalent8.8 nM (R132C)[5]N/A5DE1
BAY-1436032 Pan-Mutant IDH1Allosteric (Dimer Interface)Non-covalent1.8 nM (R132H)N/A5W3S

Note: "N/A" indicates that the specific kinetic constant for covalent inhibition (kinact/Ki) for this compound was not available in the reviewed literature. The Ki for allosteric inhibitors is often not reported in the same format.

Experimental Validation of His315 as the Covalent Binding Site

The covalent modification of His315 in the active site of wild-type IDH1 by this compound has been rigorously validated through a series of key experiments. The workflow for this validation process is outlined below.

G cluster_0 Biochemical & Structural Validation cluster_1 Cellular & Functional Validation Enzyme_Kinetics Enzyme Kinetics Assay Mass_Spectrometry Mass Spectrometry Enzyme_Kinetics->Mass_Spectrometry Confirm Covalent Adduct XRay_Crystallography X-Ray Crystallography Mass_Spectrometry->XRay_Crystallography Identify Binding Site Site_Directed_Mutagenesis Site-Directed Mutagenesis (His315Ala) XRay_Crystallography->Site_Directed_Mutagenesis Confirm Residue Importance Cellular_Assays Cellular Activity Assays Site_Directed_Mutagenesis->Cellular_Assays Validate Target Engagement

Caption: Experimental workflow for validating the covalent binding of this compound to His315.
Experimental Protocols

1. Mass Spectrometry for Covalent Adduct Confirmation

  • Objective: To confirm the formation of a covalent bond between IDH1 and this compound and to identify the modified residue.

  • Protocol:

    • Recombinant human wild-type IDH1 protein is incubated with a molar excess of this compound in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl) at room temperature for a defined period to allow for the covalent reaction to occur.

    • The reaction mixture is then analyzed by liquid chromatography-mass spectrometry (LC-MS). The protein is desalted online and subjected to electrospray ionization.

    • Intact protein mass analysis is performed to detect a mass shift corresponding to the molecular weight of this compound.

    • To identify the specific site of modification, the protein-inhibitor complex is subjected to proteolytic digestion (e.g., with trypsin).

    • The resulting peptide fragments are analyzed by tandem mass spectrometry (MS/MS). The fragmentation pattern of the modified peptide is used to pinpoint the exact amino acid residue that has been covalently modified, which in this case is His315.

2. X-Ray Crystallography for Structural Elucidation

  • Objective: To obtain a high-resolution three-dimensional structure of the IDH1-inhibitor complex to visualize the covalent bond and the binding interactions.

  • Protocol:

    • Crystals of wild-type IDH1 are grown using vapor diffusion methods.

    • The crystals are soaked in a solution containing this compound to allow the inhibitor to diffuse into the crystal and bind to the enzyme.

    • X-ray diffraction data are collected from the soaked crystals at a synchrotron source.

    • The diffraction data are processed, and the structure is solved by molecular replacement using a previously determined structure of IDH1 as a model.

    • The electron density map is carefully inspected to confirm the presence of the inhibitor and the covalent linkage to the side chain of His315. The final structure is refined to high resolution (PDB ID: 6BL1).

3. Site-Directed Mutagenesis to Confirm Functional Importance

  • Objective: To demonstrate that His315 is essential for the covalent binding and inhibitory activity of this compound.

  • Protocol:

    • A plasmid containing the coding sequence for wild-type human IDH1 is used as a template.

    • Primers containing a single base pair change are designed to mutate the codon for Histidine at position 315 to a codon for Alanine (H315A).

    • Polymerase chain reaction (PCR) is performed using these primers to amplify the entire plasmid, incorporating the desired mutation.

    • The parental, non-mutated plasmid DNA is digested using the DpnI restriction enzyme, which specifically cleaves methylated DNA (the parental plasmid), leaving the newly synthesized, unmethylated mutant plasmid intact.

    • The resulting H315A mutant IDH1 plasmid is transformed into E. coli for protein expression and purification.

    • The purified H315A mutant IDH1 is then tested in an enzyme activity assay in the presence of this compound. The lack of significant inhibition of the mutant enzyme compared to the wild-type enzyme confirms the critical role of His315 in the covalent interaction.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the metabolic pathway of IDH1 and the distinct mechanisms of action of covalent and allosteric inhibitors.

G cluster_0 IDH1 Metabolic Pathway cluster_1 Inhibitor Mechanisms Isocitrate Isocitrate IDH1_WT Wild-Type IDH1 Isocitrate->IDH1_WT Substrate alpha_KG α-Ketoglutarate IDH1_Mutant Mutant IDH1 (e.g., R132H) alpha_KG->IDH1_Mutant Substrate NADPH NADPH NADPH->IDH1_Mutant NADP NADP+ NADP->IDH1_WT IDH1_WT->alpha_KG IDH1_WT->NADPH IDH1_Mutant->NADP 2_HG 2-Hydroxyglutarate (Oncometabolite) IDH1_Mutant->2_HG Inhibitor_2 This compound (Covalent) Inhibitor_2->IDH1_WT Binds Active Site (His315) Allosteric_Inhibitor Allosteric Inhibitors (e.g., Ivosidenib) Allosteric_Inhibitor->IDH1_Mutant Binds Dimer Interface

Caption: IDH1 pathway and inhibitor mechanisms of action.

This compound acts as a competitive inhibitor with respect to NADPH and forms a covalent bond with His315 in the active site of wild-type IDH1. This irreversible modification blocks the enzyme's catalytic activity. In contrast, allosteric inhibitors like Ivosidenib bind to a site at the interface of the IDH1 dimer, a region that is conformationally distinct in the mutant enzyme. This binding event locks the mutant enzyme in an inactive conformation, thereby preventing the production of the oncometabolite 2-HG.

Conclusion

The validation of His315 as the covalent binding site of this compound provides a clear understanding of its mechanism of action. This inhibitor represents a distinct therapeutic strategy compared to the allosteric inhibitors that target mutant IDH1. While allosteric inhibitors have shown clinical success in cancers harboring IDH1 mutations, the development of potent and selective wild-type IDH1 inhibitors, such as this compound, may offer therapeutic opportunities in other contexts where the activity of wild-type IDH1 is implicated in disease. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development.

References

Navigating Isoform Specificity: A Comparative Analysis of IDH1 Inhibitor 2's Cross-Reactivity with IDH2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the isoform selectivity of enzyme inhibitors is paramount for predicting therapeutic efficacy and potential off-target effects. This guide provides a detailed comparison of IDH1 Inhibitor 2, a potent wild-type isocitrate dehydrogenase 1 (IDH1) inhibitor, and its cross-reactivity with the closely related mitochondrial isoform, IDH2.

Isocitrate dehydrogenases 1 and 2 (IDH1 and IDH2) are key metabolic enzymes that catalyze the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). While both perform the same catalytic function, they are localized in different cellular compartments—IDH1 in the cytoplasm and peroxisomes, and IDH2 in the mitochondria—and play distinct roles in cellular metabolism and disease. Somatic mutations in both IDH1 and IDH2 have been identified as drivers in various cancers, leading to the production of the oncometabolite 2-hydroxyglutarate (2-HG). This has spurred the development of inhibitors targeting both mutant and wild-type forms of these enzymes.

This compound, also known as compound 13, has been identified as a potent inhibitor of wild-type IDH1 (IDH1-WT) with a reported half-maximal inhibitory concentration (IC50) of 110 nM.[1][2] This inhibitor acts through a covalent modification of the histidine residue at position 315 (His315) within the active site of IDH1.[1][2]

Comparative Inhibitory Activity

For comparative context, we can examine the selectivity profiles of other well-characterized IDH inhibitors. For instance, inhibitors developed for mutant forms of IDH1 often exhibit significant selectivity over both wild-type IDH1 and IDH2 isoforms.

InhibitorTargetIC50 (nM)TargetIC50 (nM)Selectivity (Fold)
This compound (Compound 13) IDH1-WT110[1]IDH2-WTNot Publicly AvailableNot Publicly Available
Ivosidenib (AG-120)IDH1-R132H~6IDH2-WT>10,000>1600
Enasidenib (AG-221)IDH2-R140Q~100IDH1-WT>10,000>100

This table includes data for well-established mutant IDH1/2 inhibitors to provide a general understanding of achievable isoform selectivity.

Experimental Protocols

The determination of IC50 values for IDH inhibitors typically involves biochemical assays that monitor enzyme activity. A common method is a spectrophotometric assay that measures the rate of NADPH production or consumption.

Biochemical Assay for IDH1/IDH2 Activity

This protocol outlines a general procedure for determining the inhibitory activity of compounds against IDH1 and IDH2.

Materials:

  • Recombinant human IDH1 or IDH2 enzyme

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.01% BSA)

  • Isocitrate (substrate for forward reaction)

  • α-ketoglutarate (substrate for reverse reaction)

  • NADP+ (cofactor for forward reaction)

  • NADPH (cofactor for reverse reaction)

  • This compound (or other test compounds)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO.

  • Reaction Mixture Preparation: In each well of the microplate, add the assay buffer, recombinant IDH1 or IDH2 enzyme, and the test compound at various concentrations.

  • Pre-incubation: Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (isocitrate and NADP+ for the forward reaction, or α-ketoglutarate and NADPH for the reverse reaction).

  • Kinetic Measurement: Immediately begin monitoring the change in absorbance at 340 nm over time using a microplate reader. The rate of NADPH production (increase in absorbance) or consumption (decrease in absorbance) is proportional to the enzyme activity.

  • Data Analysis: Plot the initial reaction rates against the inhibitor concentrations. The IC50 value, the concentration of inhibitor that reduces enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflow

The distinct subcellular localizations of IDH1 and IDH2 place them in different metabolic contexts. IDH1 is a primary source of cytosolic NADPH, which is crucial for reductive biosynthesis and antioxidant defense. IDH2, located in the mitochondria, contributes to the mitochondrial NADPH pool and is linked to the tricarboxylic acid (TCA) cycle.

IDH_Signaling_Pathways Simplified IDH1 and IDH2 Metabolic Pathways cluster_cytosol Cytosol / Peroxisome cluster_mitochondria Mitochondria IDH1 IDH1 aKG_cyto α-Ketoglutarate IDH1->aKG_cyto NADPH_cyto NADPH IDH1->NADPH_cyto Product Isocitrate_cyto Isocitrate Isocitrate_cyto->IDH1 Reductive Biosynthesis\n& Antioxidant Defense Reductive Biosynthesis & Antioxidant Defense NADPH_cyto->Reductive Biosynthesis\n& Antioxidant Defense NADP_cyto NADP+ NADP_cyto->IDH1 Cofactor IDH2 IDH2 aKG_mito α-Ketoglutarate IDH2->aKG_mito NADPH_mito NADPH IDH2->NADPH_mito Product Isocitrate_mito Isocitrate Isocitrate_mito->IDH2 TCA Cycle TCA Cycle aKG_mito->TCA Cycle NADP_mito NADP+ NADP_mito->IDH2 Cofactor This compound This compound This compound->IDH1 Inhibits

Caption: Distinct metabolic roles of cytosolic IDH1 and mitochondrial IDH2.

The workflow for assessing inhibitor cross-reactivity is a systematic process that moves from initial screening to detailed kinetic analysis.

Experimental_Workflow Workflow for Assessing IDH Inhibitor Cross-Reactivity cluster_workflow start Compound Synthesis (this compound) assay_dev Biochemical Assay Development (IDH1 & IDH2) start->assay_dev primary_screen Primary Screen (Single Concentration) assay_dev->primary_screen dose_response Dose-Response (IC50 Determination) primary_screen->dose_response selectivity Selectivity Profiling (vs. IDH2 & other enzymes) dose_response->selectivity mechanism Mechanism of Action (e.g., Covalent Modification) selectivity->mechanism cellular_assays Cell-based Assays (Target Engagement & Phenotype) mechanism->cellular_assays end Lead Optimization cellular_assays->end

References

A Comparative Guide to the In Vivo Efficacy of IDH1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the in vivo performance of several prominent Isocitrate Dehydrogenase 1 (IDH1) inhibitors. Gain-of-function mutations in the IDH1 enzyme are a therapeutic target in several cancers, including acute myeloid leukemia (AML), glioma, and cholangiocarcinoma. These mutations result in the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which promotes tumorigenesis by inducing epigenetic changes and blocking cellular differentiation[1][2][3]. IDH1 inhibitors are designed to block this activity, reduce 2-HG levels, and restore normal cellular processes.

This document summarizes key experimental data for leading IDH1 inhibitors, details the methodologies used in pivotal in vivo studies, and presents visualizations of the relevant biological pathways and experimental workflows.

Overview of Key IDH1 Inhibitors

Several small-molecule inhibitors targeting mutant IDH1 have been developed, with some achieving regulatory approval and others in various stages of clinical and preclinical development. This guide focuses on a comparative analysis of Ivosidenib, Olutasidenib, Vorasidenib, and other notable investigational inhibitors.

  • Ivosidenib (AG-120): A first-in-class, FDA-approved oral inhibitor for IDH1-mutant AML and cholangiocarcinoma[3][4]. It has demonstrated clinical efficacy but can also inhibit wild-type IDH1 at certain concentrations.

  • Olutasidenib: An FDA-approved allosteric inhibitor for relapsed/refractory IDH1-mutant AML. It possesses a distinct chemical structure and exhibits high selectivity for mutant IDH1 over the wild-type form.

  • Vorasidenib (AG-881): A first-in-class, brain-penetrant dual inhibitor of both mutant IDH1 and IDH2 enzymes. It is specifically designed for treating IDH-mutant gliomas.

  • LY3410738: A novel, potent covalent inhibitor of mutant IDH1 currently in preclinical development. It has shown enhanced and more durable efficacy compared to Ivosidenib in preclinical AML models.

  • HMS-101: An investigational inhibitor that binds directly to the active site of mutant IDH1. It has demonstrated anti-leukemic effects in preclinical in vivo models of AML.

  • BAY1436032: A pan-inhibitor of IDH1 mutations that has shown efficacy in preclinical models and has been evaluated in Phase I clinical trials for AML and other advanced solid tumors.

  • DS-1001b: An inhibitor that has been investigated for the treatment of IDH1-mutant chondrosarcoma and glioma.

Data Presentation

The following tables summarize the quantitative data on the in vivo efficacy of these inhibitors based on published preclinical and clinical studies.

Table 1: Overview of Investigated IDH1 Inhibitors

InhibitorTarget(s)Key IndicationsDevelopment Stage
Ivosidenib (AG-120) Mutant IDH1 (also Wild-Type IDH1)AML, Cholangiocarcinoma, GliomaApproved
Olutasidenib Mutant IDH1AMLApproved
Vorasidenib (AG-881) Mutant IDH1 & IDH2GliomaApproved
LY3410738 Mutant IDH1 (Covalent)AMLPreclinical
HMS-101 Mutant IDH1AMLPreclinical
BAY1436032 Pan-Mutant IDH1AML, Solid TumorsPhase I
DS-1001b Mutant IDH1Chondrosarcoma, GliomaPhase II

Table 2: Comparative In Vivo Efficacy in Acute Myeloid Leukemia (AML) Models

InhibitorModel TypeKey FindingsCitation(s)
LY3410738 Patient-Derived Xenograft (PDX)Caused a more rapid, profound, and sustained 2-HG inhibition compared to Ivosidenib. Showed robust and durable efficacy in a model derived from a patient refractory to Ivosidenib.
Ivosidenib (AG-120) Patient-Derived Xenograft (PDX)Reduces 2-HG levels and induces differentiation. Used as a comparator for next-generation inhibitors.
HMS-101 Syngeneic Mouse Model & PDXSuppressed 2-HG production, induced cellular differentiation, and prolonged survival.
Olutasidenib Xenograft ModelsSuppressed 2-HG production and induced granulocytic/monocytic cell differentiation.

Table 3: Comparative In Vivo Efficacy in Glioma

InhibitorStudy Type / ModelKey FindingsCitation(s)
Vorasidenib (AG-881) Phase 3 Clinical Trial (INDIGO)Median Progression-Free Survival (PFS) of 27.7 months vs. 11.1 months for placebo. Reduced risk of progression or death by 61%.
Phase 1 Clinical TrialMedian PFS of 36.8 months for patients with non-enhancing glioma vs. 3.6 months for enhancing glioma.
Ivosidenib (AG-120) Phase 1 Clinical TrialShowed antitumor activity, particularly in non-enhancing gliomas, by reducing estimated tumor growth rates.

Table 4: Clinical Efficacy in Relapsed/Refractory AML (Cross-Trial Comparison)

InhibitorMetricValueCitation(s)
Olutasidenib Median duration of Complete Remission (CR) / CR with partial hematologic recovery (CRh)25.9 months
Median Overall Survival (OS) in all patients11.6 months
Ivosidenib Median duration of CR/CRh8.2 months
Median OS in all patients8.8 months

Disclaimer: Cross-trial comparisons should be interpreted with caution due to potential differences in study design and patient populations.

Mandatory Visualization

The following diagrams illustrate the core signaling pathway affected by IDH1 inhibitors and a typical workflow for their in vivo evaluation.

IDH1_Signaling_Pathway cluster_0 Normal Cell cluster_1 IDH1 Mutant Cancer Cell Isocitrate Isocitrate alphaKG α-Ketoglutarate (α-KG) Isocitrate->alphaKG WT IDH1 Histone/DNA\nDemethylation Histone/DNA Demethylation alphaKG->Histone/DNA\nDemethylation TET Enzymes mut_alphaKG α-Ketoglutarate (α-KG) TwoHG 2-Hydroxyglutarate (2-HG) mut_alphaKG->TwoHG Mutant IDH1 TET Enzymes TET Enzymes TwoHG->TET Enzymes Inhibition Hypermethylation Histone/DNA Hypermethylation DiffBlock Differentiation Block & Oncogenesis Hypermethylation->DiffBlock TET Enzymes->Hypermethylation Inhibitor IDH1 Inhibitor Mutant IDH1 Mutant IDH1 Inhibitor-> Mutant IDH1 Blocks

Caption: The IDH1 mutation signaling pathway and point of intervention.

In_Vivo_Workflow cluster_endpoints Data Collection & Analysis start Cell Source (Patient Samples or Engineered Cell Lines) implant Implantation into Immunodeficient Mice (Xenograft/PDX Model) start->implant tumor Tumor Establishment (Monitoring of Engraftment) implant->tumor random Randomization into Treatment Groups (Vehicle vs. Inhibitor) tumor->random treatment Daily Dosing (e.g., Oral Gavage) random->treatment tumor_vol Tumor Volume Measurement treatment->tumor_vol During/Post Treatment survival Overall Survival Monitoring treatment->survival During/Post Treatment biomarker Biomarker Analysis (2-HG levels via LC-MS) treatment->biomarker During/Post Treatment

Caption: A generalized experimental workflow for in vivo efficacy testing.

Experimental Protocols

Detailed methodologies are crucial for interpreting and comparing in vivo efficacy data. Below are generalized protocols based on the cited literature.

AML Patient-Derived Xenograft (PDX) Model

This model is used to assess therapeutic efficacy in a setting that closely mimics human disease.

  • Cell Source: Primary AML cells are obtained from bone marrow or peripheral blood of patients with confirmed IDH1 mutations.

  • Animal Model: Immunodeficient mice (e.g., NOD/SCID or NSG) are used to prevent graft rejection.

  • Engraftment: Mice are sublethally irradiated and then injected intravenously or intrafemorally with primary AML cells. Engraftment is confirmed by monitoring for human CD45+ cells in the peripheral blood.

  • Treatment: Once engraftment is established (typically >1% hCD45+ cells), mice are randomized into treatment cohorts. The IDH1 inhibitor (e.g., LY3410738, Ivosidenib) or a vehicle control is administered, often daily via oral gavage.

  • Efficacy Endpoints:

    • Tumor Burden: Monitored by flow cytometry for hCD45+ cells in blood and bone marrow at specified time points and at the study endpoint.

    • Survival: Animals are monitored daily, and overall survival is recorded. The endpoint is typically defined by signs of morbidity (e.g., weight loss, hind-limb paralysis).

    • Biomarker Analysis: 2-HG levels in bone marrow, spleen, or plasma are quantified to confirm on-target inhibitor activity.

    • Differentiation: The maturation of AML cells is assessed by measuring myeloid differentiation markers like CD14 or CD15 on hCD45+ cells via flow cytometry.

Orthotopic Glioma Xenograft Model

This model is essential for evaluating inhibitors like Vorasidenib, which are designed to cross the blood-brain barrier.

  • Cell Source: Patient-derived glioma-sphere lines (e.g., TS603 with IDH1-R132H mutation) or engineered cell lines (e.g., U87MG expressing mutant IDH1) are used.

  • Animal Model: Immunodeficient mice (e.g., athymic nude mice).

  • Engraftment: A stereotactic apparatus is used to inject tumor cells directly into the brain (e.g., corpus striatum) of anesthetized mice.

  • Treatment: After a period to allow for tumor establishment, treatment with the inhibitor (e.g., Vorasidenib) or vehicle begins.

  • Efficacy Endpoints:

    • Tumor Growth: Tumor volume is monitored non-invasively using imaging techniques such as bioluminescence imaging (for luciferase-expressing cells) or magnetic resonance imaging (MRI).

    • Survival: Overall survival is the primary endpoint, with mice being euthanized upon reaching predefined humane endpoints.

    • Pharmacokinetics/Pharmacodynamics (PK/PD): Brain and plasma concentrations of the drug and 2-HG are measured to assess blood-brain barrier penetration and target engagement.

2-HG Level Measurement

Confirming the on-target effect of IDH1 inhibitors is critical and is achieved by measuring 2-HG levels.

  • Sample Preparation: Samples can include cell culture media, serum/plasma, or tissue extracts from tumors. Tissues are typically snap-frozen and homogenized. Proteins are precipitated, often using a cold methanol/acetonitrile solution.

  • Analysis: The cleared supernatant is analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS). This technique separates 2-HG from other metabolites, and its quantity is determined by its mass-to-charge ratio, allowing for highly sensitive and specific detection. The reduction in 2-HG levels in the inhibitor-treated group compared to the vehicle control group demonstrates on-target activity.

References

Safety Operating Guide

Personal protective equipment for handling IDH1 Inhibitor 2

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for IDH1 Inhibitor 2

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound (CAS No. 2244895-42-7). Given that this compound is a potent, covalent inhibitor of wild-type isocitrate dehydrogenase 1 (IDH1), it is imperative to handle this compound with a high degree of caution to mitigate potential exposure risks.[1][2][3] Although one supplier Safety Data Sheet (SDS) classifies this compound as non-hazardous, best practices for handling potent, biologically active small molecules should be strictly followed.[4]

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValueSource
CAS Number 2244895-42-7[1]
Molecular Formula C₂₆H₂₂N₄O
Molecular Weight 406.48 g/mol
IC₅₀ 110 nM (for IDH1)
Storage Temperature 2-8°C

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to prevent skin, eye, and respiratory exposure when handling this compound.

Protection TypeSpecificationPurpose
Hand Protection Double-gloving with chemical-resistant nitrile gloves.Prevents skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from splashes of powders or solutions.
Body Protection A fully buttoned laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator is recommended when handling the powder outside of a certified chemical fume hood.Prevents inhalation of fine particles.

Experimental Protocols

Adherence to the following step-by-step procedures is mandatory for the safe handling and disposal of this compound.

Receiving and Storage
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Wear appropriate PPE (lab coat, single pair of nitrile gloves, and safety glasses) during inspection.

  • Store the compound in a clearly labeled, sealed container at 2-8°C in a designated and secure area.

Handling and Weighing (Solid Form)
  • All handling of the solid compound should be performed within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.

  • Don the full recommended PPE, including double nitrile gloves.

  • Use dedicated, clean spatulas and weigh boats for transferring the powder.

  • Carefully weigh the desired amount, avoiding the creation of dust.

  • Immediately and securely close the primary container after weighing.

  • Clean the weighing area and any equipment used with a suitable solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

Solution Preparation
  • Prepare solutions within a certified chemical fume hood.

  • Wear full PPE, including double nitrile gloves and eye protection.

  • Slowly add the solvent to the pre-weighed solid to prevent splashing.

  • Ensure the container is securely capped and vortex or sonicate as needed to fully dissolve the compound.

Spill Cleanup Protocol

In the event of a spill, immediate and proper cleanup is crucial to prevent exposure and contamination.

For Small Spills (<5 mg or <1 mL):

  • Alert personnel in the immediate area and restrict access.

  • Wear full PPE, including a respirator if the spill involves powder outside of a fume hood.

  • If a powder: Gently cover the spill with damp absorbent paper to avoid raising dust.

  • If a liquid: Absorb the spill with absorbent pads, working from the outside in.

  • Carefully collect all contaminated materials and place them in a sealed bag labeled as "Hazardous Chemical Waste."

  • Clean the spill area twice with a detergent solution followed by a final rinse with 70% isopropyl alcohol.

  • Dispose of all cleanup materials as hazardous waste.

For Large Spills (>5 mg or >1 mL):

  • Evacuate the immediate area and alert the laboratory supervisor and safety officer.

  • Restrict access to the spill area and post warning signs.

  • Only trained personnel with appropriate PPE, including respiratory protection, should conduct the cleanup.

  • Follow the same containment and cleaning procedures as for a small spill, using a spill kit designed for cytotoxic or hazardous chemicals.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: Collect all contaminated solid materials (e.g., gloves, weigh boats, absorbent paper) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a sealed, compatible, and clearly labeled hazardous waste container. Do not dispose of down the drain.

  • Empty Containers: The original container, once empty, should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. After rinsing, the container can be disposed of as regular laboratory glass or plastic waste, with the label defaced.

  • All hazardous waste must be disposed of through your institution's official hazardous waste management program.

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from receipt to disposal.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation & Handling cluster_ops Experimental Use cluster_cleanup Cleanup & Disposal Receive Receive & Inspect Package Store Store at 2-8°C Receive->Store Don_PPE Don Full PPE: Lab Coat, Goggles, Double Gloves Store->Don_PPE Weigh Weigh Solid in Fume Hood Don_PPE->Weigh Prepare_Solution Prepare Solution in Fume Hood Weigh->Prepare_Solution Experiment Conduct Experiment Prepare_Solution->Experiment Spill Spill Occurs? Experiment->Spill Decontaminate Decontaminate Work Area & Equipment Dispose_Waste Dispose of Waste as Hazardous Decontaminate->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE Spill->Decontaminate No Spill_Cleanup Execute Spill Cleanup Protocol Spill->Spill_Cleanup Yes Spill_Cleanup->Decontaminate

Caption: Workflow for safe handling of this compound.

References

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